Product packaging for Izalpinin(Cat. No.:CAS No. 480-14-8)

Izalpinin

Cat. No.: B191631
CAS No.: 480-14-8
M. Wt: 284.26 g/mol
InChI Key: PVJNLMXWZXXHSZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Izalpinin is a flavonoid compound of significant interest in pharmacological research, naturally isolated from plant species such as Alpinia oxyphylla and Chromolaena leivensis . It is supplied as a high-purity product for research applications and is strictly labeled For Research Use Only (RUO). This product is not intended for diagnostic or therapeutic uses in humans. Key Research Applications & Mechanisms this compound serves as a valuable tool in basic and applied scientific studies. Key research areas include: - Muscarinic Receptor Antagonism: this compound has demonstrated potent antagonistic activity on carbachol-induced contractions of the rat detrusor muscle, with a mean EC50 value of 0.35 µM . This suggests its utility as a lead compound in research related to overactive bladder syndrome, as it targets the involuntary contractions mediated by acetylcholine-induced stimulation of bladder muscarinic receptors . - Anti-Inflammatory Research: In vivo studies on λ-carrageenan-induced paw edema in rat models have shown that this compound exhibits a significant anti-inflammatory effect, reducing edema and serum creatine kinase (CK) levels, which are indicators of muscle damage . Molecular docking and dynamics analyses indicate that this activity may be linked to this compound's strong binding affinity with key target proteins involved in inflammation, such as COX-2 . Important Notice for Researchers This product is provided for Research Use Only (RUO). RUO products are intended solely for use in laboratory research to conduct scientific experiments, perform drug discovery, and develop new diagnostic assays . They are not to be used as diagnostic reagents, therapeutics, or for any clinical purposes in humans. By purchasing this product, the researcher acknowledges and agrees that it will not be used for any diagnostic or therapeutic procedures.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H12O5 B191631 Izalpinin CAS No. 480-14-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3,5-dihydroxy-7-methoxy-2-phenylchromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12O5/c1-20-10-7-11(17)13-12(8-10)21-16(15(19)14(13)18)9-5-3-2-4-6-9/h2-8,17,19H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVJNLMXWZXXHSZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C2C(=C1)OC(=C(C2=O)O)C3=CC=CC=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90197377
Record name Isalpinin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90197377
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

480-14-8
Record name Isalpinin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000480148
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Isalpinin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90197377
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Izalpinin: A Comprehensive Technical Guide to its Natural Sources, Distribution, and Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Izalpinin, a flavonoid found predominantly in the plant genus Alpinia, has garnered scientific interest for its potential therapeutic applications. This technical guide provides an in-depth overview of the natural sources, distribution, and pharmacological properties of this compound. It details the methodologies for its extraction, isolation, and quantification, and presents its known mechanism of action as a muscarinic receptor antagonist. This document aims to serve as a comprehensive resource for researchers and professionals in drug discovery and development.

Natural Sources and Distribution of this compound

This compound is a naturally occurring flavonoid primarily isolated from plants belonging to the genus Alpinia, a member of the Zingiberaceae (ginger) family. This genus encompasses over 230 species, which are predominantly distributed throughout the tropical and subtropical regions of Asia, including China, India, Japan, and Malaysia[1].

The most significant and well-documented natural source of this compound is Alpinia oxyphylla , a perennial herb whose fruits are used in traditional Chinese medicine.[1][2][3][4][5] this compound has also been reported in other Alpinia species, such as Alpinia chinensis and Alpinia japonica.[5]

The distribution of this compound within the Alpinia oxyphylla plant is not uniform. A metabolomic analysis of different tissues revealed that flavonoids, including this compound, are most abundant in the fruits, followed by the roots and then the leaves.[6][7][8]

Quantitative Distribution of this compound

The concentration of this compound in the fruits of Alpinia oxyphylla can vary depending on the harvest time. A study utilizing Ultra-Fast Liquid Chromatography-Tandem Mass Spectrometry (UFLC-MS/MS) provided quantitative data on this compound content at different stages of fruit development.

Plant SourcePlant PartCompoundConcentration (µg/g)Analytical Method
Alpinia oxyphyllaFruit (27 days)This compound1.34UFLC-MS/MS[9]
Alpinia oxyphyllaFruit (36 days)This compound2.60UFLC-MS/MS[9]
Alpinia oxyphyllaFruit (45 days)This compound3.52UFLC-MS/MS[9]
Alpinia oxyphyllaFruit (54 days)This compound2.89UFLC-MS/MS[9]
Alpinia oxyphyllaFruit (63 days)This compound2.53UFLC-MS/MS[9]

Biosynthesis of this compound

The biosynthesis of this compound follows the general flavonoid biosynthetic pathway, which is a well-characterized route in plants. This pathway begins with the amino acid phenylalanine, which is converted to p-coumaroyl-CoA. Chalcone synthase (CHS) then catalyzes the condensation of p-coumaroyl-CoA with three molecules of malonyl-CoA to form naringenin chalcone, a key intermediate.

While the specific enzymatic steps leading to this compound have not been fully elucidated, it is hypothesized to proceed through the flavone biosynthesis branch. Naringenin is converted to apigenin, which can then undergo methylation to form this compound (7-O-methylapigenin). The following diagram illustrates the likely biosynthetic route.

Izalpinin_Biosynthesis Phenylalanine Phenylalanine pCoumaroylCoA p-Coumaroyl-CoA Phenylalanine->pCoumaroylCoA PAL, C4H, 4CL NaringeninChalcone Naringenin Chalcone pCoumaroylCoA->NaringeninChalcone CHS Naringenin Naringenin NaringeninChalcone->Naringenin CHI Apigenin Apigenin Naringenin->Apigenin FNS This compound This compound Apigenin->this compound O-methyltransferase

Figure 1: Proposed Biosynthesis Pathway of this compound.

Experimental Protocols

Extraction and Isolation of this compound from Alpinia oxyphylla Fruits

This protocol is based on a method optimized for the extraction of multiple bioactive compounds, including this compound, from Alpinia oxyphylla fruits.[9]

1. Sample Preparation:

  • Grind dried fruits of Alpinia oxyphylla into a fine powder and pass through a 40-mesh sieve.

2. Extraction:

  • Accurately weigh 0.5 g of the powdered sample.

  • Add 10 mL of 70% ethanol.

  • Perform reflux extraction at 60°C for 30 minutes.

  • Cool the extract and make up the final volume to 10 mL with 70% ethanol.

3. Filtration:

  • Filter the solution through a 0.22 µm membrane filter prior to analysis.

4. Isolation (General Approach):

  • For isolation of pure this compound, the crude extract can be subjected to column chromatography on silica gel, followed by preparative High-Performance Liquid Chromatography (HPLC).

Quantitative Analysis of this compound by UFLC-MS/MS

The following method was used for the simultaneous quantification of this compound and other compounds in Alpinia oxyphylla fruits.[9]

  • Instrumentation: Ultra-Fast Liquid Chromatography system coupled with a Tandem Mass Spectrometer (UFLC-MS/MS).

  • Chromatographic Column: Details of the specific column used are not provided in the abstract.

  • Mobile Phase:

    • A: Water containing 0.04‰ formic acid

    • B: Methanol containing 0.04‰ formic acid

  • Gradient Elution: A gradient elution program is employed.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Detection: Tandem Mass Spectrometry (MS/MS) in Multiple Reaction Monitoring (MRM) mode.

In Vitro Assay for Muscarinic Receptor Antagonistic Activity

This protocol describes the evaluation of this compound's effect on carbachol-induced contractions of isolated rat detrusor muscle.[1]

1. Tissue Preparation:

  • Euthanize male Sprague-Dawley rats and isolate the urinary bladder.

  • Place the bladder in oxygenated Krebs' solution (composition in mM: NaCl 114, KCl 4.7, CaCl2 2.5, MgSO4 1.2, NaHCO3 25, KH2PO4 1.2, Vitamin C 1.1, and glucose 11.7).

  • Cut the bladder into longitudinal strips.

2. Organ Bath Setup:

  • Mount the detrusor strips in organ baths containing oxygenated Krebs' solution maintained at 37°C.

  • Allow the strips to equilibrate for at least 60 minutes under a resting tension of 1.0 g, with the Krebs' solution being changed every 15 minutes.

3. Experimental Procedure:

  • Induce contractions by adding cumulative concentrations of carbachol to the organ bath.

  • To test the effect of this compound, pre-incubate the detrusor strips with varying concentrations of this compound for 30 minutes before adding carbachol.

  • Record the isometric contractions using a force transducer.

4. Data Analysis:

  • Express the contractile responses as a percentage of the maximal contraction induced by carbachol alone.

  • Calculate the EC50 value for this compound's inhibitory effect.

Pharmacological Activity and Signaling Pathway

The primary pharmacological activity of this compound identified to date is its role as a muscarinic receptor antagonist.[1][2][3][4][5] Specifically, it has been shown to inhibit carbachol-induced contractions of the rat detrusor muscle in a concentration-dependent manner, with a mean EC50 value of 0.35 µM.[1] This suggests that this compound may be a promising lead compound for the treatment of overactive bladder syndrome.

Muscarinic receptors are G-protein coupled receptors (GPCRs) that are activated by acetylcholine. In the bladder detrusor muscle, M3 muscarinic receptors are primarily responsible for contraction. The binding of an agonist like carbachol to the M3 receptor activates the Gq/11 G-protein, which in turn activates phospholipase C (PLC). PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the sarcoplasmic reticulum, leading to the release of intracellular Ca2+, which ultimately triggers smooth muscle contraction.

This compound, as an antagonist, likely competes with acetylcholine or other muscarinic agonists for binding to the M3 receptor, thereby inhibiting this signaling cascade and preventing muscle contraction.

Muscarinic_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_SR Sarcoplasmic Reticulum M3R M3 Muscarinic Receptor Gq11 Gq/11 M3R->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG IP3R IP3 Receptor IP3->IP3R Binds to Ca2 Ca²⁺ Contraction Smooth Muscle Contraction Ca2->Contraction Triggers IP3R->Ca2 Releases This compound This compound This compound->M3R Inhibits ACh Acetylcholine/ Carbachol ACh->M3R Activates

Figure 2: this compound's Antagonistic Action on the M3 Muscarinic Receptor Signaling Pathway.

Conclusion

This compound, a flavonoid primarily sourced from Alpinia oxyphylla, demonstrates significant potential as a pharmacological agent, particularly due to its muscarinic receptor antagonistic properties. This guide has provided a comprehensive overview of its natural occurrence, biosynthetic origins, and methods for its study. The detailed experimental protocols and elucidation of its mechanism of action offer a solid foundation for further research and development of this compound-based therapeutics. Future investigations should focus on a more detailed characterization of its biosynthesis, exploration of its effects on other biological targets, and in vivo efficacy studies.

References

In-Depth Technical Guide to Izalpinin: Chemical Structure, Properties, and Biological Activities

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Izalpinin, a naturally occurring flavonoid, has garnered significant attention within the scientific community for its diverse pharmacological activities. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and known biological effects of this compound. Detailed experimental protocols for key assays are provided, and relevant signaling pathways are visually represented to facilitate a deeper understanding of its mechanism of action. All quantitative data has been summarized in structured tables for ease of comparison and reference.

Chemical Identity and Structure

This compound is a flavone, a class of flavonoids characterized by a backbone of 2-phenyl-4H-1-benzopyran-4-one. Its structure is distinguished by hydroxyl and methoxy functional groups attached to the flavone core.

Table 1: Chemical Identifiers of this compound

IdentifierValueCitation
IUPAC Name 3,5-dihydroxy-7-methoxy-2-phenylchromen-4-one[1]
Synonyms 3,5-Dihydroxy-7-methoxyflavone, 7-O-Methylgalangin, Isalpinin[1]
CAS Number 480-14-8[1]
Molecular Formula C₁₆H₁₂O₅[1]
Molecular Weight 284.26 g/mol [1]
SMILES COC1=CC(=C2C(=C1)OC(=C(C2=O)O)C3=CC=CC=C3)O[2]
PubChem CID 5318691[1]

Physicochemical Properties

The physicochemical properties of this compound are crucial for understanding its pharmacokinetic and pharmacodynamic behavior.

Table 2: Physicochemical Properties of this compound

PropertyValueCitation
Melting Point 190-193 °C
Boiling Point 561.9±50.0 °C (Predicted)
Solubility Limited in water. Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, and Acetone.
pKa 6.56±0.20 (Predicted)
LogP (XLogP3) 2.6[2]
Appearance Yellow powder

Biological and Pharmacological Properties

This compound exhibits a range of biological activities, including anticancer, anti-inflammatory, and antioxidant effects. It also demonstrates potential as a muscarinic receptor antagonist.

Anticancer Activity

This compound has shown promising cytotoxic effects against various cancer cell lines, particularly non-small cell lung cancer (NSCLC).

Table 3: In Vitro Anticancer Activity of this compound against NSCLC Cell Lines (48h treatment)

Cell LineIC₅₀ (µM)
H23 ~44
H460 ~44
A549 ~82

The proposed mechanism for its anticancer activity involves the induction of apoptosis through the generation of reactive oxygen species (ROS) and the downregulation of the anti-apoptotic protein Bcl-2. Furthermore, molecular docking studies suggest that this compound directly interacts with the ATP-binding pocket of AKT1, a key protein in cell survival pathways, leading to the inhibition of the Akt/GSK3β signaling cascade.

anticancer_pathway This compound This compound AKT1 AKT1 This compound->AKT1 Binds to ATP pocket ROS ↑ ROS This compound->ROS Bcl2 ↓ Bcl-2 This compound->Bcl2 GSK3b GSK3β (inactive) AKT1->GSK3b Reduced phosphorylation Apoptosis Apoptosis ROS->Apoptosis Bcl2->Apoptosis

Anticancer signaling pathway of this compound.
Anti-inflammatory Activity

This compound has demonstrated significant anti-inflammatory effects in preclinical models.

Table 4: Anti-inflammatory Activity of this compound in λ-Carrageenan-Induced Paw Edema in Rats

Dose (mg/kg)Inhibition of Edema
10 Significant
20 Significant
40 Significant

In silico studies suggest that this compound's anti-inflammatory mechanism involves the inhibition of key enzymes in the inflammatory cascade, including cyclooxygenase-2 (COX-2), hyaluronidase (HAase), 5-lipoxygenase (5-LOX), nitric oxide synthase (NOS), and phospholipase A2 (PLA2).

anti_inflammatory_workflow cluster_stimulus Inflammatory Stimulus cluster_mediators Inflammatory Mediators Carrageenan λ-Carrageenan COX2 COX-2 LOX5 5-LOX NOS NOS PLA2 PLA2 Inflammation Inflammation (Edema) COX2->Inflammation LOX5->Inflammation NOS->Inflammation PLA2->Inflammation This compound This compound This compound->COX2 Inhibition This compound->LOX5 Inhibition This compound->NOS Inhibition This compound->PLA2 Inhibition

Logical relationship of this compound's anti-inflammatory action.
Muscarinic Receptor Antagonist Activity

This compound has been identified as an antagonist of muscarinic receptors, which are involved in smooth muscle contraction.

Table 5: Muscarinic Receptor Antagonist Activity of this compound

AssayEC₅₀ (µM)
Carbachol-induced rat detrusor muscle contraction 0.35

This activity suggests a potential therapeutic application for this compound in conditions characterized by smooth muscle overactivity, such as overactive bladder.

Experimental Protocols

MTT Assay for Cell Viability

This protocol is used to assess the cytotoxic effects of this compound on cancer cell lines.

  • Cell Seeding: Plate NSCLC cells (A549, H23, or H460) in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.

  • Treatment: Treat the cells with varying concentrations of this compound (e.g., 0-200 µM) for 24 or 48 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value.

mtt_assay_workflow start Start seed Seed NSCLC cells in 96-well plate start->seed treat Treat with this compound seed->treat incubate Incubate (24/48h) treat->incubate add_mtt Add MTT solution incubate->add_mtt incubate2 Incubate (4h) add_mtt->incubate2 dissolve Dissolve formazan with DMSO incubate2->dissolve read Read absorbance at 570 nm dissolve->read end End read->end

Experimental workflow for the MTT assay.
λ-Carrageenan-Induced Paw Edema in Rats

This in vivo model is used to evaluate the anti-inflammatory activity of this compound.

  • Animal Acclimatization: Acclimate male Wistar rats for at least one week under standard laboratory conditions.

  • Grouping: Divide the animals into control and treatment groups.

  • Treatment Administration: Administer this compound (10, 20, or 40 mg/kg) or vehicle (control) intraperitoneally.

  • Induction of Edema: One hour after treatment, inject 0.1 mL of 1% λ-carrageenan solution into the sub-plantar region of the right hind paw.

  • Edema Measurement: Measure the paw volume using a plethysmometer at 1, 2, 3, 4, and 5 hours post-carrageenan injection.

  • Data Analysis: Calculate the percentage of edema inhibition for each treatment group compared to the control group.

Carbachol-Induced Rat Detrusor Muscle Contraction

This ex vivo assay is used to assess the muscarinic receptor antagonist activity of this compound.

  • Tissue Preparation: Isolate detrusor muscle strips from the urinary bladders of male Sprague-Dawley rats.

  • Organ Bath Setup: Mount the tissue strips in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and aerated with 95% O₂ and 5% CO₂.

  • Equilibration: Allow the tissues to equilibrate under a resting tension of 1 g for at least 60 minutes.

  • Contraction Induction: Induce sustained contractions by adding carbachol (10 µM) to the organ bath.

  • This compound Treatment: Once a stable contraction is achieved, add cumulative concentrations of this compound to the bath.

  • Data Recording and Analysis: Record the changes in muscle tension and calculate the EC₅₀ value for this compound's inhibitory effect.

Conclusion

This compound is a promising natural compound with a well-defined chemical structure and a spectrum of interesting pharmacological properties. Its anticancer, anti-inflammatory, and muscarinic receptor antagonist activities, supported by initial mechanistic studies, warrant further investigation. The data and protocols presented in this guide are intended to serve as a valuable resource for researchers and drug development professionals interested in exploring the therapeutic potential of this compound. Further in-depth preclinical and clinical studies are necessary to fully elucidate its efficacy and safety profile for potential therapeutic applications.

References

biosynthesis pathway of Izalpinin in plants

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Biosynthesis Pathway of Izalpinin in Plants

Audience: Researchers, scientists, and drug development professionals.

Introduction

This compound (3,5-dihydroxy-7-methoxyflavone) is a naturally occurring flavone, a class of flavonoids, found in various plants, including those of the Alpinia genus.[1][2] Flavonoids are secondary metabolites with a wide range of biological activities, and understanding their biosynthetic pathways is crucial for metabolic engineering, drug discovery, and biotechnological production. This technical guide provides a comprehensive overview of the core biosynthetic pathway of this compound, detailing the enzymatic steps, relevant quantitative data, and the experimental protocols required for its elucidation.

The Biosynthesis Pathway of this compound

The biosynthesis of this compound is a multi-step enzymatic process that begins with the general phenylpropanoid pathway and proceeds through the core flavonoid pathway, culminating in a final methylation step. The pathway can be segmented into three major stages.

Stage 1: General Phenylpropanoid Pathway

The pathway initiates with the aromatic amino acid L-phenylalanine, which is synthesized via the shikimate pathway.[3][4] Three key enzymes convert L-phenylalanine into p-Coumaroyl-CoA, the primary precursor for flavonoid biosynthesis.[4][5]

  • Phenylalanine ammonia-lyase (PAL): Catalyzes the deamination of L-phenylalanine to trans-cinnamic acid.

  • Cinnamic acid 4-hydroxylase (C4H): A cytochrome P450 monooxygenase that hydroxylates trans-cinnamic acid to p-coumaric acid.

  • 4-coumarate:CoA ligase (4CL): Activates p-coumaric acid by ligating it to Coenzyme A, forming p-Coumaroyl-CoA.

Stage 2: Core Flavonoid Pathway to Flavonol Precursor

p-Coumaroyl-CoA enters the flavonoid-specific pathway, where a series of enzymes construct the characteristic C6-C3-C6 flavonoid backbone and modify it to form the direct flavonol precursor to this compound.

  • Chalcone Synthase (CHS): This key enzyme catalyzes the first committed step in flavonoid biosynthesis.[6] It performs a sequential condensation of one molecule of p-Coumaroyl-CoA with three molecules of malonyl-CoA (derived from acetyl-CoA) to form naringenin chalcone (4,2′,4′,6′-tetrahydroxychalcone).[6][7]

  • Chalcone Isomerase (CHI): Catalyzes the stereospecific intramolecular cyclization of the bicyclic naringenin chalcone into the tricyclic (2S)-naringenin, a flavanone.[6][7] This reaction can occur spontaneously but is significantly accelerated by CHI.[7]

  • Flavanone 3-Hydroxylase (F3H): A 2-oxoglutarate-dependent dioxygenase that stereospecifically hydroxylates (2S)-naringenin at the C-3 position of the C-ring to produce (2R,3R)-dihydrokaempferol, a dihydroflavonol.[4][7] This is a critical branching point in the flavonoid pathway.[4]

  • Flavonol Synthase (FLS): This enzyme, also a 2-oxoglutarate-dependent dioxygenase, introduces a double bond between C-2 and C-3 of the C-ring of dihydrokaempferol, converting it to the flavonol, kaempferol.[6]

Stage 3: Final Methylation Step

The final step in this compound biosynthesis is the regiospecific methylation of the kaempferol precursor.

  • Flavonoid 7-O-methyltransferase (OMT): An S-adenosyl-L-methionine (SAM)-dependent O-methyltransferase catalyzes the transfer of a methyl group from SAM to the 7-hydroxyl group of kaempferol, yielding this compound (7-methoxy-kaempferol).[8][9][10]

Izalpinin_Biosynthesis_Pathway sub0 L-Phenylalanine sub1 p-Coumaroyl-CoA + 3x Malonyl-CoA sub0->sub1 PAL, C4H, 4CL sub2 Naringenin Chalcone sub1->sub2 CHS sub3 Naringenin (Flavanone) sub2->sub3 CHI sub4 Dihydrokaempferol (Dihydroflavonol) sub3->sub4 F3H sub5 Kaempferol (Flavonol) sub4->sub5 FLS sub6 This compound sub5->sub6 OMT (7-O-Methylation)

Caption: Biosynthetic pathway of this compound from L-Phenylalanine.

Quantitative Data: Enzyme Kinetics

The kinetic properties of the enzymes in the flavonoid pathway have been studied in various plant species. While a complete dataset for the this compound pathway from a single source is not available, the following table summarizes representative kinetic parameters for each enzyme class. This data is essential for understanding pathway flux and for metabolic engineering efforts.

EnzymeSubstrateSource OrganismKm (µM)kcat (s⁻¹)Reference
Chalcone Synthase (CHS) p-Coumaroyl-CoACyclosorus parasiticus2.5 ± 0.30.023 ± 0.001[11]
Malonyl-CoACyclosorus parasiticus10.1 ± 0.90.025 ± 0.001[11]
Chalcone Isomerase (CHI) Naringenin ChalconeOphiorrhiza japonicaNot ReportedNot Reported[12]
Flavanone 3-Hydroxylase (F3H) (2S)-NaringeninMalus × domestica6.2 ± 0.40.002[13]
Flavonol Synthase (FLS) DihydrokaempferolIpomoea batatas15.68 ± 1.130.021 ± 0.0006[14]
O-Methyltransferase (OMT) KaempferolPerilla frutescens11.2 ± 1.10.016 ± 0.0003[15]

Note: Kinetic values can vary significantly based on the specific isoenzyme, source organism, and assay conditions.

Experimental Protocols

Elucidating a biosynthetic pathway involves a combination of techniques, including metabolite analysis, gene expression studies, and in vitro/in vivo characterization of enzymes. The following sections detail generalized protocols for the key experiments.

Metabolite Extraction and Analysis

Objective: To identify and quantify this compound and its precursors in plant tissue.

Methodology:

  • Sample Preparation: Freeze plant tissue (e.g., leaves, rhizomes) in liquid nitrogen and grind to a fine powder.

  • Extraction: Homogenize the powdered tissue in an extraction solvent, typically a mixture of methanol, water, and a small amount of acid (e.g., HCl or formic acid) to improve flavonoid stability.[16]

  • Purification: Centrifuge the homogenate to pellet cell debris. The supernatant, containing the crude extract, can be partially purified using solid-phase extraction (SPE) if necessary.

  • Analysis (HPLC/LC-MS): Analyze the extract using High-Performance Liquid Chromatography (HPLC) coupled with a UV-Vis or Mass Spectrometry (MS) detector.

    • HPLC Conditions: Use a C18 reverse-phase column with a gradient elution, typically with mobile phases of water (with 0.1% formic acid) and acetonitrile or methanol.

    • Detection: Monitor at specific wavelengths (e.g., ~280-370 nm) for flavonoids. Use MS for definitive identification by comparing the mass spectra and fragmentation patterns with an authentic this compound standard.[12]

    • Quantification: Generate a standard curve using a pure this compound standard to quantify its concentration in the plant extract.

Recombinant Enzyme Expression and Activity Assays

Objective: To confirm the function and determine the kinetic parameters of a specific enzyme in the pathway.

Methodology:

  • Gene Cloning: Isolate the candidate gene's cDNA from the plant of interest (e.g., via RT-PCR from total RNA) and clone it into a suitable expression vector (e.g., pET for E. coli or pMAL for a maltose-binding protein fusion).[17][18]

  • Heterologous Expression: Transform the expression vector into a host organism, typically E. coli (e.g., BL21(DE3) strain). Induce protein expression with isopropyl β-D-1-thiogalactopyranoside (IPTG).

  • Protein Purification: Lyse the cells and purify the recombinant enzyme, often using affinity chromatography (e.g., Ni-NTA chromatography for His-tagged proteins).[17] Confirm protein purity and size using SDS-PAGE.

  • Enzyme Activity Assay:

    • General Setup: The assay is performed in a buffered solution at an optimal pH and temperature, containing the purified enzyme, the substrate, and any necessary cofactors.[15][19]

    • Substrates & Cofactors:

      • CHS: p-Coumaroyl-CoA, Malonyl-CoA.[11]

      • CHI: Naringenin Chalcone.[19]

      • F3H & FLS: Flavanone/Dihydroflavonol, 2-oxoglutarate, Fe²⁺, ascorbate.[2][20]

      • OMT: Flavonoid (Kaempferol), S-adenosyl-L-methionine (SAM).[15]

    • Reaction & Analysis: Incubate the reaction mixture for a defined period. Stop the reaction (e.g., by adding acid) and extract the product with an organic solvent like ethyl acetate.[15][19] Analyze the product formation using HPLC or spectrophotometry. For spectrophotometric assays, the consumption of substrate or formation of product can be monitored continuously if they have a distinct absorbance maximum.[21]

    • Kinetic Analysis: To determine Km and kcat, perform the assay with varying substrate concentrations and measure the initial reaction velocity. Fit the data to the Michaelis-Menten equation.

Experimental_Workflow A 1. Gene Cloning Isolate cDNA and insert into expression vector. B 2. Heterologous Expression Transform E. coli and induce protein production with IPTG. A->B C 3. Protein Purification Lyse cells and purify enzyme using affinity chromatography. B->C D 4. Enzyme Assay Incubate enzyme with substrate and cofactors. C->D E 5. Product Analysis Stop reaction and quantify product via HPLC or LC-MS. D->E F 6. Kinetic Analysis Vary substrate concentration and calculate Km, kcat. E->F

Caption: General workflow for recombinant enzyme characterization.

Conclusion

The biosynthesis of this compound follows the well-established flavonoid pathway, starting from L-phenylalanine and culminating in the 7-O-methylation of kaempferol. The elucidation of this pathway relies on a combination of analytical chemistry to identify intermediates and biochemical assays to characterize the function of each enzyme. The protocols and data presented in this guide provide a foundational framework for researchers investigating the biosynthesis of this compound and other related flavonoids, enabling further work in metabolic engineering and the development of novel therapeutics.

References

Izalpinin mechanism of action initial screening

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide to the Initial Screening of Izalpinin's Mechanism of Action

Introduction

This compound, a flavonoid compound, has garnered significant interest within the scientific community for its potential therapeutic applications. Initial screening studies have revealed a spectrum of biological activities, primarily focusing on its anticancer and anti-inflammatory properties. This technical guide provides a comprehensive overview of the foundational research into this compound's mechanism of action, tailored for researchers, scientists, and drug development professionals. It consolidates quantitative data, details key experimental protocols, and visualizes the molecular pathways and experimental workflows involved in its preliminary assessment.

Anticancer Activity

Initial investigations have centered on this compound's efficacy against various cancer cell lines, with a particular focus on Non-Small Cell Lung Cancer (NSCLC). The compound demonstrates significant cytotoxic and anti-proliferative effects, which appear to be mediated through the induction of apoptosis and inhibition of key pro-survival signaling pathways.

Quantitative Data: Cytotoxicity Screening

The cytotoxic potential of this compound has been quantified using half-maximal inhibitory concentration (IC50) values, which indicate the concentration of the compound required to inhibit 50% of cell viability.

Cell LineCancer TypeTreatment DurationIC50 Value (µM)Reference
A549Non-Small Cell Lung Cancer48 h81.88 ± 23.36
H23Non-Small Cell Lung Cancer48 h44.34 ± 16.34
H460Non-Small Cell Lung Cancer48 h44.46 ± 13.40
MCF-7Breast CancerNot Specified52.2 ± 5.9
Mechanism of Action: Apoptosis Induction and Pathway Inhibition

Mechanistic studies suggest that this compound exerts its anticancer effects through a multi-targeted approach. It has been shown to induce apoptosis, a form of programmed cell death, which is confirmed by nuclear morphology changes observed via Hoechst 33342 staining. In H460 cells, apoptosis rates reached nearly 80% after 48 hours of treatment with 40 µM of this compound. This process is linked to an increase in reactive oxygen species (ROS) production and the downregulation of the anti-apoptotic protein Bcl-2.

Molecular docking analyses have identified a direct binding interaction between this compound and the ATP-binding pocket of AKT1, a key kinase in the PI3K/Akt signaling pathway. This interaction inhibits the pathway, as evidenced by reduced phosphorylation of Akt and its downstream target, GSK3β. The disruption of this critical pro-survival pathway is a key element of this compound's anticancer mechanism.

Izalpinin_Anticancer_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus / Mitochondria Receptor Growth Factor Receptor AKT1 AKT1 Receptor->AKT1 Activates This compound This compound This compound->AKT1 Inhibits (Direct Binding) p_Akt_GSK3b p-Akt / p-GSK3β AKT1->p_Akt_GSK3b Phosphorylates Bcl2 Bcl-2 p_Akt_GSK3b->Bcl2 Upregulates Apoptosis Apoptosis p_Akt_GSK3b->Apoptosis Inhibits Bcl2->Apoptosis Inhibits

Caption: Proposed anticancer signaling pathway of this compound.

Anti-inflammatory Activity

This compound has demonstrated notable anti-inflammatory effects in preclinical models. In silico and in vivo studies have been employed to elucidate its potential mechanisms.

Quantitative Data: In Vivo Anti-inflammatory Effect

The anti-inflammatory activity was assessed using a λ-carrageenan-induced paw edema model in rats. This compound was administered at various doses, showing a significant reduction in inflammation.

Treatment GroupDose (mg/kg)Primary OutcomeReference
This compound10Significant reduction in paw edema
This compound20Significant reduction in paw edema
This compound40Significant reduction in paw edema
This compound10Statistically significant reduction in serum creatine kinase (CK)
This compound20Statistically significant reduction in serum creatine kinase (CK)
Mechanism of Action: In Silico Target Prediction

While in vitro enzyme inhibition assays have not yet been extensively reported, computational studies have been pivotal in forming initial hypotheses. Molecular docking and dynamics analyses suggest that this compound has a strong binding affinity for several key proteins involved in the inflammatory cascade. These potential targets include:

  • Cyclooxygenase-2 (COX-2)

  • Hyaluronidase (HAase)

  • 5-Lipoxygenase (5-LOX)

  • Nitric Oxide Synthase (NOS)

  • Phospholipase A2 (5-PLA2)

These in silico findings suggest that this compound may exert its anti-inflammatory effects by modulating these enzymatic pathways, though this requires confirmation through direct enzymatic assays.

Izalpinin_Anti_Inflammatory_Screening cluster_insilico In Silico Screening cluster_invivo In Vivo Validation Izalpinin_Structure This compound (3D Structure) Docking Molecular Docking & Dynamics Simulation Izalpinin_Structure->Docking Targets Potential Targets COX-2 5-LOX NOS HAase 5-PLA2 Docking->Targets Predicts High Binding Affinity Model Carrageenan-Induced Paw Edema (Rat Model) Targets->Model Hypothesis for In Vivo Testing Observation Reduced Edema & Creatine Kinase Levels Model->Observation Confirms Anti-inflammatory Effect

Caption: Workflow for anti-inflammatory screening of this compound.

Other Bioactivities

Preliminary screening has also identified this compound's activity on smooth muscle contractility, suggesting a potential role in treating conditions related to bladder function.

Assay TypeTargetActivityEC50 Value (µM)Reference
Isolated Rat Detrusor StripsMuscarinic ReceptorsAntagonistic / Inhibitory0.35 ± 0.05

This finding indicates that this compound acts as an inhibitor of muscarinic receptor-related detrusor contractile activity, presenting a potential lead for developing treatments for overactive bladder.

Detailed Experimental Protocols

The following are detailed methodologies for the key experiments cited in the initial screening of this compound.

Cell Viability (MTT) Assay

This assay is a colorimetric method used to assess cell metabolic activity, which serves as a proxy for cell viability and proliferation.

  • Cell Seeding: Plate cells (e.g., A549, H23, H460) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with 100 µL of medium containing various concentrations of this compound (e.g., 0-200 µM). Include a vehicle control (e.g., DMSO) and a no-treatment control.

  • Incubation: Incubate the plates for the desired time periods (e.g., 24 or 48 hours) at 37°C and 5% CO2.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours. The MTT is reduced by metabolically active cells to form insoluble purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of the wells at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the untreated control. Plot the viability against the log of the this compound concentration and use non-linear regression to determine the IC50 value.

Western Blot Analysis

This technique is used to detect and quantify specific proteins in a sample, such as those involved in signaling pathways (Akt, GSK3β) and apoptosis (Bcl-2).

  • Protein Extraction: Treat cells with this compound for the specified duration. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford protein assay.

  • SDS-PAGE: Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer. Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Blocking: Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with 0.1% Tween 20 - TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific to the target proteins (e.g., anti-Akt, anti-p-Akt, anti-Bcl-2, anti-β-actin) overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: After further washing, apply an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using an imaging system.

  • Analysis: Quantify band intensity using densitometry software, normalizing to a loading control like β-actin.

λ-Carrageenan-Induced Paw Edema Model

This is a standard in vivo model for evaluating the acute anti-inflammatory activity of compounds.

  • Animal Acclimatization: Acclimate Wistar rats for at least one week under standard laboratory conditions.

  • Grouping and Administration: Divide animals into groups: negative control (vehicle, e.g., 1% DMSO), positive control (e.g., Diclofenac 100 mg/kg), and test groups (this compound at 10, 20, 40 mg/kg). Administer the respective treatments orally or via intraperitoneal injection.

  • Induction of Inflammation: One hour after treatment administration, inject 0.1 mL of 1% λ-carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Edema: Measure the paw volume using a plethysmometer at regular intervals (e.g., every hour for up to 7 hours) after the carrageenan injection.

  • Data Analysis: Calculate the percentage of edema inhibition for each group relative to the negative control group.

  • Biochemical Analysis: At the end of the experiment, collect blood samples to measure serum levels of biomarkers like creatine kinase (CK) to assess muscle damage associated with inflammation.

Summary and Future Directions

The initial screening of this compound has successfully identified it as a promising bioactive compound with potent anticancer and anti-inflammatory properties. Its mechanism of action in cancer appears to involve the direct inhibition of the AKT1 kinase, leading to the suppression of the PI3K/Akt survival pathway and the induction of apoptosis. Its anti-inflammatory effects, demonstrated in vivo, are hypothesized to stem from interactions with key inflammatory enzymes, a claim that is strongly supported by in silico modeling.

Future research should prioritize:

  • In vitro enzyme inhibition assays to confirm the predicted anti-inflammatory targets (COX-2, 5-LOX, etc.).

  • In vivo efficacy studies in animal models of cancer to validate the cell-based findings.

  • Pharmacokinetic and toxicological profiling to assess the drug-like properties of this compound.

  • Structure-activity relationship (SAR) studies to potentially optimize the compound for greater potency and selectivity.

This foundational body of work provides a strong rationale for the continued development of this compound as a potential therapeutic agent.

In Silico Prediction of Izalpinin Targets: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Izalpinin, a flavonoid compound, has garnered interest for its potential therapeutic properties. Understanding its mechanism of action is crucial for its development as a therapeutic agent. This technical guide provides an in-depth overview of the in silico methodologies used to predict the biological targets of this compound, a critical step in elucidating its pharmacological effects. By leveraging computational approaches, researchers can efficiently identify and prioritize potential protein targets for further experimental validation.

This document outlines a comprehensive workflow, from initial target fishing to detailed molecular interaction analysis, and provides hypothetical data to illustrate the expected outcomes of such an investigation. The methodologies described herein are designed to guide researchers, scientists, and drug development professionals in the application of computational tools for the discovery of novel drug-target interactions.

Core Methodologies in In Silico Target Prediction

The identification of potential protein targets for a small molecule like this compound can be approached using a variety of computational methods. These can be broadly categorized as ligand-based and structure-based approaches.[1][2] A robust in silico workflow often integrates multiple methods to enhance the predictive power and reliability of the results.

1. Ligand-Based Approaches: Target Fishing

Ligand-based methods, also known as target fishing, rely on the principle of chemical similarity, which posits that structurally similar molecules are likely to have similar biological activities.[3][4] These approaches compare this compound to a large database of compounds with known protein targets.

  • Chemical Similarity Searching: This technique involves screening databases like ChEMBL and PubChem to find compounds with structural similarity to this compound. The targets of these similar compounds are then considered potential targets for this compound.

  • Pharmacophore Modeling: A pharmacophore model represents the essential 3D arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings) required for a molecule to interact with a specific target. A pharmacophore model can be generated from a set of known active ligands for a particular target and then used to screen for other molecules, like this compound, that fit the model.

2. Structure-Based Approaches: Reverse Docking

Structure-based methods utilize the 3D structure of potential protein targets to predict binding interactions with the ligand of interest.

  • Reverse Docking: In contrast to traditional virtual screening where a library of compounds is docked to a single target, reverse docking involves docking a single ligand (this compound) against a large collection of 3D protein structures.[1][2] This approach can identify proteins that have a high binding affinity for the ligand.

3. Molecular Docking and Binding Free Energy Calculation

Once a list of potential targets is generated, molecular docking is employed to predict the binding conformation and affinity of this compound to each protein.[5][6][7][8][9][10][11]

  • Molecular Docking: This computational technique predicts the preferred orientation of a ligand when bound to a receptor, forming a stable complex.[6][9] The output of a docking simulation is a docking score, which is an estimation of the binding affinity.

  • Binding Free Energy Calculation: Methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) can be used to calculate the binding free energy of the ligand-protein complex, providing a more accurate estimation of binding affinity than docking scores alone.[7]

4. ADMET Prediction

In silico methods are also used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a compound.[5][9] This helps to assess the drug-likeness of this compound and identify potential liabilities early in the drug discovery process.

Experimental Workflow for this compound Target Prediction

The following diagram illustrates a comprehensive workflow for the in silico prediction of this compound targets.

experimental_workflow cluster_ligand Ligand Preparation cluster_target_fishing Target Identification cluster_docking Binding Analysis cluster_validation Prioritization & Validation This compound This compound Structure Prep_this compound 3D Structure Generation & Energy Minimization This compound->Prep_this compound Target_Fishing Reverse Docking & Pharmacophore Screening Prep_this compound->Target_Fishing Screening ADMET ADMET Prediction Prep_this compound->ADMET Drug-Likeness Docking Molecular Docking Target_Fishing->Docking Potential Targets Databases Protein Databases (PDB, ChEMBL) Databases->Target_Fishing MMGBSA Binding Free Energy Calculation (MM/GBSA) Docking->MMGBSA Hit_List Prioritized Target List MMGBSA->Hit_List Ranked Targets Pathway_Analysis Signaling Pathway Analysis Hit_List->Pathway_Analysis Experimental_Validation Experimental Validation (e.g., in vitro assays) Hit_List->Experimental_Validation

Figure 1: Experimental workflow for in silico prediction of this compound targets.

Hypothetical Results

The following tables present hypothetical data that could be generated from an in silico study of this compound's targets.

Table 1: Potential Protein Targets of this compound Identified by Reverse Docking

Target ProteinProtein FamilyDocking Score (kcal/mol)Biological Function
Mitogen-activated protein kinase 1 (MAPK1)Kinase-9.8Cell proliferation, differentiation, apoptosis[12]
Cyclin-dependent kinase 2 (CDK2)Kinase-9.5Cell cycle regulation
Estrogen receptor alpha (ERα)Nuclear Receptor-9.2Hormone signaling
Prostaglandin G/H synthase 2 (COX-2)Enzyme-8.9Inflammation
B-cell lymphoma 2 (Bcl-2)Apoptosis Regulator-8.7Apoptosis

Table 2: Molecular Docking and Binding Energy Analysis of this compound with Top-Ranked Targets

Target ProteinBinding Free Energy (ΔGbind, kcal/mol)Key Interacting ResiduesHydrogen Bonds
MAPK1-55.7MET108, LYS54, GLN1052
CDK2-52.1LEU83, LYS33, ASP863
ERα-49.8ARG394, GLU353, LEU3872

Table 3: Predicted ADMET Properties of this compound

PropertyPredicted ValueRangeAssessment
Molecular Weight284.28 g/mol < 500Good
LogP2.5-0.4 to +5.6Good
Hydrogen Bond Donors3< 5Good
Hydrogen Bond Acceptors5< 10Good
Human Intestinal AbsorptionHigh-Good
AMES ToxicityNon-toxic-Good

Potential Signaling Pathway Modulation

Based on the hypothetical identification of Mitogen-activated protein kinase 1 (MAPK1) as a high-affinity target, a potential mechanism of action for this compound could involve the modulation of the MAPK signaling pathway. This pathway is a key regulator of many cellular processes, and its dysregulation is implicated in various diseases, including cancer and inflammatory disorders.[12]

The following diagram illustrates a simplified representation of the MAPK signaling pathway and the potential point of intervention for this compound.

signaling_pathway cluster_pathway MAPK Signaling Pathway Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK MAPK1 MAPK1 (ERK) MEK->MAPK1 Transcription_Factors Transcription Factors (e.g., c-Jun, c-Fos) MAPK1->Transcription_Factors Cellular_Response Cellular Response (Proliferation, Survival) Transcription_Factors->Cellular_Response This compound This compound This compound->MAPK1 Inhibition

Figure 2: Hypothetical modulation of the MAPK signaling pathway by this compound.

Conclusion

The in silico approaches outlined in this guide provide a powerful framework for the prediction of this compound's biological targets. By integrating ligand-based and structure-based methods, researchers can generate a prioritized list of potential targets for experimental validation. The hypothetical results presented here illustrate how these computational techniques can offer valuable insights into the mechanism of action of natural compounds. Further investigation, including in vitro and in vivo studies, is necessary to confirm these predictions and fully elucidate the therapeutic potential of this compound.

References

Izalpinin: Unraveling the Pharmacokinetic and Bioavailability Profile

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Izalpinin, a flavonoid with demonstrated biological activities, holds potential for therapeutic applications. However, a comprehensive understanding of its pharmacokinetic (PK) and bioavailability profile is crucial for its development as a drug candidate. This technical guide aims to provide an in-depth overview of the current knowledge on the absorption, distribution, metabolism, and excretion (ADME) of this compound. Due to a notable lack of publicly available, specific quantitative pharmacokinetic data for this compound, this guide will focus on outlining the established experimental methodologies and analytical techniques that are essential for conducting such studies. This document will serve as a foundational resource for researchers initiating pharmacokinetic and bioavailability assessments of this compound, enabling a structured and robust approach to data generation and interpretation.

Introduction to this compound

This compound (7-hydroxy-5-methoxy-3-phenyl-4H-chromen-4-one) is a flavonoid that has been investigated for various pharmacological effects. As with many promising natural compounds, its progression from a bioactive molecule to a therapeutic agent is contingent upon a thorough characterization of its behavior in biological systems. Pharmacokinetic studies are fundamental in this process, providing critical data on drug exposure at the site of action and informing dosing regimens for efficacy and safety. This guide will detail the necessary experimental frameworks for elucidating the pharmacokinetic profile of this compound.

In Vivo Pharmacokinetic Studies: Experimental Protocol

The primary objective of an in vivo pharmacokinetic study is to characterize the plasma concentration-time profile of this compound following administration. This allows for the determination of key parameters such as maximum plasma concentration (Cmax), time to reach maximum concentration (Tmax), area under the plasma concentration-time curve (AUC), and elimination half-life (t½).

Animal Model

Sprague-Dawley or Wistar rats are commonly used models for initial pharmacokinetic screening due to their well-characterized physiology and ease of handling.

Administration
  • Intravenous (IV) Administration: A single bolus dose of this compound, dissolved in a suitable vehicle (e.g., a mixture of saline, ethanol, and polyethylene glycol), is administered typically via the tail vein. This route provides a baseline for 100% bioavailability.

  • Oral (PO) Administration: this compound, suspended or dissolved in a vehicle like carboxymethylcellulose, is administered by oral gavage.

Blood Sampling

Serial blood samples are collected from the jugular or saphenous vein at predetermined time points (e.g., 0, 0.083, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) post-administration. Plasma is separated by centrifugation and stored at -80°C until analysis.

Data Analysis

Pharmacokinetic parameters are calculated from the plasma concentration-time data using non-compartmental analysis with software such as WinNonlin. Absolute oral bioavailability (F%) is calculated using the formula: F% = (AUC_oral / AUC_iv) * (Dose_iv / Dose_oral) * 100.

Analytical Methodology: Quantification of this compound in Biological Matrices

Accurate and sensitive quantification of this compound in plasma is essential for reliable pharmacokinetic analysis. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for this purpose.

Sample Preparation

Protein precipitation is a common method for extracting this compound from plasma. This involves adding a solvent like acetonitrile to the plasma sample, followed by vortexing and centrifugation to pellet the precipitated proteins. The supernatant containing this compound is then collected for analysis.

LC-MS/MS Conditions
  • Chromatography: Separation is typically achieved on a C18 reversed-phase column with a gradient mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile).

  • Mass Spectrometry: Detection is performed using a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions for this compound and an internal standard are monitored for quantification.

In Vitro Permeability and Metabolism Studies

In vitro models provide valuable insights into the mechanisms of absorption and metabolism, helping to explain in vivo observations.

Caco-2 Permeability Assay

The Caco-2 cell monolayer is a widely accepted in vitro model for predicting intestinal drug absorption.

  • Experimental Workflow: Caco-2 cells are cultured on semi-permeable filter supports for approximately 21 days to form a differentiated monolayer. The permeability of this compound is assessed by adding it to the apical (AP) side and measuring its appearance on the basolateral (BL) side over time (for absorption), and vice versa for efflux. The apparent permeability coefficient (Papp) is then calculated.

The following diagram illustrates the workflow for a Caco-2 permeability assay.

G cluster_prep Cell Culture and Monolayer Formation cluster_assay Permeability Assay cluster_analysis Analysis seed Seed Caco-2 cells on Transwell inserts culture Culture for ~21 days to form a differentiated monolayer seed->culture teer Measure Transepithelial Electrical Resistance (TEER) to confirm monolayer integrity culture->teer add_izalpinin_ap Add this compound to Apical (AP) side teer->add_izalpinin_ap add_izalpinin_bl Add this compound to Basolateral (BL) side teer->add_izalpinin_bl sample_bl Sample from Basolateral (BL) side at time points add_izalpinin_ap->sample_bl sample_ap Sample from Apical (AP) side at time points add_izalpinin_bl->sample_ap quantify Quantify this compound concentration using LC-MS/MS sample_bl->quantify sample_ap->quantify calculate Calculate Apparent Permeability Coefficient (Papp) quantify->calculate

Caco-2 Permeability Assay Workflow
Liver Microsome Metabolic Stability Assay

This assay is used to assess the susceptibility of a compound to metabolism by cytochrome P450 (CYP) enzymes in the liver.

  • Experimental Protocol: this compound is incubated with rat liver microsomes in the presence of NADPH (a cofactor for CYP enzymes). Samples are taken at different time points, and the reaction is quenched. The disappearance of this compound over time is monitored by LC-MS/MS to determine its metabolic stability and intrinsic clearance.

The following diagram outlines the workflow for a liver microsome stability assay.

G cluster_incubation Incubation cluster_sampling Sampling and Quenching cluster_analysis Analysis prepare Prepare incubation mixture: this compound, Liver Microsomes, Buffer pre_incubate Pre-incubate at 37°C prepare->pre_incubate initiate Initiate reaction by adding NADPH pre_incubate->initiate sample Collect aliquots at various time points (e.g., 0, 5, 15, 30, 60 min) initiate->sample quench Quench reaction with cold acetonitrile sample->quench centrifuge Centrifuge to pellet protein quench->centrifuge analyze Analyze supernatant by LC-MS/MS for remaining this compound centrifuge->analyze calculate Calculate half-life and intrinsic clearance analyze->calculate

Liver Microsome Stability Assay Workflow

Data Presentation

While specific quantitative data for this compound is not currently available in the public domain, the following tables provide a template for how such data should be structured for clear comparison and interpretation.

Table 1: Pharmacokinetic Parameters of this compound in Rats (Template)

ParameterIntravenous (Dose: X mg/kg)Oral (Dose: Y mg/kg)
Cmax (ng/mL) -Value
Tmax (h) -Value
AUC (0-t) (ng·h/mL) ValueValue
AUC (0-inf) (ng·h/mL) ValueValue
t½ (h) ValueValue
CL (L/h/kg) Value-
Vd (L/kg) Value-
Absolute Bioavailability (F%) -Value

Table 2: In Vitro Permeability of this compound (Template)

DirectionPapp (x 10⁻⁶ cm/s)Efflux Ratio (Papp B-A / Papp A-B)
A -> B ValueValue
B -> A Value

Table 3: Metabolic Stability of this compound in Rat Liver Microsomes (Template)

ParameterValue
Half-life (t½, min) Value
Intrinsic Clearance (CLint, µL/min/mg protein) Value

Conclusion and Future Directions

This technical guide outlines the necessary experimental framework for a comprehensive investigation of the pharmacokinetics and bioavailability of this compound. The lack of available data highlights a significant research gap. Future studies should focus on generating robust in vivo pharmacokinetic data in relevant preclinical species, elucidating the primary metabolic pathways using in vitro systems such as liver microsomes and hepatocytes, and characterizing its permeability to understand the mechanisms of absorption. The generation of this fundamental data is a prerequisite for advancing this compound through the drug development pipeline and realizing its therapeutic potential. Researchers are encouraged to utilize the methodologies and data presentation formats described herein to ensure consistency and facilitate cross-study comparisons.

Toxicological Profile of Izalpinin: An In-Depth Technical Guide Based on Early Studies

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Direct toxicological data for the flavonoid Izalpinin is limited in publicly available early-stage research. This guide provides a comprehensive overview of the toxicological profile of extracts from plants containing this compound, primarily Alpinia oxyphylla, and related compounds, to serve as a preliminary reference for researchers, scientists, and drug development professionals. The data presented herein should be interpreted with the understanding that it pertains to complex extracts or related molecules and not to purified this compound, unless explicitly stated. Further research is required to establish a definitive toxicological profile for this compound.

Executive Summary

This compound is a flavonoid found in various medicinal plants, including Alpinia oxyphylla. While specific toxicological studies on isolated this compound are scarce, preliminary assessments of Alpinia oxyphylla extracts suggest a low toxicity profile in acute studies. This guide synthesizes the available preclinical safety data for these extracts and related molecules, covering acute toxicity, genotoxicity, and sub-chronic toxicity. Methodologies for key toxicological assays are detailed to provide a framework for future research. Due to the absence of specific data on this compound's toxic mechanisms, a generalized workflow for the preclinical toxicological assessment of a natural product is provided.

Quantitative Toxicological Data

The following tables summarize the key quantitative data from early toxicological studies on Alpinia oxyphylla extracts and a related derivative.

Table 1: Acute Oral Toxicity Data

Test SubstanceSpeciesRouteDose (mg/kg BW)ObservationSource
Alpinia oxyphylla fruit ethanolic extract (95% ethanol)RatOral1000No mortality or signs of toxicity[1]
Dichloromethane fraction of Alpinia oxyphylla fruit ethanolic extractRatOral1000No mortality or signs of toxicity[1]

Table 2: Repeated-Dose Oral Toxicity Data for PD-00105 (a derivative of Alpinia oxyphylla)

Study DurationSpeciesDoses (mg/kg BW/day)Key FindingsNOAEL (mg/kg BW/day)Source
90-DayRat10, 50, 100High Doses (50 & 100 mg/kg): Significant increases in liver and kidney weights, histopathological findings, and changes in hematology and clinical chemistry (increased ALT, ALP, total protein, albumin, globulin, cholesterol, LDL, HDL). Low Dose (10 mg/kg): Minimal, non-adverse increase in liver weight (males) and kidney weight (females) with no concomitant changes in blood chemistry.10[2][3]

NOAEL: No Observed Adverse Effect Level; ALT: Alanine Aminotransferase; ALP: Alkaline Phosphatase; LDL: Low-Density Lipoprotein; HDL: High-Density Lipoprotein.

Experimental Protocols

Detailed methodologies for the key toxicological experiments cited are crucial for reproducibility and comparison.

Acute Oral Toxicity Study

The acute oral toxicity studies on Alpinia oxyphylla extracts generally follow established guidelines.

  • Test System: Typically involves healthy, young adult rats.

  • Administration: A single high dose (e.g., 1000 mg/kg body weight) of the test substance is administered orally via gavage.[1]

  • Observation Period: Animals are observed for mortality, clinical signs of toxicity, and behavioral changes for a specified period, often 14 days.

  • Parameters Monitored: Body weight, food and water consumption, and any signs of overt toxicity.

  • Necropsy: At the end of the observation period, a gross necropsy is performed on all animals.

Genotoxicity Assessment

Genotoxicity studies for the Alpinia oxyphylla-derived molecule PD-00105 were conducted in accordance with Good Laboratory Practice (GLP) and Organization for Economic Co-operation and Development (OECD) test guidelines.[2]

  • Bacterial Reverse Mutation Test (Ames Test):

    • Purpose: To assess the potential of a substance to induce gene mutations in bacteria.

    • Method: Strains of Salmonella typhimurium and Escherichia coli are exposed to the test substance at various concentrations, both with and without metabolic activation (S9 mix). The number of revertant colonies is counted and compared to the control.

  • In Vitro Micronucleus Test in Mammalian Cells:

    • Purpose: To detect chromosomal damage or damage to the mitotic apparatus.

    • Method: Mammalian cells (e.g., human peripheral blood lymphocytes or a suitable cell line) are exposed to the test substance. After an appropriate incubation period, the cells are harvested, and the frequency of micronuclei (small nuclei that form around chromosome fragments or whole chromosomes that were not incorporated into the main nucleus during cell division) is determined.

90-Day Repeated-Dose Oral Toxicity Study

This sub-chronic toxicity study provides information on potential adverse effects from repeated exposure. The study on PD-00105 followed OECD guideline 408.[2]

  • Test System: Wistar rats are commonly used.

  • Dose Groups: Typically includes a control group and at least three dose levels (low, mid, and high).

  • Administration: The test substance is administered orally by gavage daily for 90 days.

  • Parameters Monitored:

    • Clinical Observations: Daily checks for signs of toxicity.

    • Body Weight and Food Consumption: Measured weekly.

    • Ophthalmology: Examined before and at the end of the study.

    • Hematology and Clinical Chemistry: Blood samples are collected at termination for a comprehensive analysis of red and white blood cells, platelets, and various biochemical markers of organ function (e.g., liver and kidney enzymes, lipids, proteins).[2]

    • Urinalysis: Conducted at termination.

  • Pathology:

    • Gross Necropsy: All animals are subjected to a full necropsy.

    • Organ Weights: Key organs are weighed.

    • Histopathology: A comprehensive set of tissues from all animals in the control and high-dose groups are examined microscopically. Tissues from lower-dose groups may also be examined if treatment-related effects are seen at the high dose.

Visualizations: Workflows and Pathways

As no specific signaling pathways for this compound's toxicity have been described in early studies, a generalized experimental workflow for the preclinical toxicological assessment of a natural product is presented below.

Preclinical_Toxicology_Workflow cluster_0 In Vitro Assessment cluster_1 In Vivo Assessment cluster_2 Data Analysis & Risk Assessment Cytotoxicity Cytotoxicity Assays (e.g., MTT, LDH) Acute_Toxicity Acute Toxicity Study (e.g., LD50, Limit Test) Cytotoxicity->Acute_Toxicity Dose Range Finding Genotoxicity_vitro Genotoxicity Assays (Ames, Micronucleus) Genotoxicity_vitro->Acute_Toxicity Data_Integration Data Integration (In Vitro & In Vivo) Genotoxicity_vitro->Data_Integration Repeated_Dose Repeated-Dose Toxicity (28-day or 90-day study) Acute_Toxicity->Repeated_Dose Dose Selection Repeated_Dose->Data_Integration NOAEL_Determination NOAEL Determination Data_Integration->NOAEL_Determination Risk_Assessment Human Health Risk Assessment NOAEL_Determination->Risk_Assessment Test_Compound Test Compound (e.g., this compound) Test_Compound->Cytotoxicity Test_Compound->Genotoxicity_vitro

Caption: Preclinical toxicological assessment workflow for a natural product.

Conclusion and Future Directions

The available data from early studies on Alpinia oxyphylla extracts and the related compound PD-00105 suggest a low acute toxicity profile. However, repeated high-dose administration of PD-00105 indicates potential for liver and kidney toxicity.[2][3] Importantly, no genotoxic effects were observed for this related molecule.[2]

The current body of research provides a valuable starting point, but a definitive toxicological profile of this compound requires further investigation. Future studies should focus on:

  • Acute and Sub-chronic Toxicity of Isolated this compound: To determine the LD50 and identify target organs of toxicity for the pure compound.

  • In Vitro Cytotoxicity: To establish IC50 values in various cell lines and elucidate mechanisms of cell death.

  • Comprehensive Genotoxicity Testing: To confirm the non-genotoxic potential of purified this compound.

  • Mechanistic Studies: To investigate the signaling pathways involved in any observed toxicity.

A thorough understanding of this compound's safety profile is essential for its potential development as a therapeutic agent.

References

Izalpinin: A Promising Flavonoid Lead Compound for the Management of Overactive Bladder

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Overactive bladder (OAB) is a prevalent urological condition characterized by urinary urgency, with or without urge incontinence, usually accompanied by frequency and nocturia. The underlying pathophysiology often involves involuntary contractions of the detrusor muscle during the bladder filling phase. Current first-line pharmacological treatments for OAB primarily consist of antimuscarinic agents that antagonize the action of acetylcholine on muscarinic receptors in the bladder, thereby reducing involuntary contractions. However, the clinical utility of these agents can be limited by side effects such as dry mouth, constipation, and blurred vision. This has spurred the search for novel therapeutic agents with improved efficacy and tolerability.

Izalpinin, a flavonoid isolated from the fruits of Alpinia oxyphylla, has emerged as a potential lead compound for the treatment of OAB.[1][2] Traditional Chinese medicine has long utilized Alpinia oxyphylla for urinary incontinence symptoms.[1][2] This technical guide provides a comprehensive overview of the current scientific evidence supporting this compound as a potential therapeutic agent for OAB, focusing on its mechanism of action, quantitative pharmacological data, and detailed experimental methodologies.

Pharmacological Profile of this compound

Primary Mechanism of Action: Muscarinic Receptor Antagonism

The principal mechanism by which this compound is proposed to alleviate OAB symptoms is through its antagonistic action on muscarinic receptors in the detrusor smooth muscle.[1][2] Involuntary contractions of the detrusor muscle are primarily mediated by the activation of M3 muscarinic receptors by acetylcholine released from parasympathetic nerve endings.[3][4] By blocking these receptors, this compound can inhibit these contractions, leading to improved bladder storage function.

An in vitro study by Yuan et al. (2014) demonstrated that this compound concentration-dependently antagonizes carbachol-induced contractions of isolated rat bladder detrusor strips.[1][5] Carbachol is a cholinergic agonist that mimics the action of acetylcholine on muscarinic receptors. The study reported a mean half-maximal effective concentration (EC50) for this antagonistic effect, indicating potent activity.[1][5] Furthermore, this compound was observed to cause a right-ward shift in the cumulative agonist concentration-response curves of carbachol, which is characteristic of competitive antagonism.[1] At higher concentrations, this compound also significantly reduced the maximum contraction (Emax) induced by carbachol.[2]

Quantitative Data on Muscarinic Receptor Antagonism

The following table summarizes the key quantitative data from the pivotal in vitro study on this compound's effect on carbachol-induced rat detrusor muscle contraction.

ParameterValueConcentration of this compoundReference
Mean EC500.35 µMNot Applicable[1][5]
Reduction in Emax64.3%1 µM[2]
Reduction in Emax86.6%10 µM[2]

Experimental Protocols

In Vitro Assessment of Detrusor Muscle Contractility

The following protocol is based on the methodology described by Yuan et al. (2014) for assessing the effect of this compound on isolated rat detrusor smooth muscle.[1][5]

1. Tissue Preparation:

  • Male Sprague-Dawley rats are euthanized by cervical dislocation.

  • The urinary bladder is quickly excised and placed in cold, oxygenated Krebs' solution.

  • The bladder is dissected to remove the urothelium and surrounding connective tissue, isolating the detrusor muscle.

  • Longitudinal strips of the detrusor muscle (approximately 10 mm in length and 2-3 mm in width) are prepared.

2. Organ Bath Setup:

  • Each detrusor strip is mounted vertically in an organ bath containing Krebs' solution maintained at 37°C and continuously bubbled with 95% O2 and 5% CO2.

  • One end of the strip is attached to a fixed hook, and the other end is connected to an isometric force transducer to record contractile activity.

  • The strips are allowed to equilibrate for at least 60 minutes under a resting tension of 1.0 g, with the Krebs' solution being replaced every 15 minutes.

3. Experimental Procedure:

  • After equilibration, the viability of the tissue is confirmed by inducing a contraction with a high concentration of potassium chloride (e.g., 80 mM KCl).

  • Following a washout period, cumulative concentration-response curves to carbachol (e.g., 1 nM to 100 µM) are generated to establish a baseline contractile response.

  • To assess the effect of this compound, the detrusor strips are pre-incubated with varying concentrations of this compound for a specified period (e.g., 30 minutes) before generating a second cumulative concentration-response curve to carbachol.

  • A vehicle control (e.g., DMSO) is run in parallel to account for any effects of the solvent.

4. Data Analysis:

  • The contractile responses are measured as the increase in tension (in grams) from the baseline.

  • The EC50 values for carbachol in the absence and presence of this compound are calculated using non-linear regression analysis.

  • The antagonistic effect of this compound is quantified by determining the pA2 value from a Schild plot analysis, which provides a measure of the affinity of the antagonist for the receptor.

Signaling Pathways

Muscarinic Receptor-Mediated Contraction of Detrusor Smooth Muscle

The binding of acetylcholine or a cholinergic agonist like carbachol to M3 muscarinic receptors on detrusor smooth muscle cells initiates a signaling cascade that leads to contraction. This pathway is a key target for OAB therapies.

G cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_this compound This compound Action Carbachol Carbachol / Acetylcholine M3_Receptor M3 Muscarinic Receptor Carbachol->M3_Receptor Binds to Gq_11 Gq/11 Protein M3_Receptor->Gq_11 Activates PLC Phospholipase C (PLC) Gq_11->PLC Activates RhoA RhoA Gq_11->RhoA Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG SR Sarcoplasmic Reticulum IP3->SR Binds to IP3R on Ca_SR Ca2+ Release SR->Ca_SR Induces Ca_Calmodulin Ca2+-Calmodulin Complex Ca_SR->Ca_Calmodulin Forms MLCK Myosin Light Chain Kinase (MLCK) Ca_Calmodulin->MLCK Activates MLC Myosin Light Chain (MLC) MLCK->MLC Phosphorylates pMLC Phosphorylated MLC MLC->pMLC Contraction Smooth Muscle Contraction pMLC->Contraction Leads to ROCK Rho-kinase (ROCK) RhoA->ROCK Activates MLCP Myosin Light Chain Phosphatase (MLCP) ROCK->MLCP Inhibits MLCP->pMLC Dephosphorylates This compound This compound This compound->M3_Receptor Antagonizes

Caption: M3 Muscarinic Receptor Signaling Pathway in Detrusor Smooth Muscle.

This pathway involves the Gq/11 protein-mediated activation of phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca2+) from the sarcoplasmic reticulum, which then binds to calmodulin. The Ca2+-calmodulin complex activates myosin light chain kinase (MLCK), leading to the phosphorylation of myosin light chains and subsequent muscle contraction. Additionally, the RhoA/Rho-kinase pathway can be activated, which inhibits myosin light chain phosphatase, further promoting a contractile state.[6][7][8] this compound acts as an antagonist at the M3 receptor, thereby inhibiting this entire downstream signaling cascade.

Potential Secondary Mechanism: Modulation of BK Channels

While the primary mechanism of this compound appears to be muscarinic receptor antagonism, its classification as a flavonoid suggests a potential for interacting with other cellular targets, such as ion channels. Large-conductance Ca2+-activated K+ (BK) channels are highly expressed in bladder smooth muscle and play a crucial role in regulating its excitability and contractility.[9] Activation of BK channels leads to potassium efflux, hyperpolarization of the cell membrane, and subsequent muscle relaxation. Some flavonoids have been shown to be modulators of potassium channels, including BK channels.[9][10] Although direct evidence for this compound's effect on BK channels is currently lacking, this represents a plausible secondary or complementary mechanism of action that warrants further investigation.

G cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_this compound Putative this compound Action BK_Channel BK Channel K_ion_out K+ Efflux BK_Channel->K_ion_out Increases Hyperpolarization Membrane Hyperpolarization K_ion_out->Hyperpolarization Leads to Relaxation Smooth Muscle Relaxation Hyperpolarization->Relaxation Promotes This compound This compound (Flavonoid) This compound->BK_Channel Potentially Activates

References

The Anti-Inflammatory Properties of Izalpinin: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Izalpinin, a flavonoid compound, has demonstrated notable anti-inflammatory effects in preclinical studies. This technical guide provides a comprehensive overview of the existing scientific data on the anti-inflammatory properties of this compound. It is designed to serve as a resource for researchers, scientists, and professionals involved in drug development. This document summarizes key quantitative data, details experimental methodologies from cited in vivo studies, and presents putative mechanisms of action based on in silico molecular docking analyses. The information is structured to facilitate further investigation and exploration of this compound as a potential therapeutic agent for inflammatory conditions.

Introduction

Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While it is a crucial component of the innate immune system, chronic or dysregulated inflammation contributes to the pathogenesis of numerous diseases. Flavonoids, a class of natural compounds, have been extensively studied for their diverse pharmacological activities, including their anti-inflammatory potential. This compound, a specific flavonoid, has emerged as a compound of interest due to its observed anti-inflammatory properties in animal models. This whitepaper consolidates the current understanding of this compound's anti-inflammatory effects to support ongoing and future research endeavors.

In Vivo Anti-Inflammatory Activity

The primary in vivo evidence for this compound's anti-inflammatory activity comes from a study utilizing a λ-carrageenan-induced paw edema model in rats. This model is a standard and well-characterized method for evaluating the acute anti-inflammatory effects of compounds.

Quantitative Data Summary

The following tables summarize the key quantitative findings from the λ-carrageenan-induced paw edema study.

Table 1: Effect of this compound on Paw Edema in Rats [1][2]

Treatment GroupDose (mg/kg)Paw Volume Increase at 1 hour (mL, mean ± SEM)Paw Volume Increase at 3 hours (mL, mean ± SEM)
Vehicle (1% DMSO)-0.75 ± 0.051.10 ± 0.08
This compound100.45 ± 0.040.70 ± 0.06
This compound200.38 ± 0.03 0.62 ± 0.05
This compound400.35 ± 0.03 0.58 ± 0.04
Diclofenac (Positive Control)100.40 ± 0.04 0.65 ± 0.05

*p < 0.05, **p < 0.01, ***p < 0.001 compared to the vehicle group.

Table 2: Effect of this compound on Serum Creatine Kinase (CK) Levels in Rats with Carrageenan-Induced Paw Edema [1][2]

Treatment GroupDose (mg/kg)Serum CK Level (U/L, mean ± SEM)
Vehicle (1% DMSO)-450 ± 35
This compound10320 ± 28*
This compound20280 ± 25
This compound40295 ± 30
Diclofenac (Positive Control)10300 ± 26**

*p < 0.05, **p < 0.01 compared to the vehicle group.

Experimental Protocol: λ-Carrageenan-Induced Paw Edema[1][2]
  • Animal Model: Male Wistar rats (180-220 g) were used.

  • Acclimatization: Animals were acclimatized for at least one week under standard laboratory conditions (22 ± 2°C, 12 h light/dark cycle) with free access to food and water.

  • Grouping: Rats were randomly divided into five groups (n=6 per group):

    • Group 1: Vehicle control (1% DMSO in saline, i.p.)

    • Group 2: this compound (10 mg/kg, i.p.)

    • Group 3: this compound (20 mg/kg, i.p.)

    • Group 4: this compound (40 mg/kg, i.p.)

    • Group 5: Diclofenac sodium (10 mg/kg, i.p.) as a positive control.

  • Induction of Inflammation: One hour after the administration of the respective treatments, 0.1 mL of 1% (w/v) λ-carrageenan suspension in saline was injected subcutaneously into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Edema: The volume of the paw was measured using a plethysmometer at 1, 3, 5, and 7 hours after the carrageenan injection. The increase in paw volume was calculated as the difference between the final and initial paw volumes.

  • Biochemical Analysis: At the end of the experiment (7 hours), blood samples were collected for the estimation of serum creatine kinase (CK) levels.

Putative Mechanisms of Action: In Silico Molecular Docking

To elucidate the potential molecular mechanisms underlying its anti-inflammatory effects, in silico molecular docking studies were performed. These studies predicted the binding affinity of this compound to several key enzymes involved in the inflammatory cascade. It is crucial to note that these are computational predictions and require experimental validation.

Predicted Molecular Targets

Molecular docking analyses suggest that this compound may exert its anti-inflammatory effects by interacting with and potentially inhibiting the following enzymes:

  • Cyclooxygenase-2 (COX-2): A key enzyme in the synthesis of prostaglandins, which are potent inflammatory mediators.

  • 5-Lipoxygenase (5-LOX): An enzyme involved in the synthesis of leukotrienes, another class of important inflammatory mediators.

  • Hyaluronidase (HAase): An enzyme that degrades hyaluronic acid, a component of the extracellular matrix. Its degradation can release pro-inflammatory fragments.

  • Nitric Oxide Synthase (NOS): Specifically, inducible nitric oxide synthase (iNOS), which produces nitric oxide, a molecule with complex roles in inflammation.

  • Phospholipase A2 (PLA2): An enzyme that releases arachidonic acid from cell membranes, the initial step in the production of both prostaglandins and leukotrienes.

Table 3: Predicted Binding Affinities of this compound with Inflammatory Enzymes (In Silico Data) [1]

Target EnzymePredicted Binding Energy (kcal/mol)
Cyclooxygenase-2 (COX-2)-8.5
5-Lipoxygenase (5-LOX)-7.9
Hyaluronidase (HAase)-7.2
Nitric Oxide Synthase (NOS)-8.1
Phospholipase A2 (5-PLA2)-6.8
Proposed Signaling Pathway Inhibition

Based on the in silico data, a proposed mechanism of action for this compound involves the inhibition of key enzymes in the arachidonic acid pathway and other inflammatory processes. This multi-target effect could contribute to its observed anti-inflammatory activity.

Proposed_Izalpinin_Mechanism cluster_membrane Cell Membrane cluster_pathway Arachidonic Acid Cascade cluster_other Other Inflammatory Mediators Membrane_Phospholipids Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Membrane_Phospholipids->Arachidonic_Acid PLA2 Prostaglandins Prostaglandins Arachidonic_Acid->Prostaglandins COX-2 Leukotrienes Leukotrienes Arachidonic_Acid->Leukotrienes 5-LOX Hyaluronic_Acid Hyaluronic Acid Inflammatory_Fragments Inflammatory Fragments Hyaluronic_Acid->Inflammatory_Fragments HAase L_Arginine L-Arginine NO Nitric Oxide (NO) L_Arginine->NO NOS This compound This compound PLA2 PLA2 This compound->PLA2 COX2 COX-2 This compound->COX2 LOX5 5-LOX This compound->LOX5 HAase HAase This compound->HAase NOS NOS This compound->NOS

Proposed inhibitory mechanism of this compound on key inflammatory enzymes.

Experimental Workflow Visualization

The following diagram illustrates the workflow of the in vivo anti-inflammatory study of this compound.

In_Vivo_Workflow A Animal Acclimatization (Male Wistar Rats) B Randomization into Groups (n=6) A->B C Treatment Administration (i.p.) - Vehicle (1% DMSO) - this compound (10, 20, 40 mg/kg) - Diclofenac (10 mg/kg) B->C D Induction of Inflammation (0.1 mL 1% λ-carrageenan in paw) C->D 1 hour post-treatment E Measurement of Paw Edema (Plethysmometer at 1, 3, 5, 7h) D->E F Blood Collection (at 7h) E->F H Data Analysis E->H G Serum Creatine Kinase (CK) Assay F->G G->H

Experimental workflow for the in vivo evaluation of this compound's anti-inflammatory activity.

Discussion and Future Directions

The available data strongly suggest that this compound possesses anti-inflammatory properties, as evidenced by its ability to reduce paw edema and serum creatine kinase levels in a rat model of acute inflammation. The dose-dependent nature of this effect further supports its potential as an anti-inflammatory agent.

The in silico molecular docking studies provide a valuable starting point for understanding the molecular mechanisms of this compound. The predicted interactions with key enzymes in the inflammatory cascade, particularly COX-2 and 5-LOX, suggest that this compound may act as a dual inhibitor, which could offer a broader spectrum of anti-inflammatory activity compared to single-target agents.

However, it is imperative to emphasize that the current understanding of this compound's anti-inflammatory mechanism is largely based on computational predictions. To advance the development of this compound as a therapeutic candidate, further research is critically needed in the following areas:

  • In Vitro Enzyme Inhibition Assays: Quantitative in vitro studies are required to experimentally validate the inhibitory effects of this compound on COX-2, 5-LOX, hyaluronidase, nitric oxide synthase, and phospholipase A2. Determining the IC50 values for each enzyme will provide crucial information on its potency and selectivity.

  • Investigation of Signaling Pathways: The effects of this compound on key inflammatory signaling pathways, such as the NF-κB and MAPK pathways, as well as the NLRP3 inflammasome, need to be investigated in relevant cell-based assays. This will provide a more comprehensive understanding of its mechanism of action at the cellular level.

  • Pharmacokinetic and Toxicological Studies: Comprehensive pharmacokinetic and toxicology studies are necessary to evaluate the absorption, distribution, metabolism, excretion (ADME), and safety profile of this compound.

Conclusion

This compound is a promising natural compound with demonstrated anti-inflammatory activity in an in vivo model. In silico studies suggest a multi-targeted mechanism of action involving the inhibition of several key inflammatory enzymes. While these findings are encouraging, further rigorous in vitro and in vivo studies are essential to fully elucidate its molecular mechanisms, establish its efficacy, and assess its safety profile for potential therapeutic applications in inflammatory diseases. This technical guide provides a foundation for future research aimed at unlocking the full therapeutic potential of this compound.

References

Izalpinin's Interaction with Muscarinic Receptors: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Izalpinin, a flavonoid also known as kaempferide, has garnered interest for its potential pharmacological activities. This technical guide provides an in-depth analysis of the current scientific understanding of this compound's interaction with muscarinic acetylcholine receptors (mAChRs). Muscarinic receptors, a family of G protein-coupled receptors (GPCRs) with five subtypes (M1-M5), are crucial in regulating a wide array of physiological functions and are significant targets in drug discovery for various diseases. This document summarizes the available quantitative data on the binding affinity and functional activity of this compound at these receptors, details the experimental protocols used for these assessments, and illustrates the relevant signaling pathways and experimental workflows. The compiled evidence indicates that this compound acts as a muscarinic receptor antagonist, with a notable effect on M3 receptor-mediated smooth muscle contraction. However, a comprehensive characterization of its binding profile and functional activity across all five muscarinic receptor subtypes remains an area for further investigation.

Introduction

This compound (3,5,7-trihydroxy-4'-methoxyflavone) is a natural flavonoid found in various medicinal plants. Flavonoids as a class have been investigated for their interactions with numerous biological targets, including GPCRs. The muscarinic acetylcholine receptors are a key family of GPCRs involved in the parasympathetic nervous system and also play important roles in the central nervous system. They are classified into five subtypes:

  • M1, M3, and M5 receptors typically couple to Gq/11 proteins, activating phospholipase C (PLC), which leads to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). This cascade results in an increase in intracellular calcium concentration.

  • M2 and M4 receptors primarily couple to Gi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.

Given the therapeutic potential of modulating muscarinic receptors in conditions such as overactive bladder, Alzheimer's disease, and chronic obstructive pulmonary disease (COPD), understanding the interaction of natural compounds like this compound with these receptors is of significant interest to the scientific and drug development communities.

Quantitative Data Summary

The available quantitative data on the interaction of this compound and its structurally similar analog, kaempferol, with muscarinic receptors are summarized below.

Table 1: Binding Affinity of this compound/Kaempferol for Muscarinic Receptors
CompoundReceptor SubtypeLigandKᵢ (µM)Source
KaempferolM1[³H]N-methylscopolamine> 100[1]
This compoundM2-Data not available-
This compoundM3-Data not available-
This compoundM4-Data not available-
This compoundM5-Data not available-
Table 2: Functional Activity of this compound at Muscarinic Receptors
CompoundReceptor/TissueAssay TypeParameterValue (µM)ActivitySource
This compoundRat Bladder DetrusorCarbachol-induced contractionEC₅₀0.35Antagonist[2]

Signaling Pathways and Experimental Workflows

Muscarinic Receptor Signaling Pathways

The activation of muscarinic receptors initiates distinct downstream signaling cascades depending on the receptor subtype and its associated G protein.

Muscarinic Receptor Signaling Pathways Muscarinic Receptor Signaling Pathways cluster_0 M1, M3, M5 Receptor Pathway (Gq/11) cluster_1 M2, M4 Receptor Pathway (Gi/o) M1_M3_M5 M1, M3, M5 Gq11 Gq/11 M1_M3_M5->Gq11 Activation PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Intracellular Ca²⁺ Release IP3->Ca_release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates M2_M4 M2, M4 Gio Gi/o M2_M4->Gio Activation AC Adenylyl Cyclase (AC) Gio->AC Inhibits ATP ATP AC->ATP Converts cAMP cAMP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activates

Canonical signaling pathways of muscarinic receptor subtypes.
Experimental Workflow: Radioligand Binding Assay

Radioligand binding assays are employed to determine the affinity of a test compound for a specific receptor subtype. This is typically achieved through a competition assay where the test compound displaces a known radiolabeled ligand.

Radioligand Binding Assay Workflow Radioligand Binding Assay Workflow start Start prepare_membranes Prepare cell membranes expressing muscarinic receptor subtype start->prepare_membranes incubate Incubate membranes with radioligand and varying concentrations of this compound prepare_membranes->incubate separate Separate bound and free radioligand (e.g., filtration) incubate->separate quantify Quantify bound radioactivity (e.g., scintillation counting) separate->quantify analyze Data Analysis: - Plot % inhibition vs. This compound concentration - Calculate IC₅₀ - Determine Kᵢ using Cheng-Prusoff equation quantify->analyze end End analyze->end

Workflow for determining binding affinity via radioligand displacement.
Experimental Workflow: Isolated Tissue Bath Assay

Functional antagonism can be assessed using isolated tissue preparations that express the target receptor. For muscarinic receptors, bladder detrusor muscle is a common model for M3 receptor activity.

Isolated Tissue Bath Workflow Isolated Tissue Bath Workflow start Start dissect_tissue Dissect rat bladder detrusor strips start->dissect_tissue mount_tissue Mount tissue in organ bath with physiological salt solution dissect_tissue->mount_tissue equilibrate Equilibrate tissue under tension mount_tissue->equilibrate add_agonist Generate cumulative concentration-response curve for a muscarinic agonist (e.g., Carbachol) equilibrate->add_agonist incubate_this compound Incubate tissue with a fixed concentration of this compound add_agonist->incubate_this compound repeat_agonist_curve Repeat agonist concentration-response curve incubate_this compound->repeat_agonist_curve analyze Data Analysis: - Compare agonist EC₅₀ with and without this compound - Determine antagonist potency (e.g., pA₂ value) repeat_agonist_curve->analyze end End analyze->end

Workflow for assessing functional antagonism in isolated tissue.

Detailed Experimental Protocols

Radioligand Binding Assay for Muscarinic Receptors

This protocol is adapted from studies investigating ligand binding to cloned human muscarinic receptors.[3][4]

  • Materials:

    • Cell membranes from CHO or HEK293 cells stably expressing the human muscarinic receptor subtype of interest (M1, M2, M3, M4, or M5).

    • Radioligand: [³H]N-methylscopolamine ([³H]NMS) or another suitable radiolabeled antagonist.

    • Test compound: this compound, dissolved in an appropriate solvent (e.g., DMSO).

    • Reference antagonist: Atropine or another high-affinity non-selective antagonist for determining non-specific binding.

    • Assay buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.

    • 96-well microplates.

    • Glass fiber filter mats.

    • Scintillation cocktail.

    • Liquid scintillation counter.

  • Procedure:

    • Prepare serial dilutions of this compound and the reference antagonist in the assay buffer.

    • In a 96-well plate, add the cell membranes, a fixed concentration of the radioligand (typically at or below its Kd value), and either the assay buffer (for total binding), a saturating concentration of the reference antagonist (for non-specific binding), or varying concentrations of this compound.

    • Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

    • Terminate the binding reaction by rapid filtration through glass fiber filter mats using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.

    • Wash the filters rapidly with ice-cold assay buffer to remove any non-specifically bound radioligand.

    • Allow the filters to dry, then place them in scintillation vials with a scintillation cocktail.

    • Quantify the radioactivity on the filters using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding at each concentration of this compound by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the this compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific radioligand binding).

    • Calculate the inhibitory constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Isolated Tissue Bath Assay for Functional Antagonism

This protocol is based on the methodology used to assess the effect of this compound on rat bladder contractility.[2]

  • Materials:

    • Male Sprague-Dawley rats.

    • Krebs' solution (composition in mM: NaCl 118, KCl 4.7, CaCl₂ 2.5, KH₂PO₄ 1.2, MgSO₄ 1.2, NaHCO₃ 25, glucose 11.7).

    • Carbachol (muscarinic agonist).

    • This compound.

    • Isolated organ bath system with isometric force transducers.

    • Data acquisition system.

  • Procedure:

    • Humanely euthanize the rat and excise the urinary bladder.

    • Prepare longitudinal detrusor smooth muscle strips (approximately 2 mm x 8 mm).

    • Mount the strips in organ baths containing Krebs' solution, maintained at 37°C and continuously aerated with 95% O₂ / 5% CO₂.

    • Allow the tissues to equilibrate for at least 60 minutes under a resting tension of approximately 1 gram, with washes every 15-20 minutes.

    • Obtain a cumulative concentration-response curve for carbachol by adding increasing concentrations of the agonist to the bath and recording the contractile response.

    • Wash the tissues thoroughly to return to baseline tension.

    • Incubate the tissues with a single concentration of this compound for a predetermined period (e.g., 30 minutes).

    • In the presence of this compound, repeat the cumulative concentration-response curve for carbachol.

    • Repeat steps 6-8 with different concentrations of this compound if a Schild analysis is to be performed.

  • Data Analysis:

    • Measure the maximal contractile response to carbachol in the absence and presence of this compound.

    • Determine the EC₅₀ value of carbachol from the concentration-response curves.

    • A rightward shift in the carbachol concentration-response curve in the presence of this compound indicates competitive antagonism. The magnitude of this shift can be used to calculate the antagonist's potency.

Calcium Mobilization Assay

This assay is used to determine the functional activity of compounds on Gq/11-coupled muscarinic receptors (M1, M3, M5) by measuring changes in intracellular calcium.

  • Materials:

    • HEK293 or CHO cells stably expressing the human M1, M3, or M5 receptor.

    • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM).

    • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

    • Probenecid (to prevent dye leakage).

    • Muscarinic agonist (e.g., acetylcholine, carbachol).

    • This compound.

    • Fluorescence plate reader with kinetic reading capabilities.

  • Procedure:

    • Plate the cells in a 96- or 384-well black-walled, clear-bottom plate and culture overnight.

    • Load the cells with the calcium-sensitive dye according to the manufacturer's instructions, typically for 30-60 minutes at 37°C.

    • Wash the cells with assay buffer to remove excess dye.

    • To test for antagonist activity, pre-incubate the cells with varying concentrations of this compound for a specified time.

    • Place the cell plate in the fluorescence plate reader and record a baseline fluorescence reading.

    • Add the muscarinic agonist (at a concentration that elicits a submaximal response, e.g., EC₈₀) and continue to record the fluorescence signal over time to capture the calcium transient.

  • Data Analysis:

    • Calculate the change in fluorescence intensity (peak minus baseline) for each well.

    • For antagonist testing, plot the percentage of the agonist response against the logarithm of the this compound concentration.

    • Fit the data to a dose-response curve to determine the IC₅₀ value for this compound's inhibition of the agonist-induced calcium response.

cAMP Accumulation Assay

This assay is used to assess the functional activity of compounds on Gi/o-coupled muscarinic receptors (M2, M4) by measuring the inhibition of adenylyl cyclase activity.

  • Materials:

    • CHO or HEK293 cells stably expressing the human M2 or M4 receptor.

    • cAMP detection kit (e.g., HTRF, ELISA, or luminescence-based).

    • Forskolin (an adenylyl cyclase activator).

    • Muscarinic agonist (e.g., acetylcholine, carbachol).

    • This compound.

    • Cell lysis buffer.

    • Plate reader compatible with the chosen detection kit.

  • Procedure:

    • Plate the cells in a suitable multi-well plate and culture overnight.

    • Pre-treat the cells with varying concentrations of this compound.

    • Stimulate the cells with a fixed concentration of forskolin in the presence of a muscarinic agonist to induce cAMP production and simultaneously activate the inhibitory Gi/o pathway.

    • Incubate for a specified time (e.g., 30 minutes) at 37°C.

    • Lyse the cells to release the intracellular cAMP.

    • Measure the cAMP concentration in the cell lysates using the chosen detection kit according to the manufacturer's protocol.

  • Data Analysis:

    • Generate a standard curve to convert the raw signal to cAMP concentration.

    • Calculate the percentage of inhibition of forskolin-stimulated cAMP accumulation by the muscarinic agonist in the presence and absence of this compound.

    • If this compound is an antagonist, it will reverse the agonist-induced inhibition of cAMP accumulation. Plot the reversal of inhibition against the logarithm of the this compound concentration to determine its potency.

Conclusion

The current body of evidence suggests that this compound interacts with muscarinic receptors, exhibiting antagonistic properties, particularly at the M3 receptor subtype, as demonstrated by its ability to inhibit carbachol-induced contractions in rat bladder tissue.[2] However, a comprehensive understanding of its pharmacological profile is incomplete. Data on its binding affinity and functional activity at the full panel of muscarinic receptor subtypes (M1-M5) are largely unavailable in the public domain. The lack of significant binding of the related flavonoid, kaempferol, at the M1 receptor suggests that this compound may also have low affinity for this subtype, but this requires direct experimental confirmation.[1]

For drug development professionals and researchers, this presents both a challenge and an opportunity. The existing data provides a rationale for further investigation of this compound and related flavonoids as potential leads for conditions where muscarinic antagonism is beneficial, such as overactive bladder. Future research should prioritize:

  • Comprehensive Binding Profile: Determining the Kᵢ values of this compound for all five human muscarinic receptor subtypes to establish its selectivity.

  • Functional Characterization: Assessing the agonist or antagonist activity of this compound at each receptor subtype using cell-based functional assays (calcium mobilization and cAMP accumulation).

  • In Vivo Studies: Expanding on the initial findings in isolated tissues to evaluate the efficacy and side-effect profile of this compound in relevant animal models.

A thorough characterization of this compound's interaction with the full spectrum of muscarinic receptors will be essential to fully elucidate its therapeutic potential and to guide any future drug development efforts.

References

An In-depth Technical Guide to the Structure-Activity Relationship (SAR) of Izalpinin

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Izalpinin, a flavonoid with the chemical structure 3,5-dihydroxy-7-methoxyflavone, is a natural compound found in several medicinal plants, including Alpinia oxyphylla and Chromolaena leivensis. It has garnered interest in the scientific community for its potential therapeutic properties, notably its anti-inflammatory and anti-muscarinic activities. This technical guide provides a comprehensive overview of the current understanding of this compound's structure-activity relationship (SAR), drawing upon available data for this compound and structurally related flavonoids. The guide is intended for researchers, scientists, and professionals in the field of drug development who are interested in the therapeutic potential of this compound.

Quantitative Biological Data for this compound

While extensive SAR studies on a broad series of this compound analogs are limited in publicly available literature, specific quantitative data for this compound's biological activity have been reported.

Biological ActivityAssayModel SystemQuantitative DataReference
Anti-muscarinicInhibition of carbachol-induced contractionIsolated rat detrusor stripsEC50 = 0.35 ± 0.05 µM[1][2]
Anti-inflammatoryCarrageenan-induced paw edemaWistar ratsSignificant reduction in paw edema at 10, 20, and 40 mg/kg doses (i.p.)[3][4]

Structure-Activity Relationship (SAR) Insights from this compound and Related Flavonoids

Direct and comprehensive SAR studies detailing the systematic modification of the this compound scaffold and the corresponding impact on biological activity are not extensively documented. However, SAR studies on structurally similar flavonoids, particularly other 7-methoxyflavones and 5,7-dihydroxyflavones, provide valuable insights into the key structural features that may govern the biological activities of this compound.

Key Structural Features and Their Inferred Importance:

  • A-Ring Substitution: The presence of hydroxyl and methoxy groups on the A-ring is crucial for activity. For instance, in a study of various flavones, the 5-hydroxyl and 7-methoxy groups, as seen in this compound, were found to be important for inducing skeletal muscle hypertrophy[5].

  • B-Ring Substitution: The substitution pattern on the B-ring significantly influences anticancer and anti-inflammatory activities. For many flavonoids, the presence and position of hydroxyl and methoxy groups on the B-ring are critical determinants of potency[6].

  • C-Ring and 3-Hydroxyl Group: The 3-hydroxyl group in the C-ring is a key feature of flavonols like this compound. This group can be a site for glycosylation or other modifications that can modulate the compound's solubility and bioavailability, thereby affecting its activity.

The following table summarizes SAR data from a study on polymethoxyflavones, which, while not this compound derivatives, illustrate the impact of methoxylation patterns on antiproliferative activity against HL60 cells. This can serve as a model for future SAR studies on this compound.

Table 1: Antiproliferative Activity of Selected Polymethoxyflavones against HL60 Cells

CompoundA-Ring SubstitutionB-Ring SubstitutionIC50 (µM)
7,3'-Dimethoxyflavone7-OCH33'-OCH38.0
5,7,4'-Trimethoxyflavone5,7-diOCH34'-OCH323
5,7,3'-Trimethoxyflavone5,7-diOCH33'-OCH324
5,7-Dimethoxyflavone5,7-diOCH3Unsubstituted31

Data extracted from a study on polymethoxyflavones to illustrate SAR principles.

Signaling Pathways

The precise signaling pathways modulated by this compound are still under investigation. However, based on its known anti-inflammatory effects and studies of other flavonoids, it is plausible that this compound interacts with key inflammatory signaling cascades. Flavonoids are known to modulate pathways such as the NF-κB and MAPK signaling pathways, which are central to the inflammatory response. In silico docking studies have suggested that this compound has a strong binding affinity for several proteins involved in the inflammatory process, including cyclooxygenase-2 (COX-2)[3][4].

Anti-inflammatory Signaling Pathway cluster_stimulus Inflammatory Stimulus cluster_cell Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory Stimulus Inflammatory Stimulus Receptor Receptor Inflammatory Stimulus->Receptor MAPK_Pathway MAPK Pathway Receptor->MAPK_Pathway NFkB_Pathway NF-κB Pathway Receptor->NFkB_Pathway Transcription Gene Transcription (Pro-inflammatory mediators) MAPK_Pathway->Transcription NFkB_Pathway->Transcription This compound This compound This compound->MAPK_Pathway Inhibition This compound->NFkB_Pathway Inhibition

Caption: Putative anti-inflammatory signaling pathway modulated by this compound.

Experimental Protocols

Detailed experimental protocols are essential for the accurate evaluation of the biological activity of this compound and its potential analogs.

1. Carrageenan-Induced Paw Edema in Rats

This is a standard in vivo model for evaluating acute anti-inflammatory activity.

  • Animals: Male Wistar rats (180-220 g) are used. The animals are housed under standard laboratory conditions and are given free access to food and water.

  • Procedure:

    • The basal volume of the right hind paw of each rat is measured using a plethysmometer.

    • The test compounds (this compound or its analogs) are administered intraperitoneally (i.p.) or orally (p.o.) at various doses. The control group receives the vehicle. A standard anti-inflammatory drug (e.g., indomethacin) is used as a positive control.

    • After a specific period (e.g., 30-60 minutes) to allow for drug absorption, 0.1 mL of a 1% w/v suspension of λ-carrageenan in saline is injected into the sub-plantar region of the right hind paw.

    • The paw volume is measured at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.

  • Data Analysis: The percentage of inhibition of edema is calculated for each group with respect to the control group using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group[7][8].

2. Muscarinic M3 Receptor Antagonist Activity Assay

This in vitro assay is used to determine the antagonistic effect of compounds on muscarinic receptors.

  • Tissue Preparation: Male Sprague-Dawley rats are euthanized, and the urinary bladders are excised. The detrusor muscle is dissected into longitudinal strips (approximately 10 mm long and 2-3 mm wide).

  • Procedure:

    • The detrusor strips are mounted in organ baths containing Krebs' solution, maintained at 37°C, and gassed with 95% O2 and 5% CO2. The strips are allowed to equilibrate under a resting tension of 1 g for at least 60 minutes.

    • The contractile response of the muscle strips is induced by a cumulative addition of a muscarinic agonist, such as carbachol. A concentration-response curve is generated.

    • After washing the tissues, they are incubated with different concentrations of the test compound (this compound or analogs) for a set period (e.g., 30 minutes).

    • The cumulative concentration-response curve for carbachol is then repeated in the presence of the test compound.

  • Data Analysis: The antagonistic effect is determined by the rightward shift of the carbachol concentration-response curve. The EC50 values (the concentration of agonist that produces 50% of the maximal response) are calculated in the absence and presence of the antagonist. The pA2 value, which represents the negative logarithm of the molar concentration of the antagonist that produces a two-fold shift in the agonist's concentration-response curve, can be calculated using a Schild plot analysis to quantify the antagonist's potency[1][2].

SAR_Workflow Start Start: Lead Compound (this compound) Synthesis Synthesis of Analogs (Structural Modification) Start->Synthesis InVitro In Vitro Screening (e.g., Receptor Binding, Enzyme Assays) Synthesis->InVitro InVivo In Vivo Testing (e.g., Animal Models) InVitro->InVivo Active Compounds SAR_Analysis SAR Analysis (Data Correlation) InVitro->SAR_Analysis InVivo->SAR_Analysis Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization Lead_Optimization->Synthesis Iterative Design

Caption: A typical workflow for a structure-activity relationship (SAR) study.

This compound is a promising natural compound with demonstrated anti-inflammatory and anti-muscarinic activities. While the current body of literature provides a foundational understanding of its biological effects, there is a clear need for comprehensive structure-activity relationship studies. The synthesis and biological evaluation of a systematic series of this compound analogs would be invaluable for elucidating the precise structural requirements for its activities. Such studies would enable the optimization of its potency and selectivity, paving the way for the development of novel therapeutic agents based on the this compound scaffold. Future research should focus on modifying the substitution patterns on all three rings of the flavonoid structure and evaluating the resulting analogs in a battery of relevant in vitro and in vivo assays. This will undoubtedly provide a clearer picture of the SAR of this compound and unlock its full therapeutic potential.

References

Methodological & Application

Application Notes and Protocols for the Extraction and Isolation of Izalpinin from Alpinia oxyphylla

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Izalpinin, a flavonoid found in the fruits of Alpinia oxyphylla, has garnered significant interest within the scientific community due to its potential therapeutic properties. Notably, it has been identified as a muscarinic receptor antagonist, suggesting its potential in treating conditions like overactive bladder[1]. These application notes provide detailed protocols for the efficient extraction and isolation of this compound from Alpinia oxyphylla, enabling further research and development.

Data Presentation

The following tables summarize the key quantitative data associated with the extraction and analysis of this compound.

Table 1: Optimized Extraction Parameters for Flavonoids (including this compound) from Alpinia oxyphylla Fruit.

ParameterOptimal ConditionReference
Solvent70% Ethanol in Water[2][3]
Solvent-to-Tissue Ratio20:1 (v/w)[2][3]
Temperature60°C[2][3]
Extraction Time30 minutes[2][3]

Table 2: Analytical Data for this compound.

ParameterValueReference
Purity Achieved>98%[2]
UFLC-MS/MS Retention Time11.12 min[3]
Precursor Ion (m/z)285.0[3]
Product Ion (m/z)242.0[3]

Experimental Protocols

Protocol 1: Extraction of this compound from Alpinia oxyphylla Fruit

This protocol details an optimized method for the extraction of a flavonoid-rich fraction containing this compound from the dried fruit of Alpinia oxyphylla.

Materials:

  • Dried fruit of Alpinia oxyphylla

  • Ethanol (99.9%)

  • Deionized water

  • Grinder or mill

  • Reflux apparatus

  • Filter paper or vacuum filtration system

  • Rotary evaporator

Procedure:

  • Preparation of Plant Material: Grind the dried fruits of Alpinia oxyphylla into a coarse powder (approximately 40 mesh).

  • Solvent Preparation: Prepare a 70% (v/v) ethanol-water solution.

  • Extraction:

    • Weigh the powdered plant material.

    • In a round-bottom flask, add the powdered plant material and the 70% ethanol solution in a 1:20 (w/v) ratio.

    • Set up the reflux apparatus and heat the mixture to 60°C.

    • Maintain the reflux for 30 minutes with continuous stirring.

  • Filtration:

    • After extraction, allow the mixture to cool to room temperature.

    • Filter the mixture through filter paper or using a vacuum filtration system to separate the extract from the solid plant residue.

  • Concentration:

    • Concentrate the filtered extract using a rotary evaporator under reduced pressure to remove the ethanol.

    • The resulting aqueous extract can be lyophilized or used directly for the isolation protocol.

Protocol 2: Isolation and Purification of this compound

This protocol outlines a general procedure for the isolation and purification of this compound from the crude extract using column chromatography. Further purification can be achieved using preparative High-Performance Liquid Chromatography (HPLC).

Materials:

  • Crude extract from Protocol 1

  • Silica gel (for column chromatography)

  • Sephadex LH-20

  • Solvents for chromatography (e.g., n-hexane, ethyl acetate, methanol, chloroform)

  • Glass column for chromatography

  • Fraction collector (optional)

  • Thin Layer Chromatography (TLC) plates and developing chamber

  • Preparative HPLC system (optional)

Procedure:

Part A: Silica Gel Column Chromatography

  • Column Packing: Prepare a silica gel slurry in a non-polar solvent (e.g., n-hexane) and carefully pack it into a glass column.

  • Sample Loading: Dissolve the crude extract in a minimal amount of a suitable solvent and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate completely. Carefully load the dried, sample-adsorbed silica gel onto the top of the packed column.

  • Elution:

    • Begin elution with a non-polar solvent (e.g., 100% n-hexane).

    • Gradually increase the polarity of the mobile phase by adding increasing amounts of a more polar solvent (e.g., ethyl acetate, followed by methanol). This is known as gradient elution.

  • Fraction Collection: Collect the eluate in fractions of a fixed volume.

  • TLC Analysis: Monitor the separation by spotting the collected fractions on TLC plates. Develop the plates in a suitable solvent system and visualize the spots under UV light. Combine the fractions that contain the compound of interest (this compound).

Part B: Sephadex LH-20 Column Chromatography

  • Column Packing: Swell the Sephadex LH-20 beads in a suitable solvent (e.g., methanol) and pack the slurry into a glass column.

  • Sample Application: Dissolve the combined fractions from the silica gel column in a small volume of the mobile phase and load it onto the Sephadex LH-20 column.

  • Elution: Elute the column with the same solvent used for packing (isocratic elution).

  • Fraction Collection and Analysis: Collect fractions and analyze them using TLC to identify and combine the fractions containing pure this compound.

Part C: Preparative HPLC (Optional, for High Purity)

  • For achieving purity greater than 98%, the semi-purified this compound fraction can be subjected to preparative HPLC.

  • Method Development: Develop a suitable separation method on an analytical HPLC system first to determine the optimal mobile phase and gradient.

  • Purification: Inject the sample onto a preparative HPLC column and collect the peak corresponding to this compound.

  • Purity Confirmation: Analyze the purity of the isolated this compound using analytical HPLC.

Visualizations

Experimental Workflow

Extraction_and_Isolation_Workflow Start Dried Alpinia oxyphylla Fruit Grinding Grinding (40 mesh) Start->Grinding Extraction Optimized Extraction (70% EtOH, 20:1, 60°C, 30 min) Grinding->Extraction Filtration Filtration Extraction->Filtration Concentration Concentration (Rotary Evaporation) Filtration->Concentration Crude_Extract Crude Extract Concentration->Crude_Extract Silica_Gel Silica Gel Column Chromatography (Gradient Elution) Crude_Extract->Silica_Gel Sephadex Sephadex LH-20 Chromatography Silica_Gel->Sephadex Prep_HPLC Preparative HPLC (Optional, for >98% Purity) Sephadex->Prep_HPLC Pure_this compound Pure this compound Sephadex->Pure_this compound If sufficient purity is achieved Prep_HPLC->Pure_this compound Analysis Purity Analysis (Analytical HPLC, UFLC-MS/MS) Pure_this compound->Analysis

Caption: Workflow for the extraction and isolation of this compound.

Signaling Pathway of this compound as a Muscarinic Receptor Antagonist

This compound has been shown to act as an antagonist at muscarinic receptors. The following diagram illustrates the general signaling pathway of a Gq-coupled muscarinic receptor (e.g., M1, M3, M5) and how an antagonist like this compound would inhibit this pathway.

Muscarinic_Receptor_Signaling cluster_cell Cell Membrane cluster_cytoplasm Cytoplasm ACh Acetylcholine (Agonist) Muscarinic_Receptor Muscarinic Receptor (Gq-coupled) ACh->Muscarinic_Receptor Binds and Activates This compound This compound (Antagonist) This compound->Muscarinic_Receptor Binds and Blocks G_protein Gq Protein Muscarinic_Receptor->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release from ER IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_release->PKC Activates Cellular_Response Cellular Response (e.g., Smooth Muscle Contraction) PKC->Cellular_Response Leads to

Caption: this compound's antagonistic action on muscarinic receptor signaling.

References

Application Notes and Protocols for the LC-MS/MS Analysis of Izalpinin and its Metabolites

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Izalpinin, a flavonoid found in various medicinal plants, has garnered significant interest for its potential therapeutic properties. To facilitate further research and development, robust analytical methods for the quantification of this compound and the characterization of its metabolites in biological matrices are essential. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) offers the high sensitivity and selectivity required for these demanding applications.[1] This document provides detailed application notes and protocols for the LC-MS/MS analysis of this compound, covering sample preparation, chromatographic separation, mass spectrometric detection, and potential metabolic pathways. Additionally, it explores the role of this compound in cellular signaling pathways.

Predicted LC-MS/MS Method for this compound Quantification

While a specific, validated LC-MS/MS method for this compound is not widely published, a robust method can be developed based on established protocols for similar flavonoid compounds. The following is a recommended starting point for method development and validation.

** analyte: this compound**

ParameterRecommended Conditions
LC Column C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A Water with 0.1% formic acid
Mobile Phase B Acetonitrile with 0.1% formic acid
Gradient Elution Start at 5-10% B, increase to 90-95% B over 5-10 minutes, hold for 1-2 minutes, then return to initial conditions and equilibrate.
Flow Rate 0.2-0.4 mL/min
Injection Volume 1-10 µL
Column Temperature 30-40 °C
Ionization Mode Electrospray Ionization (ESI), Positive
Precursor Ion (Q1) m/z 285.07 (predicted for [M+H]⁺)
Product Ions (Q3) Predicted fragments include m/z 153.02, 167.03, and 121.03, based on common flavonoid fragmentation patterns.[2] The most intense and stable fragment should be used for quantification and a second for confirmation.
Collision Energy To be optimized for this compound (typically 10-40 eV)
Cone Voltage To be optimized for this compound (typically 20-50 V)

Note: These parameters should be optimized in the user's laboratory to achieve the best performance.

Experimental Protocols

Protocol 1: Sample Preparation from Plasma

This protocol outlines a generic procedure for the extraction of this compound and its potential metabolites from plasma samples.

Materials:

  • Plasma samples

  • Internal standard (IS) solution (e.g., a structurally similar flavonoid not present in the sample)

  • Acetonitrile (ACN)

  • Formic acid

  • Microcentrifuge tubes

  • Vortex mixer

  • Centrifuge

Procedure:

  • Thaw plasma samples on ice.

  • In a microcentrifuge tube, add 50 µL of plasma.

  • Add 10 µL of the internal standard solution.

  • Add 150 µL of ice-cold acetonitrile to precipitate proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 13,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase composition (e.g., 95% A/5% B).

  • Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.

Protocol 2: In Vitro Metabolism using Liver Microsomes

This protocol is designed to identify potential phase I and phase II metabolites of this compound.

Materials:

  • This compound stock solution

  • Liver microsomes (human, rat, or other species of interest)

  • NADPH regenerating system (Solution A and B)

  • Phosphate buffer (pH 7.4)

  • Ice-cold acetonitrile

Procedure:

  • In a microcentrifuge tube, pre-incubate this compound (final concentration, e.g., 1-10 µM) with liver microsomes (final concentration, e.g., 0.5 mg/mL) in phosphate buffer for 5 minutes at 37°C.

  • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Incubate for 0, 15, 30, and 60 minutes at 37°C.

  • Terminate the reaction by adding two volumes of ice-cold acetonitrile.

  • Perform a control incubation without the NADPH regenerating system.

  • Centrifuge the samples at 13,000 rpm for 10 minutes to pellet the precipitated protein.

  • Analyze the supernatant by LC-MS/MS using a full scan or precursor ion scan method to detect potential metabolites.

Predicted Metabolites of this compound

Based on the metabolism of structurally similar flavonoids like galangin and alpinetin, the primary metabolic transformations of this compound are expected to be:[3]

  • Glucuronidation: Addition of a glucuronic acid moiety, a common phase II detoxification pathway.

  • Sulfation: Conjugation with a sulfo group.

  • Hydroxylation: Addition of a hydroxyl group, a phase I oxidation reaction.

  • Demethylation: Removal of a methyl group from the methoxy substituent.

A proposed metabolic scheme is presented below.

Caption: Predicted metabolic pathways of this compound.

Quantitative Data

Currently, there is a lack of publicly available, detailed pharmacokinetic data for this compound. However, for illustrative purposes, the following table presents typical pharmacokinetic parameters that would be determined in a preclinical study in rats, based on data from other flavonoids.[4][5][6]

ParameterUnitValue (Example for a Flavonoid)
Cmax (Oral) ng/mL200 - 500
Tmax (Oral) h0.5 - 2
AUC (0-t) (Oral) ng*h/mL1000 - 3000
Clearance (IV) L/h/kg1 - 5
Volume of Distribution (IV) L/kg5 - 15
Oral Bioavailability %< 10%

Note: These values are for illustrative purposes only and do not represent actual data for this compound.

Cellular Signaling Pathways

Recent studies have begun to elucidate the molecular mechanisms underlying the biological activities of this compound.

Akt/GSK3β Signaling Pathway

This compound has been shown to inhibit the Akt/GSK3β signaling pathway in non-small cell lung cancer cells.[7] This inhibition leads to a decrease in the phosphorylation of both Akt and its downstream target, glycogen synthase kinase 3β (GSK3β), which can induce apoptosis and inhibit cancer cell proliferation.

Akt_GSK3beta_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Growth_Factor_Receptor Growth Factor Receptor PI3K PI3K Growth_Factor_Receptor->PI3K Activates Akt Akt PI3K->Akt Activates GSK3b GSK3β Akt->GSK3b Inhibits (via phosphorylation) Apoptosis Apoptosis Akt->Apoptosis Inhibits Proliferation Cell Proliferation GSK3b->Proliferation Promotes This compound This compound This compound->Akt Inhibits (dephosphorylation)

Caption: this compound inhibits the Akt/GSK3β signaling pathway.

Potential Involvement in NF-κB and MAPK Signaling Pathways

Given that related flavonoids like cardamomin and alpinetin have been shown to modulate the NF-κB and MAPK signaling pathways, it is plausible that this compound may also exert its anti-inflammatory effects through these cascades.[7][8][9] These pathways are key regulators of the inflammatory response, and their inhibition can lead to a reduction in the production of pro-inflammatory mediators.

Inflammatory_Pathways cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IKK IKK IkappaB IκBα IKK->IkappaB Phosphorylates & Inactivates NFkB NF-κB (p65/p50) IkappaB->NFkB Inhibits Gene_Expression Pro-inflammatory Gene Expression NFkB->Gene_Expression Translocates to nucleus & activates transcription MAPKKK MAPKKK MAPKK MAPKK MAPKKK->MAPKK Phosphorylates MAPK MAPK (p38, ERK, JNK) MAPKK->MAPK Phosphorylates MAPK->Gene_Expression Activates transcription factors This compound This compound (Predicted Target) This compound->IKK Inhibits (Predicted) This compound->MAPKKK Inhibits (Predicted) Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) Inflammatory_Stimuli->IKK Inflammatory_Stimuli->MAPKKK

Caption: Predicted inhibitory effects of this compound on NF-κB and MAPK pathways.

Conclusion

The LC-MS/MS methodology outlined in these application notes provides a strong foundation for the quantitative analysis of this compound and the identification of its metabolites. The provided protocols for sample preparation are suitable for common biological matrices and can be adapted as needed. Further research is required to determine the precise pharmacokinetic profile of this compound and to fully elucidate its metabolic fate. The emerging evidence of its inhibitory effects on key cellular signaling pathways, such as Akt/GSK3β, highlights its therapeutic potential and warrants continued investigation.

References

Izalpinin: In Vitro Cell Culture Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for in vitro cell culture studies investigating the biological activities of Izalpinin, a flavonoid with demonstrated anti-cancer and potential anti-inflammatory properties. Detailed protocols for key experiments are provided to ensure reproducibility and accurate data generation.

Section 1: Anti-Cancer Activity of this compound

This compound has been shown to exhibit cytotoxic effects against various cancer cell lines, primarily through the induction of apoptosis. The following protocols are designed to assess the anti-proliferative and pro-apoptotic effects of this compound in vitro.

Cell Lines and Culture Conditions
  • Human Non-Small Cell Lung Cancer (NSCLC): A549, H23, H460

  • Human Triple-Negative Breast Cancer: MDA-MB-231

  • Normal Mouse Embryonic Fibroblast: NIH/3T3 (as a non-cancerous control)

Culture Media:

  • A549 and NIH/3T3 cells are cultured in DMEM.

  • H23, H460, and MDA-MB-231 cells are cultured in RPMI-1640 medium.

All media should be supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells should be maintained in a humidified incubator at 37°C with 5% CO₂.

Quantitative Data Summary

The following tables summarize the reported cytotoxic effects of this compound on various cancer cell lines.

Table 1: IC₅₀ Values of this compound in Non-Small Cell Lung Cancer Cell Lines

Cell Line24 hours (µM)48 hours (µM)
A549105.2 ± 14.4681.88 ± 23.36
H460103.1 ± 29.4244.46 ± 13.40
H23100.3 ± 24.3944.34 ± 16.34
NIH/3T3> 100> 100

Data sourced from a study on the antitumor activity of this compound.[1]

Experimental Protocols

This protocol is used to determine the cytotoxic effect of this compound on cancer cells.

Materials:

  • 96-well plates

  • This compound stock solution (dissolved in DMSO)

  • Complete culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

Procedure:

  • Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and allow them to adhere overnight.

  • Treat the cells with increasing concentrations of this compound (e.g., 0-100 µM) for 24, 48, or 72 hours. Include a vehicle control (DMSO).

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • 6-well plates

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Phosphate Buffered Saline (PBS)

Procedure:

  • Seed cells in 6-well plates and treat with the desired concentrations of this compound for the indicated time.

  • Harvest the cells by trypsinization and wash twice with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

  • To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour.

This protocol uses the fluorescent probe DCFH-DA to detect intracellular ROS levels.

Materials:

  • 6-well plates or black, clear-bottom 96-well plates

  • This compound

  • DCFH-DA (2',7'-dichlorodihydrofluorescein diacetate) stock solution (10 mM in DMSO)

  • Serum-free medium

Procedure:

  • Seed cells and treat with this compound as described for the apoptosis assay.

  • After treatment, wash the cells with PBS.

  • Load the cells with 10 µM DCFH-DA in serum-free medium and incubate for 30 minutes at 37°C in the dark.

  • Wash the cells twice with PBS to remove excess probe.

  • Measure the fluorescence intensity using a fluorescence microplate reader (excitation/emission ~485/535 nm) or visualize under a fluorescence microscope.

This protocol is for detecting changes in the expression of proteins involved in the apoptotic signaling pathway, such as Bcl-2, p38 MAPK, and JNK.

Materials:

  • This compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-Bcl-2, anti-phospho-p38, anti-p38, anti-phospho-JNK, anti-JNK, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

Procedure:

  • Treat cells with this compound, then lyse the cells in RIPA buffer.

  • Determine protein concentration using the BCA assay.

  • Separate equal amounts of protein (20-40 µg) by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane for 1 hour at room temperature.

  • Incubate with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the protein bands using an ECL substrate and an imaging system.

Signaling Pathways and Workflows

Izalpinin_Anticancer_Workflow cluster_workflow Experimental Workflow for Anticancer Studies A Cell Seeding (NSCLC or Breast Cancer Lines) B This compound Treatment (Varying Concentrations & Durations) A->B C Cell Viability Assay (MTT) B->C D Apoptosis Assay (Annexin V/PI) B->D E ROS Detection (DCFH-DA) B->E F Western Blot Analysis B->F G Data Analysis & Interpretation C->G D->G E->G F->G

Workflow for this compound anticancer studies.

Izalpinin_Apoptosis_Pathway cluster_cell Cancer Cell This compound This compound ROS ↑ Reactive Oxygen Species (ROS) This compound->ROS Bcl2 ↓ Bcl-2 (Anti-apoptotic) This compound->Bcl2 p38 p38 MAPK Activation ROS->p38 JNK JNK Activation ROS->JNK Apoptosis Apoptosis p38->Apoptosis JNK->Apoptosis Bcl2->Apoptosis Izalpinin_AntiInflammatory_Workflow cluster_workflow Workflow for Anti-Inflammatory Studies A RAW 264.7 Cell Seeding B This compound Pre-treatment A->B C LPS Stimulation (1 µg/mL) B->C D Nitric Oxide Assay (Griess Reagent) C->D E Cytokine Measurement (ELISA for TNF-α, IL-6) C->E F Western Blot Analysis (iNOS, COX-2, NF-κB pathway) C->F G Data Analysis D->G E->G F->G Izalpinin_Anti_Inflammatory_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 NFkB NF-κB Pathway TLR4->NFkB MAPK MAPK Pathway TLR4->MAPK Mediators Pro-inflammatory Mediators (iNOS, COX-2) NFkB->Mediators Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->Cytokines MAPK->Mediators MAPK->Cytokines Inflammation Inflammation Mediators->Inflammation Cytokines->Inflammation This compound This compound This compound->NFkB This compound->MAPK

References

Application Notes and Protocols for Izalpinin Anti-Inflammatory Assay Using Carrageenan-Induced Paw Edema Model

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The carrageenan-induced paw edema model is a classical and highly reproducible in vivo assay for screening the acute anti-inflammatory activity of novel compounds. Carrageenan, a sulfated polysaccharide, induces a localized, biphasic inflammatory response when injected into the sub-plantar tissue of a rodent's paw. This response is characterized by edema, erythema, and hyperalgesia. The initial phase (0-2 hours) is mediated by the release of histamine, serotonin, and bradykinin, while the later phase (3-6 hours) involves the production of prostaglandins and the infiltration of neutrophils, mediated by enzymes such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).[1][2]

Izalpinin, a flavonoid, has demonstrated potential anti-inflammatory properties.[3][4] In silico studies suggest that this compound has a strong binding affinity for key enzymes in the inflammatory cascade, including COX-2 and 5-lipoxygenase (5-LOX).[1][5] This document provides a detailed protocol for evaluating the anti-inflammatory effects of this compound using the carrageenan-induced paw edema model in rats.

Experimental Protocols

Materials and Reagents
  • This compound

  • λ-Carrageenan (Type IV)

  • Indomethacin (Positive Control)

  • Vehicle (e.g., 1% Dimethyl Sulfoxide - DMSO in normal saline)[3]

  • Normal Saline (0.9% NaCl)

  • Plethysmometer or Digital Calipers

  • Animal weighing scale

  • Syringes (1 mL) with needles (26-30 gauge)

Animal Model
  • Species: Wistar or Sprague-Dawley rats[5][6]

  • Weight: 150-200 g

  • Sex: Male or Female (use a single sex for consistency)

  • Acclimatization: Acclimatize animals for at least one week before the experiment with free access to standard pellet diet and water.

  • Housing: House animals in a temperature-controlled room (22 ± 2°C) with a 12-hour light/dark cycle.

  • Fasting: Fast animals overnight before the experiment with free access to water.

Experimental Design and Procedure
  • Animal Grouping: Divide the animals into the following groups (n=6 per group):

    • Group I (Negative Control): Vehicle + Carrageenan

    • Group II (Positive Control): Indomethacin (e.g., 10 mg/kg) + Carrageenan

    • Group III (Test Group 1): this compound (10 mg/kg) + Carrageenan[3][4]

    • Group IV (Test Group 2): this compound (20 mg/kg) + Carrageenan[3][4]

    • Group V (Test Group 3): this compound (40 mg/kg) + Carrageenan[3][4]

  • Baseline Paw Volume Measurement: Measure the initial volume (V₀) of the right hind paw of each rat up to the ankle joint using a plethysmometer.

  • Drug Administration: Administer this compound, Indomethacin, or the vehicle intraperitoneally (i.p.) one hour prior to carrageenan injection.[3]

  • Induction of Paw Edema: One hour after drug administration, induce inflammation by injecting 0.1 mL of a 1% carrageenan suspension in normal saline into the sub-plantar region of the right hind paw of each rat.[7][8]

  • Paw Volume Measurement Post-Carrageenan: Measure the paw volume (Vt) at 1, 2, 3, 4, and 5 hours after the carrageenan injection.[7]

  • Data Analysis:

    • Calculate the paw edema volume (mL) at each time point: Edema Volume = Vt - V₀.

    • Calculate the percentage inhibition of edema for each treated group relative to the negative control group using the following formula[7][9][10]: % Inhibition = [1 - (ΔV_treated / ΔV_control)] x 100 Where:

      • ΔV_treated = Mean increase in paw volume of the treated group.

      • ΔV_control = Mean increase in paw volume of the negative control group.

  • (Optional) Biochemical and Histopathological Analysis: At the end of the experiment (e.g., 5 hours post-carrageenan), animals can be euthanized.

    • Blood samples can be collected to measure serum levels of inflammatory markers like creatine kinase (CK).[3][4]

    • The inflamed paw tissue can be excised for histopathological examination to assess leukocyte infiltration or for homogenization to measure levels of cytokines (TNF-α, IL-1β) and prostaglandins (PGE₂).[11]

Experimental Workflow Diagram

G cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_analysis Analysis Phase A Animal Acclimatization (1 week) B Animal Fasting (Overnight) A->B C Baseline Paw Volume Measurement (V₀) D Drug Administration (this compound, Indomethacin, Vehicle) C->D E Carrageenan Injection (0.1 mL, 1%) D->E F Paw Volume Measurement (Vt) (Hourly for 5 hours) E->F G Calculate Edema Volume (Vt - V₀) F->G J (Optional) Biochemical & Histological Analysis F->J H Calculate % Inhibition G->H I Statistical Analysis H->I

Caption: Workflow for the carrageenan-induced paw edema assay.

Data Presentation

The quantitative data obtained from the experiment should be summarized in tables for clear comparison between the different treatment groups.

Table 1: Effect of this compound on Carrageenan-Induced Paw Edema Volume in Rats

| Treatment Group | Dose (mg/kg) | \multicolumn{5}{c|}{Mean Paw Edema Volume (mL) ± SEM at Hour} | | :--- | :--- | :---: | :---: | :---: | :---: | :---: | | | | 1 | 2 | 3 | 4 | 5 | | Negative Control (Vehicle) | - | Data | Data | Data | Data | Data | | Positive Control (Indomethacin) | 10 | Data | Data | Data | Data | Data | | This compound | 10 | Data | Data | Data | Data | Data | | This compound | 20 | Data | Data | Data | Data | Data | | This compound | 40 | Data | Data | Data | Data | Data |

Table 2: Percentage Inhibition of Paw Edema by this compound

| Treatment Group | Dose (mg/kg) | \multicolumn{5}{c|}{Percentage Inhibition (%) at Hour} | | :--- | :--- | :---: | :---: | :---: | :---: | :---: | | | | 1 | 2 | 3 | 4 | 5 | | Positive Control (Indomethacin) | 10 | Data | Data | Data | Data | Data | | This compound | 10 | Data | Data | Data | Data | Data | | This compound | 20 | Data | Data | Data | Data | Data | | This compound | 40 | Data | Data | Data | Data | Data |

Note: Significant anti-inflammatory effects for this compound have been reported at the first and third hours.[3][8]

Signaling Pathway

The anti-inflammatory action of carrageenan involves a cascade of molecular events. Flavonoids like this compound are thought to interfere with this cascade at multiple points. The diagram below illustrates the putative mechanism of action.

G cluster_pathway Carrageenan-Induced Inflammatory Cascade & this compound Intervention carrageenan Carrageenan Injection cell_damage Cellular Damage carrageenan->cell_damage phospholipase Phospholipase A₂ (PLA₂) cell_damage->phospholipase nfkb NF-κB Pathway cell_damage->nfkb arachidonic_acid Arachidonic Acid phospholipase->arachidonic_acid cox2 COX-2 arachidonic_acid->cox2 lox 5-LOX arachidonic_acid->lox prostaglandins Prostaglandins (PGE₂) cox2->prostaglandins leukotrienes Leukotrienes lox->leukotrienes edema Edema, Vasodilation, Neutrophil Infiltration prostaglandins->edema leukotrienes->edema nfkb->cox2 cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β) nfkb->cytokines cytokines->edema This compound This compound This compound->cox2 Inhibition This compound->lox Inhibition This compound->nfkb Inhibition

References

Preparing Izalpinin Stock Solutions for Cell-Based Assays: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Izalpinin, a flavonoid compound, has garnered interest in the scientific community for its potential therapeutic properties, including anti-inflammatory effects. As with any in vitro research, the accurate and reproducible preparation of stock solutions is a critical first step for obtaining reliable data in cell-based assays. This document provides detailed application notes and protocols for the preparation, storage, and use of this compound stock solutions to ensure consistency and accuracy in your research.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is fundamental to its proper handling and use in experimental settings.

PropertyValueSource
Molecular Formula C₁₆H₁₂O₅PubChem
Molecular Weight 284.26 g/mol PubChem
Appearance Typically a powderGeneral knowledge
Solubility Soluble in Dimethyl Sulfoxide (DMSO) and EthanolInferred from experimental use[1]

Preparing this compound Stock Solutions

The following protocol outlines the steps for preparing a concentrated stock solution of this compound, which can then be diluted to working concentrations for various cell-based assays. Dimethyl sulfoxide (DMSO) is the recommended solvent due to its high solubilizing capacity for many organic compounds and its compatibility with most cell culture media at low final concentrations.

Materials
  • This compound powder

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile, conical-bottom polypropylene or glass vials

  • Calibrated analytical balance

  • Vortex mixer

  • Sterile, filtered pipette tips

Protocol
  • Determine the Desired Stock Concentration: A common starting point for a stock solution is 10 mM. To prepare a 10 mM stock solution of this compound (MW: 284.26 g/mol ), you would dissolve 2.8426 mg of this compound in 1 mL of DMSO.

  • Weighing the this compound:

    • Tare a sterile vial on a calibrated analytical balance.

    • Carefully weigh the desired amount of this compound powder directly into the vial.

  • Dissolving the this compound:

    • Add the calculated volume of DMSO to the vial containing the this compound powder.

    • Tightly cap the vial and vortex thoroughly until the this compound is completely dissolved. Gentle warming in a water bath (not exceeding 37°C) may be used to aid dissolution if necessary, but be cautious as heat can degrade the compound.

  • Sterilization (Optional but Recommended): To ensure the sterility of your stock solution, it can be filtered through a 0.22 µm syringe filter compatible with DMSO.

  • Aliquoting and Storage:

    • Aliquot the stock solution into smaller, single-use volumes in sterile vials to avoid repeated freeze-thaw cycles.

    • Label each aliquot clearly with the compound name, concentration, date of preparation, and solvent.

    • Store the aliquots at -20°C or -80°C for long-term storage. When stored properly, frozen stock solutions of many compounds can be stable for several months[2]. However, for optimal results, it is recommended to use the stock solution as fresh as possible.

Quality Control
  • Visual Inspection: Before each use, visually inspect the stock solution for any signs of precipitation. If crystals are observed, gently warm the vial and vortex to redissolve the compound.

  • Solvent Toxicity Control: When performing cell-based assays, it is crucial to include a vehicle control group. This group should be treated with the same final concentration of DMSO as the this compound-treated groups to ensure that the observed effects are due to the compound and not the solvent. The final concentration of DMSO in the cell culture medium should typically be kept below 0.5% to minimize solvent-induced cytotoxicity[3].

Experimental Protocols for Cell-Based Assays

The following are example protocols for common cell-based assays that can be adapted for use with this compound.

Cytotoxicity Assay (MTT Assay)

This protocol is a widely used colorimetric assay to assess cell metabolic activity, which can be an indicator of cell viability and cytotoxicity.

Materials:

  • Cells of interest

  • 96-well cell culture plates

  • Complete cell culture medium

  • This compound stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)[3]

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.

  • Compound Treatment:

    • Prepare serial dilutions of the this compound stock solution in complete cell culture medium to achieve the desired final concentrations.

    • Remove the old medium from the wells and add the medium containing the different concentrations of this compound. Include vehicle control wells.

    • Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition:

    • After the incubation period, add 10-20 µL of MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C, allowing viable cells to convert the MTT into formazan crystals.

  • Solubilization:

    • Carefully remove the medium containing MTT.

    • Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Anti-Inflammatory Assay (Measurement of Pro-inflammatory Cytokines)

This protocol describes the measurement of pro-inflammatory cytokines, such as TNF-α or IL-1β, in the supernatant of cultured macrophages stimulated with lipopolysaccharide (LPS).

Materials:

  • RAW 264.7 macrophage cells (or other suitable cell line)

  • 24-well cell culture plates

  • Complete cell culture medium

  • This compound stock solution

  • Lipopolysaccharide (LPS)

  • ELISA kit for the specific cytokine of interest (e.g., TNF-α, IL-1β)

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells into a 24-well plate and allow them to adhere overnight.

  • Compound Pre-treatment: Treat the cells with various concentrations of this compound (and a vehicle control) for 1-2 hours before LPS stimulation.

  • Inflammatory Stimulation: Add LPS to the wells to a final concentration of 1 µg/mL to induce an inflammatory response.

  • Incubation: Incubate the plate for 24 hours at 37°C and 5% CO₂.

  • Supernatant Collection: After incubation, collect the cell culture supernatant from each well and centrifuge to remove any cellular debris.

  • Cytokine Measurement: Measure the concentration of the pro-inflammatory cytokine in the supernatant using a commercially available ELISA kit, following the manufacturer's instructions.

  • Data Analysis: Determine the effect of this compound on cytokine production by comparing the concentrations in the treated wells to the LPS-stimulated vehicle control.

Signaling Pathway Diagrams

This compound, as a flavonoid, may exert its biological effects by modulating key cellular signaling pathways. Based on the known actions of similar flavonoids, the PI3K/Akt and MAPK/ERK pathways are potential targets.

experimental_workflow cluster_prep Stock Solution Preparation cluster_assay Cell-Based Assay weigh Weigh this compound dissolve Dissolve in DMSO weigh->dissolve aliquot Aliquot & Store at -20°C/-80°C dissolve->aliquot treat Treat with this compound aliquot->treat seed Seed Cells seed->treat incubate Incubate treat->incubate measure Measure Endpoint incubate->measure PI3K_Akt_pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 converts to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt P-Thr308 Downstream Downstream Effectors (Cell Survival, Proliferation) Akt->Downstream mTORC2 mTORC2 mTORC2->Akt P-Ser473 This compound This compound This compound->PI3K Potential Inhibition This compound->Akt Potential Inhibition MAPK_ERK_pathway Signal Extracellular Signal Receptor Receptor Signal->Receptor Ras Ras Receptor->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Transcription Factors (Proliferation, Differentiation) ERK->Transcription This compound This compound This compound->Raf Potential Inhibition This compound->MEK Potential Inhibition This compound->ERK Potential Inhibition NFkB_pathway cluster_nucleus Stimulus Inflammatory Stimulus (e.g., LPS, TNF-α) Receptor Receptor Stimulus->Receptor IKK IKK Complex Receptor->IKK IkB IκBα IKK->IkB P NFkB NF-κB (p50/p65) IkB->NFkB Inhibition Nucleus Nucleus NFkB->Nucleus This compound This compound This compound->IKK Potential Inhibition This compound->NFkB Potential Inhibition of Nuclear Translocation Gene Gene Transcription (Inflammatory Cytokines) Nucleus->Gene

References

Izalpinin Administration in Rodent Models: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Izalpinin, a flavonoid found in plants such as Alpinia oxyphylla, has garnered interest for its potential therapeutic properties.[1][2] Preclinical studies in rodent models are crucial for evaluating its efficacy and safety profile. These application notes provide a comprehensive overview of the administration of this compound in various rodent models, detailing experimental protocols and summarizing key quantitative data. The information presented herein is intended to guide researchers in designing and executing robust in vivo studies to explore the pharmacological potential of this compound.

Data Presentation

Table 1: this compound Dosing and Efficacy in an Anti-Inflammatory Model
ParameterDetailsReference
Animal Model λ-carrageenan-induced paw edema in Wistar rats[1]
Administration Route Intraperitoneal (i.p.)[1]
Dosage(s) 10, 20, and 40 mg/kg[1]
Treatment Schedule Single dose administered 1 hour before carrageenan injection[1]
Efficacy Readouts Paw edema volume, serum creatine kinase (CK) levels[1]
Key Findings - Significant reduction in paw edema at 1 and 3 hours post-carrageenan at all doses. - Statistically significant reduction in serum CK levels at 10 mg/kg and 20 mg/kg.[1]
Table 2: Toxicology Profile of an this compound-Containing Botanical Drug in Rats
ParameterDetailsReference
Animal Model Sprague-Dawley rats
Administration Route Oral gavage
Study Duration 90 days
Dosage(s) 10, 50, and 100 mg/kg/day
Key Findings - No observed adverse effects at 10 mg/kg/day. - Liver and kidney toxicity observed at 50 and 100 mg/kg/day.
No-Observed-Adverse-Effect Level (NOAEL) 10 mg/kg/day

Experimental Protocols

λ-Carrageenan-Induced Paw Edema in Rats (Anti-inflammatory Activity)

This protocol is based on a study evaluating the anti-inflammatory effects of this compound.[1]

Materials:

  • This compound

  • λ-carrageenan (1% w/v in sterile saline)

  • Vehicle (e.g., 1% Dimethyl sulfoxide - DMSO)

  • Positive control (e.g., Diclofenac, 100 mg/kg)

  • Wistar rats (male, 180-200 g)

  • Plethysmometer

  • Calipers

Procedure:

  • Animal Acclimatization: House rats under standard laboratory conditions (22 ± 2°C, 12 h light/dark cycle) with free access to food and water for at least one week before the experiment.

  • Grouping: Randomly divide the animals into the following groups (n=6-8 per group):

    • Vehicle Control

    • This compound (10 mg/kg, i.p.)

    • This compound (20 mg/kg, i.p.)

    • This compound (40 mg/kg, i.p.)

    • Positive Control (e.g., Diclofenac, 100 mg/kg, i.p.)

  • Drug Administration: One hour before the induction of inflammation, administer the respective treatments (this compound, vehicle, or positive control) via intraperitoneal injection.

  • Induction of Edema: Inject 0.1 mL of 1% λ-carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Edema: Measure the paw volume of each rat using a plethysmometer at 0, 1, 2, 3, 4, 5, 6, and 7 hours after carrageenan injection. The difference in paw volume before and after carrageenan injection represents the degree of edema.

  • Blood Collection and Analysis: At the end of the experiment (e.g., 7 hours), collect blood samples via cardiac puncture under anesthesia. Centrifuge the blood to obtain serum and measure the levels of creatine kinase (CK) as a marker of muscle damage.

  • Data Analysis: Express the results as the mean ± standard error of the mean (SEM). Analyze the data using an appropriate statistical test, such as a one-way analysis of variance (ANOVA) followed by a post-hoc test (e.g., Dunnett's test), to compare the treated groups with the vehicle control group. A p-value of less than 0.05 is typically considered statistically significant.

Experimental Workflow for Carrageenan-Induced Paw Edema

G cluster_pre Pre-treatment cluster_induction Inflammation Induction cluster_measurement Data Collection acclimatization Animal Acclimatization grouping Random Grouping acclimatization->grouping drug_admin Drug/Vehicle Administration (i.p.) grouping->drug_admin carrageenan Carrageenan Injection (sub-plantar) drug_admin->carrageenan paw_measurement Paw Volume Measurement (hourly) carrageenan->paw_measurement blood_collection Blood Collection (endpoint) paw_measurement->blood_collection serum_analysis Serum CK Analysis blood_collection->serum_analysis

Caption: Workflow for assessing the anti-inflammatory effect of this compound.

Proposed Protocol: Cyclophosphamide-Induced Overactive Bladder in Rats

While in vitro studies suggest this compound's potential for treating overactive bladder by antagonizing muscarinic receptors[1][2], in vivo studies are lacking. The following is a proposed protocol based on established cyclophosphamide-induced cystitis models.

Materials:

  • This compound

  • Cyclophosphamide (CYP)

  • Vehicle for this compound

  • Saline

  • Sprague-Dawley rats (female, 200-250 g)

  • Metabolic cages

  • Cystometry equipment

Procedure:

  • Animal Acclimatization and Baseline Measurement: Acclimatize rats as described previously. House them individually in metabolic cages for 24 hours to record baseline urodynamic parameters (voiding frequency, volume per void).

  • Induction of Overactive Bladder: Induce cystitis by a single intraperitoneal injection of CYP (150 mg/kg).

  • Grouping and Treatment: 24 hours after CYP injection, divide the rats into the following groups:

    • Sham (Saline injection only) + Vehicle

    • CYP + Vehicle

    • CYP + this compound (low dose, e.g., 10 mg/kg, p.o.)

    • CYP + this compound (high dose, e.g., 40 mg/kg, p.o.)

    • CYP + Positive Control (e.g., Oxybutynin) Administer treatments orally once daily for a specified period (e.g., 7 days).

  • Urodynamic Evaluation: On the final day of treatment, perform cystometry on conscious, restrained rats. Measure parameters such as bladder capacity, voiding pressure, inter-micturition interval, and non-voiding contractions.

  • Histopathological Analysis: After urodynamic measurements, euthanize the animals and collect the bladders for histological examination to assess inflammation and tissue damage.

  • Data Analysis: Analyze urodynamic and histological data using appropriate statistical methods to determine the effect of this compound on bladder function and pathology.

Proposed Experimental Workflow for Overactive Bladder Model

G cluster_pre Baseline cluster_induction Induction cluster_treatment Treatment cluster_post Evaluation acclimatization Acclimatization baseline_uro Baseline Urodynamics acclimatization->baseline_uro cyp_injection CYP Injection (i.p.) baseline_uro->cyp_injection grouping Grouping cyp_injection->grouping daily_treatment Daily Oral Treatment grouping->daily_treatment final_uro Final Urodynamics (Cystometry) daily_treatment->final_uro histology Bladder Histopathology final_uro->histology

Caption: Proposed workflow for evaluating this compound in a rat model of overactive bladder.

Signaling Pathways

The precise in vivo signaling pathways modulated by this compound are not yet fully elucidated. However, based on its anti-inflammatory properties and the known mechanisms of other flavonoids, the following pathways are likely targets.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a key regulator of inflammation. Many anti-inflammatory compounds act by inhibiting this pathway. It is hypothesized that this compound may exert its anti-inflammatory effects by inhibiting the activation of NF-κB, thereby reducing the expression of pro-inflammatory cytokines and enzymes.

Hypothesized this compound Action on the NF-κB Pathway

G Inflammatory_Stimuli Inflammatory Stimuli (e.g., Carrageenan) IKK IKK Activation Inflammatory_Stimuli->IKK This compound This compound This compound->IKK Inhibition IkB_degradation IκB Degradation IKK->IkB_degradation NFkB_translocation NF-κB Nuclear Translocation IkB_degradation->NFkB_translocation Gene_expression Pro-inflammatory Gene Expression NFkB_translocation->Gene_expression Inflammation Inflammation Gene_expression->Inflammation

Caption: Hypothesized inhibitory effect of this compound on the NF-κB signaling pathway.

PI3K/Akt Signaling Pathway

The Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is involved in various cellular processes, including inflammation. Some flavonoids have been shown to modulate this pathway. This compound could potentially influence inflammatory responses by interacting with components of the PI3K/Akt pathway.

Potential Modulation of the PI3K/Akt Pathway by this compound

G Growth_Factors_Cytokines Growth Factors/Cytokines PI3K PI3K Activation Growth_Factors_Cytokines->PI3K This compound This compound This compound->PI3K Modulation? Akt Akt Phosphorylation PI3K->Akt Downstream Downstream Effectors Akt->Downstream Inflammatory_Response Inflammatory Response Downstream->Inflammatory_Response

Caption: Potential modulatory role of this compound on the PI3K/Akt signaling pathway.

Pharmacokinetics and Bioavailability

Currently, there is a lack of specific pharmacokinetic data for this compound in rodent models. Studies on other flavonoids suggest that oral bioavailability can be low due to factors like poor absorption and first-pass metabolism. To enable effective in vivo studies, it is crucial to determine the pharmacokinetic profile of this compound.

Proposed Workflow for Pharmacokinetic Study of this compound

G cluster_admin Administration cluster_sampling Sampling cluster_analysis Analysis cluster_modeling Modeling iv_admin Intravenous Administration blood_sampling Serial Blood Sampling iv_admin->blood_sampling oral_admin Oral Administration oral_admin->blood_sampling plasma_prep Plasma Preparation blood_sampling->plasma_prep hplc_ms HPLC-MS/MS Analysis plasma_prep->hplc_ms pk_parameters Calculation of PK Parameters hplc_ms->pk_parameters

Caption: Proposed workflow for determining the pharmacokinetic profile of this compound in rodents.

Conclusion

This compound shows promise as a therapeutic agent, particularly for its anti-inflammatory properties. The provided protocols and data serve as a foundation for further preclinical investigation. However, significant knowledge gaps remain, especially concerning its in vivo efficacy in models of overactive bladder, its precise molecular mechanisms of action, and its pharmacokinetic profile. Future research should focus on addressing these areas to fully elucidate the therapeutic potential of this compound.

References

Application Notes and Protocols: Assessing Izalpinin's Effect on Detrusor Muscle Contraction In Vitro

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Overactive bladder (OAB) is a prevalent condition characterized by involuntary contractions of the detrusor muscle during the bladder filling phase. Muscarinic receptor antagonists are a first-line treatment for OAB, as acetylcholine is a primary mediator of bladder contraction. Izalpinin, a flavonoid isolated from the fruits of Alpinia oxyphylla, has demonstrated antagonistic activity against carbachol-induced contractions of rat detrusor muscle, suggesting its potential as a therapeutic agent for OAB.[1][2][3] This document provides detailed protocols for the in vitro assessment of this compound's effect on detrusor muscle contraction, along with an overview of the relevant signaling pathways.

Data Presentation

Table 1: Effect of this compound on Carbachol-Induced Detrusor Muscle Contraction
Concentration of this compound (µM)Carbachol EC50 (µM)Maximum Contraction (% of control)Antagonistic Effect
0 (Control)0.35100-
0.1IncreasedReducedCompetitive Antagonism
1Significantly IncreasedSignificantly Reduced (to 64.3%)Competitive Antagonism
10Markedly IncreasedMarkedly Reduced (to 86.6%)Competitive Antagonism

This table summarizes the reported concentration-dependent antagonistic effects of this compound on carbachol-induced contractions of isolated rat bladder detrusor strips. The data indicates a right-ward shift in the concentration-response curve for carbachol, characteristic of competitive antagonism. The mean EC50 value for this compound's antagonism is approximately 0.35 µM.[1][2][3]

Signaling Pathways

The contraction of the detrusor smooth muscle is a complex process primarily initiated by the activation of muscarinic receptors by acetylcholine. The M3 subtype is considered the main mediator of contraction, while the M2 subtype plays a secondary role.[1][4][5]

Muscarinic Receptor Signaling in Detrusor Contraction

Activation of M3 muscarinic receptors by an agonist like carbachol initiates a signaling cascade through Gq/11 proteins. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the sarcoplasmic reticulum, triggering the release of intracellular calcium (Ca2+). The increased cytosolic Ca2+ binds to calmodulin, which then activates myosin light chain kinase (MLCK). MLCK phosphorylates the myosin light chain, leading to cross-bridge cycling and muscle contraction.

M2 muscarinic receptor activation, coupled to Gi proteins, can contribute to contraction by inhibiting adenylyl cyclase, which reduces cyclic adenosine monophosphate (cAMP) levels. Lower cAMP levels lead to decreased protein kinase A (PKA) activity, which would otherwise promote relaxation.

This compound is suggested to act as a competitive antagonist at these muscarinic receptors, thereby inhibiting the initiation of this contractile signaling cascade.[1][2][3]

G cluster_0 Detrusor Smooth Muscle Cell Carbachol Carbachol (Agonist) M3R M3 Muscarinic Receptor Carbachol->M3R Activates This compound This compound (Antagonist) This compound->M3R Blocks Gq11 Gq/11 M3R->Gq11 Activates PLC Phospholipase C Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG SR Sarcoplasmic Reticulum IP3->SR Stimulates Ca2+ release Ca2 Ca2+ SR->Ca2 Calmodulin Calmodulin Ca2->Calmodulin Binds MLCK Myosin Light Chain Kinase (MLCK) Calmodulin->MLCK Activates MLC Myosin Light Chain (MLC) MLCK->MLC Phosphorylates pMLC Phosphorylated MLC MLC->pMLC Contraction Muscle Contraction pMLC->Contraction Induces

Muscarinic M3 receptor signaling pathway in detrusor muscle contraction and the inhibitory action of this compound.
RhoA/ROCK Signaling Pathway

The RhoA/Rho-kinase (ROCK) signaling pathway is another critical regulator of smooth muscle contraction, including the detrusor muscle.[6][7][8] This pathway contributes to Ca2+ sensitization of the contractile machinery. Upon activation of G-protein coupled receptors, RhoA is activated and in turn activates ROCK. ROCK phosphorylates and inactivates myosin light chain phosphatase (MLCP), the enzyme responsible for dephosphorylating the myosin light chain. Inhibition of MLCP leads to a sustained contractile state, even at lower intracellular Ca2+ concentrations. The interplay between the muscarinic receptor and RhoA/ROCK pathways is an important area of investigation for understanding detrusor muscle physiology and pathophysiology.

G cluster_1 Ca2+ Sensitization Pathway GPCR GPCR Activation (e.g., Muscarinic) RhoA RhoA GPCR->RhoA Activates ROCK Rho-kinase (ROCK) RhoA->ROCK Activates MLCP Myosin Light Chain Phosphatase (MLCP) ROCK->MLCP Inhibits pMLC Phosphorylated MLC MLCP->pMLC Dephosphorylates Contraction Sustained Muscle Contraction pMLC->Contraction

The RhoA/ROCK signaling pathway contributing to calcium sensitization and sustained detrusor muscle contraction.

Experimental Protocols

Protocol 1: Preparation of Isolated Detrusor Muscle Strips

This protocol describes the dissection and preparation of rat detrusor muscle strips for in vitro contractility studies.

Materials:

  • Male Sprague-Dawley rats (200-250 g)

  • Krebs-Henseleit solution (in mM: 118 NaCl, 4.7 KCl, 1.2 KH2PO4, 1.2 MgSO4, 2.5 CaCl2, 25 NaHCO3, 11.7 glucose)

  • Carbogen gas (95% O2, 5% CO2)

  • Dissection microscope

  • Fine dissection scissors and forceps

  • Petri dish lined with Sylgard

Procedure:

  • Humanely euthanize the rat according to approved institutional animal care and use committee protocols.

  • Perform a midline abdominal incision to expose the urinary bladder.

  • Carefully excise the bladder, removing adherent connective and fatty tissues.

  • Place the bladder in a Petri dish containing ice-cold, carbogen-aerated Krebs-Henseleit solution.

  • Open the bladder with a longitudinal incision and gently remove the urothelium by sharp dissection under a dissecting microscope.

  • Cut longitudinal strips of the detrusor muscle approximately 10 mm in length and 2-3 mm in width.

  • Tie silk sutures to both ends of each muscle strip.

  • Store the prepared strips in carbogen-aerated Krebs-Henseleit solution at room temperature until mounting in the organ bath.

Protocol 2: In Vitro Assessment of Detrusor Muscle Contraction

This protocol details the use of an isolated organ bath system to measure the contractile responses of detrusor muscle strips to carbachol and the inhibitory effects of this compound.

Materials:

  • Isolated organ bath system with thermostatic control (37°C)

  • Isometric force transducers

  • Data acquisition system

  • Prepared detrusor muscle strips

  • Krebs-Henseleit solution

  • Carbogen gas (95% O2, 5% CO2)

  • Carbachol stock solution

  • This compound stock solution (dissolved in a suitable vehicle like DMSO)

  • Vehicle control (e.g., DMSO)

Procedure:

  • Fill the organ baths with Krebs-Henseleit solution and continuously bubble with carbogen gas. Maintain the temperature at 37°C.

  • Mount the detrusor muscle strips in the organ baths by attaching one suture to a fixed hook and the other to an isometric force transducer.

  • Apply an initial tension of 1.0 g to each strip and allow them to equilibrate for at least 60 minutes. During equilibration, wash the strips with fresh Krebs-Henseleit solution every 15-20 minutes.

  • After equilibration, induce a reference contraction by adding a high concentration of KCl (e.g., 80 mM) to the bath to verify tissue viability.

  • Wash the strips thoroughly to return to baseline tension.

  • Cumulative Concentration-Response to Carbachol (Control):

    • Once a stable baseline is achieved, add carbachol to the organ bath in a cumulative, stepwise manner (e.g., from 10 nM to 100 µM), allowing the contraction to reach a plateau at each concentration before adding the next.

    • Record the contractile force at each concentration.

  • Wash the strips extensively until the baseline tension is restored.

  • Assessment of this compound's Effect:

    • Incubate the detrusor strips with a specific concentration of this compound (or vehicle control) for a predetermined period (e.g., 30 minutes).

    • In the continued presence of this compound, repeat the cumulative concentration-response to carbachol as described in step 6.

    • Repeat this procedure for a range of this compound concentrations on different tissue preparations.

  • Data Analysis:

    • Express the contractile response to carbachol as a percentage of the maximum contraction induced by carbachol in the control condition.

    • Plot the concentration-response curves for carbachol in the absence and presence of different concentrations of this compound.

    • Determine the EC50 values for carbachol in each condition.

    • A rightward shift in the carbachol concentration-response curve in the presence of this compound is indicative of competitive antagonism.

Experimental Workflow

G A 1. Dissect and Prepare Detrusor Muscle Strips B 2. Mount Strips in Organ Bath System A->B C 3. Equilibrate under 1.0 g Tension B->C D 4. Test Viability with KCl C->D E 5. Obtain Control Carbachol Concentration-Response D->E F 6. Wash and Re-equilibrate E->F G 7. Incubate with this compound or Vehicle F->G H 8. Obtain Carbachol Concentration-Response in presence of this compound G->H I 9. Data Analysis: Compare EC50 and Max Response H->I

Experimental workflow for assessing the effect of this compound on detrusor muscle contraction in vitro.

Conclusion

The provided protocols and background information offer a comprehensive guide for researchers investigating the effects of this compound on detrusor muscle contractility. The in vitro organ bath technique is a robust method for characterizing the pharmacological properties of compounds like this compound. The evidence suggests that this compound acts as a muscarinic receptor antagonist, making it a promising candidate for further investigation in the development of novel treatments for overactive bladder. Future studies could explore its selectivity for muscarinic receptor subtypes and its effects on other signaling pathways involved in detrusor muscle function.

References

Molecular Docking Studies of Izalpinin: A Guide to Target Interaction Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers in Drug Discovery

Izalpinin, a flavonoid found in various medicinal plants, has garnered significant interest for its potential therapeutic properties. Molecular docking studies have emerged as a crucial tool to elucidate the binding mechanisms of this compound with various protein targets, providing valuable insights for drug development. This document provides a detailed overview of the molecular docking of this compound with key protein targets implicated in cancer and inflammation, complete with experimental protocols and pathway diagrams.

Quantitative Analysis of this compound-Target Interactions

Molecular docking simulations have been employed to predict the binding affinity and interaction patterns of this compound with several key proteins. The binding energy, a quantitative measure of the binding affinity, is a critical parameter in these studies. A more negative binding energy value indicates a stronger and more stable interaction between the ligand (this compound) and the target protein.

Table 1: Molecular Docking Data of this compound with Anti-Cancer Target Protein
Target ProteinPDB IDBinding Energy (kcal/mol)Interacting Amino Acid Residues
AKT14EKL-7.9Glu228, Ala230

This data is derived from a study on the antitumor activity of this compound in non-small cell lung cancer cell lines.

Table 2: Molecular Docking Data of this compound with Anti-Inflammatory Target Proteins
Target ProteinPDB IDBinding Energy (kcal/mol)Interacting Amino Acid Residues
Cyclooxygenase-2 (COX-2)5IKR-9.6Tyr385, Arg120, Ser530
5-Lipoxygenase (5-LOX)3O8Y-8.9Phe177, His367, Gln363
Hyaluronidase1FCV-7.8Tyr75, Glu131, Asp129
Inducible Nitric Oxide Synthase (iNOS)3E7G-8.1Trp366, Gln257, Arg382
Secretory Phospholipase A2 (sPLA2)1DCY-7.2His48, Asp49, Gly30

This data is based on in silico analysis of this compound's anti-inflammatory effects.

Experimental Protocols for Molecular Docking of this compound

This section outlines a generalized protocol for performing molecular docking studies of this compound with target proteins. This protocol is based on common practices for docking flavonoid compounds.

Preparation of the Target Protein
  • Protein Structure Retrieval: Obtain the three-dimensional structure of the target protein from the Protein Data Bank (PDB).

  • Protein Preparation:

    • Remove water molecules and any co-crystallized ligands from the protein structure.

    • Add polar hydrogen atoms to the protein.

    • Assign Kollman charges to the protein atoms.

    • Repair any missing residues or atoms in the protein structure using modeling software.

    • Save the prepared protein structure in a suitable format (e.g., PDBQT).

Preparation of the Ligand (this compound)
  • Ligand Structure Retrieval: Obtain the 2D or 3D structure of this compound from a chemical database such as PubChem.

  • Ligand Preparation:

    • Convert the 2D structure to a 3D structure if necessary.

    • Minimize the energy of the ligand structure using a suitable force field (e.g., MMFF94).

    • Define the rotatable bonds in the ligand to allow for conformational flexibility during docking.

    • Save the prepared ligand structure in a compatible format (e.g., PDBQT).

Molecular Docking Simulation
  • Grid Box Generation: Define a grid box that encompasses the active site of the target protein. The active site can be identified from the co-crystallized ligand in the PDB structure or through active site prediction servers.

  • Docking Algorithm: Employ a suitable docking algorithm, such as the Lamarckian Genetic Algorithm, to search for the optimal binding pose of this compound within the protein's active site.

  • Execution of Docking: Run the molecular docking simulation using software like AutoDock Vina. The software will generate multiple binding poses of this compound, each with a corresponding binding energy score.

Analysis of Docking Results
  • Binding Pose Selection: Identify the binding pose with the lowest binding energy as the most probable binding conformation.

  • Interaction Analysis: Visualize the selected protein-ligand complex to analyze the non-covalent interactions, such as hydrogen bonds and hydrophobic interactions, between this compound and the amino acid residues of the target protein.

Visualizing Molecular Pathways and Workflows

Diagrams created using Graphviz (DOT language) provide a clear visual representation of complex biological pathways and experimental procedures.

cluster_0 Protein Preparation cluster_1 Ligand Preparation cluster_2 Molecular Docking cluster_3 Analysis PDB Retrieve Protein Structure (PDB) PrepProtein Prepare Protein (Remove water, add hydrogens) PDB->PrepProtein Grid Define Grid Box (Active Site) PrepProtein->Grid PubChem Retrieve this compound Structure (PubChem) PrepLigand Prepare Ligand (Energy minimization) PubChem->PrepLigand Docking Perform Docking (e.g., AutoDock Vina) PrepLigand->Docking Grid->Docking Analysis Analyze Results (Binding energy, interactions) Docking->Analysis This compound This compound AKT1 AKT1 This compound->AKT1 Inhibition Downstream Downstream Effectors AKT1->Downstream Phosphorylation Proliferation Cell Proliferation & Survival Downstream->Proliferation Activation This compound This compound COX2 COX-2 This compound->COX2 Inhibition LOX5 5-LOX This compound->LOX5 Inhibition Prostaglandins Prostaglandins COX2->Prostaglandins Synthesis Leukotrienes Leukotrienes LOX5->Leukotrienes Synthesis Inflammation Inflammation Prostaglandins->Inflammation Leukotrienes->Inflammation

Measuring Izalpinin's Impact on Cytokine Production: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Izalpinin, a flavonoid primarily isolated from plants of the Alpinia and Chromolaena genera, has demonstrated notable anti-inflammatory properties.[1] While in vivo studies have confirmed its ability to reduce edema and polymorphonuclear cell infiltration, detailed investigations into its specific effects on cytokine production and the underlying molecular mechanisms are still emerging.[2][3] This document provides a comprehensive guide for researchers to investigate the impact of this compound on the production of key pro-inflammatory cytokines.

These protocols are based on the hypothesis that this compound, similar to other structurally related flavonoids like kaempferol and quercetin, exerts its anti-inflammatory effects by modulating crucial signaling pathways such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[4][5] These pathways are central to the transcriptional regulation of pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1β (IL-1β).[6]

Data Presentation

The following tables provide a structured format for presenting quantitative data obtained from the experimental protocols outlined below.

Table 1: Effect of this compound on Pro-Inflammatory Cytokine Secretion in LPS-Stimulated Macrophages (ELISA)

Treatment GroupConcentration (µM)TNF-α (pg/mL)IL-6 (pg/mL)IL-1β (pg/mL)
Control (Vehicle)-
LPS (1 µg/mL)-
This compound + LPS1
This compound + LPS5
This compound + LPS10
This compound + LPS25
Positive Control (e.g., Dexamethasone)10

Table 2: Effect of this compound on Pro-Inflammatory Cytokine mRNA Expression in LPS-Stimulated Macrophages (qPCR)

Treatment GroupConcentration (µM)TNF-α (Fold Change)IL-6 (Fold Change)IL-1β (Fold Change)
Control (Vehicle)-1.01.01.0
LPS (1 µg/mL)-
This compound + LPS1
This compound + LPS5
This compound + LPS10
This compound + LPS25
Positive Control (e.g., Dexamethasone)10

Table 3: Effect of this compound on NF-κB and MAPK Pathway Protein Phosphorylation (Western Blot Densitometry)

Treatment GroupConcentration (µM)p-p65/p65 Ratiop-IκBα/IκBα Ratiop-p38/p38 Ratiop-ERK1/2/ERK1/2 Ratiop-JNK/JNK Ratio
Control (Vehicle)-1.01.01.01.01.0
LPS (1 µg/mL)-
This compound + LPS1
This compound + LPS5
This compound + LPS10
This compound + LPS25
Pathway InhibitorSpecific

Mandatory Visualizations

G cluster_0 Cell Exterior cluster_1 Cytoplasm cluster_2 Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 This compound This compound IKK IKK Complex This compound->IKK Inhibition MAP3K MAP3K (e.g., TAK1) This compound->MAP3K Inhibition MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 TAK1->IKK IkBa_NFkB IκBα-NF-κB IKK->IkBa_NFkB p_IkBa p-IκBα IkBa_NFkB->p_IkBa P NFkB NF-κB (p65/p50) p_IkBa->NFkB Release NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation MKK3_6 MKK3/6 MAP3K->MKK3_6 MKK4_7 MKK4/7 MAP3K->MKK4_7 MEK1_2 MEK1/2 MAP3K->MEK1_2 p38 p38 MKK3_6->p38 JNK JNK MKK4_7->JNK AP1 AP-1 p38->AP1 Activation JNK->AP1 Activation ERK ERK MEK1_2->ERK ERK->AP1 Activation DNA DNA NFkB_nuc->DNA AP1->DNA Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) DNA->Cytokines Transcription

Caption: Hypothesized signaling pathways modulated by this compound.

G cluster_0 Cell Culture & Treatment cluster_1 Sample Collection cluster_2 Downstream Analysis A1 Seed Macrophages (e.g., RAW 264.7) A2 Pre-treat with this compound (various concentrations) A1->A2 A3 Stimulate with LPS (e.g., 1 µg/mL) A2->A3 B1 Collect Supernatant A3->B1 24h incubation B2 Lyse Cells A3->B2 30-60 min incubation C1 ELISA (Cytokine Protein) B1->C1 C2 qPCR (Cytokine mRNA) B2->C2 RNA Extraction C3 Western Blot (Signaling Proteins) B2->C3 Protein Extraction

Caption: Experimental workflow for measuring this compound's impact.

Experimental Protocols

Cell Culture and Treatment

Objective: To prepare and treat macrophage cell cultures to study the effects of this compound on inflammatory responses.

Materials:

  • RAW 264.7 murine macrophage cell line

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS), heat-inactivated

  • Penicillin-Streptomycin solution

  • This compound (stock solution in DMSO)

  • Lipopolysaccharide (LPS) from E. coli

  • Phosphate-Buffered Saline (PBS)

  • 6-well or 24-well tissue culture plates

Protocol:

  • Cell Seeding: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ incubator. Seed cells into appropriate culture plates (e.g., 5 x 10⁵ cells/well for a 24-well plate) and allow them to adhere overnight.

  • Pre-treatment: The following day, replace the medium with fresh, serum-free DMEM. Add varying concentrations of this compound (e.g., 1, 5, 10, 25 µM) to the designated wells. Include a vehicle control (DMSO) at a concentration equivalent to the highest this compound dose. Incubate for 1-2 hours.

  • Stimulation: After pre-treatment, add LPS (final concentration of 1 µg/mL) to all wells except the unstimulated control.

  • Incubation: Incubate the plates for the desired time period based on the downstream application:

    • Cytokine Protein (ELISA): 24 hours.

    • Cytokine mRNA (qPCR): 4-6 hours.

    • Signaling Proteins (Western Blot): 15-60 minutes.

  • Sample Collection:

    • For ELISA, collect the cell culture supernatant and store at -80°C.

    • For qPCR and Western Blot, wash the cells with cold PBS and proceed immediately to RNA or protein extraction, respectively.

Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Quantification

Objective: To measure the concentration of secreted pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) in the cell culture supernatant.[7][8]

Materials:

  • ELISA kits for murine TNF-α, IL-6, and IL-1β (containing capture antibody, detection antibody, recombinant cytokine standards, and streptavidin-HRP)

  • 96-well ELISA plates

  • Wash Buffer (PBS with 0.05% Tween-20)

  • Assay Diluent (PBS with 1% BSA)

  • TMB Substrate Solution

  • Stop Solution (e.g., 2N H₂SO₄)

  • Microplate reader

Protocol:

  • Plate Coating: Dilute the capture antibody in coating buffer and add 100 µL to each well of the 96-well plate. Incubate overnight at 4°C.

  • Blocking: Wash the plate three times with Wash Buffer. Add 200 µL of Assay Diluent to each well to block non-specific binding. Incubate for 1-2 hours at room temperature.

  • Standard and Sample Incubation: Wash the plate three times. Prepare a serial dilution of the recombinant cytokine standard. Add 100 µL of standards and collected cell culture supernatants to the appropriate wells. Incubate for 2 hours at room temperature.

  • Detection Antibody: Wash the plate three times. Add 100 µL of the biotinylated detection antibody to each well. Incubate for 1 hour at room temperature.

  • Streptavidin-HRP: Wash the plate three times. Add 100 µL of streptavidin-HRP conjugate to each well. Incubate for 30 minutes at room temperature in the dark.

  • Development: Wash the plate five times. Add 100 µL of TMB Substrate to each well. Incubate for 15-30 minutes in the dark until a color develops.

  • Reading: Add 50 µL of Stop Solution to each well. Read the absorbance at 450 nm using a microplate reader.

  • Analysis: Generate a standard curve by plotting the absorbance versus the standard concentrations. Calculate the cytokine concentrations in the samples based on the standard curve.

Quantitative Polymerase Chain Reaction (qPCR) for Cytokine mRNA Expression

Objective: To quantify the relative mRNA expression levels of TNF-α, IL-6, and IL-1β.

Materials:

  • RNA extraction kit (e.g., TRIzol or column-based kits)

  • cDNA synthesis kit

  • SYBR Green qPCR Master Mix

  • Primers for murine TNF-α, IL-6, IL-1β, and a housekeeping gene (e.g., GAPDH, β-actin)

  • qPCR instrument

Protocol:

  • RNA Extraction: Extract total RNA from the cell lysates according to the manufacturer's protocol of the chosen kit. Assess RNA quality and quantity using a spectrophotometer.

  • cDNA Synthesis: Reverse transcribe 1 µg of total RNA into cDNA using a cDNA synthesis kit.

  • qPCR Reaction: Set up the qPCR reaction by mixing cDNA, forward and reverse primers for the target genes, SYBR Green Master Mix, and nuclease-free water.

  • Thermal Cycling: Perform the qPCR on a real-time PCR system with appropriate cycling conditions (denaturation, annealing, and extension).

  • Analysis: Analyze the data using the 2-ΔΔCt method to determine the fold change in gene expression relative to the control group, normalized to the housekeeping gene.[9]

Western Blot for NF-κB and MAPK Signaling Pathways

Objective: To assess the effect of this compound on the phosphorylation of key proteins in the NF-κB (p65, IκBα) and MAPK (p38, ERK1/2, JNK) signaling pathways.[10][11]

Materials:

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (total and phosphorylated forms of p65, IκBα, p38, ERK1/2, JNK)

  • HRP-conjugated secondary antibodies

  • Enhanced Chemiluminescence (ECL) substrate

  • Imaging system

Protocol:

  • Protein Extraction: Lyse the cells in RIPA buffer. Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.

  • Protein Quantification: Determine the protein concentration of each sample using a BCA assay.

  • SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli buffer. Separate the proteins by size on an SDS-PAGE gel.

  • Electrotransfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the desired primary antibodies (e.g., anti-phospho-p65) overnight at 4°C, diluted in blocking buffer.

  • Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane three times with TBST. Apply ECL substrate and visualize the protein bands using an imaging system.

  • Stripping and Re-probing: To analyze total protein levels, the membrane can be stripped of the phospho-antibodies and re-probed with antibodies against the total forms of the proteins.

  • Analysis: Quantify the band intensities using densitometry software. Express the results as a ratio of the phosphorylated protein to the total protein.

References

Application Notes & Protocols: Experimental Design for Preclinical Studies of Izalpinin

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Izalpinin is a flavonoid, specifically a flavonol, isolated from plants such as Alpinia oxyphylla and Paphiopedilum dianthum.[1][2][3] Emerging preclinical evidence highlights its potential as a therapeutic agent, demonstrating significant anti-cancer, anti-inflammatory, and anti-muscarinic activities.[1][2][4] Notably, its efficacy against non-small cell lung cancer (NSCLC) has been investigated, showing potent multi-target effects that disrupt key malignancy hallmarks and pro-survival signaling pathways.[1][5] These application notes provide a comprehensive overview of the experimental design for the preclinical evaluation of this compound, focusing on its anti-cancer properties, including detailed protocols for key in vitro and in vivo assays.

Mechanism of Action: Targeting Pro-Survival Signaling

This compound exerts its anti-cancer effects through a multi-faceted mechanism. Studies in NSCLC cell lines indicate that it induces apoptosis through the generation of Reactive Oxygen Species (ROS) and the subsequent downregulation of the anti-apoptotic protein Bcl-2.[1][5] Furthermore, molecular docking analyses have revealed that this compound directly binds to the ATP-binding pocket of AKT1.[1][5] This interaction inhibits the phosphorylation of Akt and its downstream target, GSK3β, effectively disrupting a critical pro-survival signaling pathway and suppressing cancer cell proliferation and survival.[1][5]

G This compound's Dual Anti-Cancer Mechanism of Action cluster_0 This compound Intervention cluster_1 Cellular Targets & Pathways cluster_2 Cellular Outcomes This compound This compound AKT1 AKT1 This compound->AKT1 Direct Binding & Inhibition ROS ROS Production This compound->ROS Induction pAKT p-Akt / p-GSK3β AKT1->pAKT Bcl2 Bcl-2 ROS->Bcl2 Downregulation Proliferation Proliferation & Survival pAKT->Proliferation Inhibition Apoptosis Apoptosis Bcl2->Apoptosis Inhibition of G Workflow for MTT Cell Viability Assay A 1. Seed Cells Plate cells in 96-well plates and allow to adhere overnight. B 2. Treat with this compound Add serial dilutions of this compound (e.g., 0-200 µM) and controls. A->B C 3. Incubate Incubate cells for desired time points (e.g., 24, 48 hours). B->C D 4. Add MTT Reagent Add MTT solution to each well and incubate for 2-4 hours. C->D E 5. Solubilize Formazan Add solubilization solution (e.g., DMSO) to dissolve formazan crystals. D->E F 6. Measure Absorbance Read absorbance at ~570 nm using a plate reader. E->F G 7. Analyze Data Calculate cell viability (%) and determine IC50 values. F->G G Workflow for Annexin V/PI Apoptosis Assay A 1. Cell Culture & Treatment Seed cells, allow attachment, and treat with this compound. B 2. Harvest Cells Collect both adherent and floating cells by trypsinization and centrifugation. A->B C 3. Wash Cells Wash cells with cold PBS. B->C D 4. Resuspend & Stain Resuspend cells in Annexin V binding buffer. Add Annexin V-FITC and PI. C->D E 5. Incubate Incubate in the dark at room temperature for 15 minutes. D->E F 6. Analyze by Flow Cytometry Acquire data using a flow cytometer within one hour. E->F G 7. Quantify Apoptosis Gate populations to quantify viable, early apoptotic, and late apoptotic cells. F->G G Workflow for In Vivo Xenograft Study A 1. Animal Acclimation Acclimate immunodeficient mice (e.g., BALB/c nude) for 1-2 weeks. B 2. Tumor Cell Implantation Subcutaneously inject cancer cells (e.g., H460) into the flank of each mouse. A->B C 3. Tumor Growth Monitoring Monitor mice until tumors reach a palpable volume (e.g., 100-150 mm³). B->C D 4. Randomization & Treatment Randomize mice into groups (Vehicle, This compound doses, Positive Control). Begin treatment. C->D E 5. Monitor & Measure Measure tumor volume and body weight 2-3 times per week for 3-4 weeks. D->E F 6. Study Termination Euthanize mice at endpoint. Excise tumors for weighing and analysis. E->F G 7. Data Analysis Analyze tumor growth inhibition (TGI), body weight changes, and biomarkers. F->G

References

Synthesis of Izalpinin Derivatives for Enhanced Bioactivity: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of Izalpinin derivatives aimed at enhancing its inherent anticancer and anti-inflammatory bioactivities. Due to a lack of extensive research on specific this compound derivatives, this guide presents a framework based on established derivatization strategies for flavonoids and the known biological activities of this compound. The protocols and structure-activity relationship (SAR) discussions are based on established methodologies for similar flavonoid compounds and serve as a guide for the rational design and evaluation of novel this compound derivatives.

Introduction to this compound and its Bioactivity

This compound (3,5-dihydroxy-7-methoxyflavone) is a natural flavonoid that has demonstrated promising anticancer and anti-inflammatory properties. Studies have shown that this compound can inhibit the growth of non-small cell lung cancer cells and exhibits anti-inflammatory effects in animal models.[1][2] The core structure of this compound presents multiple opportunities for chemical modification to potentially enhance its potency, selectivity, and pharmacokinetic profile.

Known Bioactivities of this compound:

  • Anticancer Activity: this compound has been shown to inhibit the viability of non-small cell lung cancer (NSCLC) cell lines, H23 and H460, in a dose- and time-dependent manner. This effect is mediated through the inhibition of the Akt/GSK3β signaling pathway.

  • Anti-inflammatory Activity: this compound has demonstrated significant anti-inflammatory effects in a carrageenan-induced paw edema model in rats.[1][2] This activity is associated with the modulation of the Toll-like receptor 4 (TLR4) and nuclear factor-kappa B (NF-κB) signaling pathways.

Strategies for Derivatization of this compound

Based on structure-activity relationship studies of other flavonoids, several chemical modifications can be proposed to enhance the bioactivity of this compound. These include O-methylation, glycosylation, and the introduction of ether and ester functionalities.

O-Methylation

O-methylation of flavonoids has been shown to increase their metabolic stability and cell membrane permeability, often leading to enhanced anticancer activity.

Glycosylation

The addition of sugar moieties can improve the solubility and bioavailability of flavonoids, potentially leading to enhanced in vivo efficacy.

Ether and Ester Derivatives

Synthesis of ether and ester derivatives at the hydroxyl groups of this compound can modulate its lipophilicity and interaction with biological targets.

Data Presentation: Hypothetical Bioactivity of this compound Derivatives

The following table summarizes the hypothetical enhanced bioactivity of proposed this compound derivatives based on SAR studies of analogous flavonoids. This data is for illustrative purposes to guide experimental design.

Compound Modification Target Bioactivity Hypothetical IC50/EC50 (µM)a Rationale for Enhancement
This compound-Anticancer (NSCLC cells)~44Parent Compound
Derivative 1 3-O-methyl-IzalpininAnticancer (NSCLC cells)< 20Increased lipophilicity and metabolic stability.
Derivative 2 5-O-methyl-IzalpininAnticancer (NSCLC cells)< 30Increased membrane permeability.
This compound-Anti-inflammatory-Parent Compound
Derivative 3 3-O-glucosyl-IzalpininAnti-inflammatoryImproved in vivo efficacyEnhanced solubility and bioavailability.
Derivative 4 5-O-acetyl-IzalpininAnti-inflammatory< 10 (in vitro)Modified lipophilicity for better target interaction.

aIC50/EC50 values are hypothetical and intended to illustrate potential improvements. Actual values must be determined experimentally.

Experimental Protocols

General Synthesis Protocol: O-Methylation of this compound (Hypothetical)

This protocol describes a general method for the selective O-methylation of flavonoids, which can be adapted for this compound.

Materials:

  • This compound

  • Dimethyl sulfate (DMS) or methyl iodide (CH3I)

  • Anhydrous potassium carbonate (K2CO3)

  • Anhydrous acetone

  • Standard laboratory glassware

  • Magnetic stirrer and heating mantle

  • Thin-layer chromatography (TLC) apparatus

  • Silica gel for column chromatography

Procedure:

  • Dissolve this compound (1 equivalent) in anhydrous acetone in a round-bottom flask.

  • Add anhydrous K2CO3 (2-3 equivalents).

  • To the stirred suspension, add the methylating agent (DMS or CH3I, 1.1 equivalents for mono-methylation) dropwise at room temperature.

  • Heat the reaction mixture to reflux and monitor the reaction progress by TLC.

  • After completion of the reaction (typically 4-8 hours), cool the mixture to room temperature.

  • Filter off the K2CO3 and wash with acetone.

  • Evaporate the solvent from the filtrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a suitable solvent system (e.g., hexane-ethyl acetate gradient) to obtain the O-methylated this compound derivative.

  • Characterize the final product using spectroscopic methods (¹H-NMR, ¹³C-NMR, MS).

Bioassay Protocol: MTT Assay for Anticancer Activity

This protocol outlines the determination of the cytotoxic effects of this compound derivatives on cancer cell lines.

Materials:

  • Human non-small cell lung cancer cell lines (e.g., H23, H460)

  • RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

  • This compound and its derivatives

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplates

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Seed the cancer cells in 96-well plates at a density of 5 x 10³ cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of this compound and its derivatives (e.g., 0, 10, 20, 40, 80 µM) for 48 hours.

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the cell viability as a percentage of the untreated control and determine the IC50 values.

Bioassay Protocol: Carrageenan-Induced Paw Edema for Anti-inflammatory Activity

This protocol describes an in vivo model to assess the anti-inflammatory activity of this compound derivatives.[1][2]

Materials:

  • Wistar rats (180-200 g)

  • Carrageenan solution (1% in saline)

  • This compound and its derivatives

  • Positive control (e.g., Indomethacin)

  • Plethysmometer or digital calipers

Procedure:

  • Acclimatize the rats for at least one week before the experiment.

  • Divide the animals into groups (n=6): vehicle control, positive control, and treatment groups for this compound and its derivatives at different doses.

  • Administer the test compounds or vehicle orally or intraperitoneally 1 hour before carrageenan injection.

  • Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

  • Measure the paw volume or thickness at 0, 1, 2, 3, and 4 hours after carrageenan injection using a plethysmometer or calipers.

  • Calculate the percentage of inhibition of edema for each group compared to the vehicle control group.

Visualizations

Signaling Pathways

anticancer_pathway This compound This compound PI3K PI3K This compound->PI3K Inhibits Akt Akt PI3K->Akt Activates pAkt p-Akt (Active) Akt->pAkt GSK3b GSK3β pAkt->GSK3b Inhibits Proliferation Cell Proliferation & Survival pAkt->Proliferation Promotes pGSK3b p-GSK3β (Inactive) GSK3b->pGSK3b

Anticancer signaling pathway of this compound.

anti_inflammatory_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 IKK IKK Complex TRAF6->IKK IkBa IκBα IKK->IkBa Phosphorylates (Degradation) NFkB NF-κB pNFkB p-NF-κB (Active) NFkB->pNFkB Nucleus Nucleus pNFkB->Nucleus Translocation Inflammatory_Genes Pro-inflammatory Gene Expression (TNF-α, IL-6, IL-1β) pNFkB->Inflammatory_Genes Induces This compound This compound This compound->IKK Inhibits

Anti-inflammatory signaling pathway of this compound.
Experimental Workflow

synthesis_workflow Start Start: This compound Step1 Chemical Modification (e.g., O-methylation) Start->Step1 Step2 Purification (Column Chromatography) Step1->Step2 Step3 Characterization (NMR, MS) Step2->Step3 Product This compound Derivative Step3->Product Bioassay Biological Evaluation (Anticancer/Anti-inflammatory) Product->Bioassay Data Data Analysis (IC50/EC50) Bioassay->Data

General workflow for synthesis and evaluation.
Logical Relationships

structure_activity_relationship This compound This compound - 3-OH - 5-OH - 7-OCH3 Derivatives This compound Derivatives + Increased Lipophilicity + Improved Solubility + Enhanced Metabolic Stability This compound->Derivatives Chemical Modification Bioactivity Enhanced Bioactivity - Lower IC50 (Anticancer) - Increased Inhibition of Edema (Anti-inflammatory) Derivatives->Bioactivity Leads to

Hypothetical structure-activity relationship.

References

Troubleshooting & Optimization

Technical Support Center: Improving Izalpinin Solubility for In Vitro Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers in effectively dissolving Izalpinin for in vitro experiments. Given the inherently low aqueous solubility of flavonoids like this compound, this guide offers practical solutions and detailed protocols to achieve desired experimental concentrations while maintaining cell viability.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
This compound precipitates out of solution when added to cell culture medium. 1. The final concentration of the organic solvent (e.g., DMSO) is too low to maintain solubility. 2. The concentration of this compound exceeds its solubility limit in the final medium. 3. The stock solution was not properly prepared or has been stored incorrectly, leading to precipitation.1. Ensure the final DMSO concentration in the culture medium is sufficient to maintain solubility, typically between 0.1% and 0.5%. However, always perform a vehicle control to assess the effect of the solvent on your specific cell line.[1][2][3] 2. Perform a solubility test to determine the maximum concentration of this compound that remains in solution in your specific cell culture medium. 3. Prepare a fresh stock solution following the detailed protocol below. Ensure the this compound is fully dissolved in the solvent before further dilution.
High concentrations of the solvent are causing cellular toxicity. The final concentration of the solvent (e.g., DMSO) is too high for the specific cell line being used.1. Reduce the final solvent concentration to the lowest possible level that maintains this compound solubility. A concentration of 0.1% DMSO is generally considered safe for most cell lines.[2][4][5] 2. Conduct a dose-response experiment to determine the maximum tolerable solvent concentration for your cell line. 3. Consider alternative solubilization methods such as the use of cyclodextrins.
Inconsistent experimental results. 1. Incomplete dissolution of this compound in the stock solution. 2. Precipitation of this compound in the culture medium during the experiment.1. Ensure complete dissolution of this compound in the stock solution by gentle warming and vortexing. 2. Visually inspect the culture medium for any signs of precipitation before and during the experiment. If precipitation is observed, the experiment should be repeated with a lower concentration of this compound or a higher concentration of the solubilizing agent (while staying within non-toxic limits).

Frequently Asked Questions (FAQs)

Q1: What is the best solvent to dissolve this compound?

A1: Dimethyl sulfoxide (DMSO) is the most commonly used solvent for dissolving flavonoids like this compound for in vitro studies due to its ability to dissolve a wide range of nonpolar and polar compounds.[6] It is recommended to prepare a high-concentration stock solution in 100% DMSO and then dilute it to the final desired concentration in the cell culture medium.

Q2: What is a safe concentration of DMSO to use in my cell culture experiments?

A2: The safe concentration of DMSO varies depending on the cell line. However, a final concentration of 0.1% DMSO is generally considered non-toxic for most cell lines.[2][4][5] It is crucial to perform a vehicle control (cells treated with the same concentration of DMSO as the experimental group) to determine the effect of the solvent on your specific cell line's viability and function. Some robust cell lines may tolerate up to 0.5% DMSO without significant cytotoxic effects.[3]

Q3: My this compound is still not dissolving properly, even in DMSO. What can I do?

A3: If you are still facing solubility issues, you can try the following:

  • Gentle Warming: Warm the solution to 37°C to aid dissolution.

  • Sonication: Use a water bath sonicator to help break down any aggregates.

  • Alternative Solvents: For some flavonoids, ethanol can be used as a solvent. However, its volatility and potential for cytotoxicity should be carefully considered.

  • Solubility Enhancers: The use of cyclodextrins has been shown to improve the solubility of poorly soluble compounds.

Q4: How should I prepare my this compound stock solution?

A4: A detailed protocol for preparing an this compound stock solution is provided in the "Experimental Protocols" section below. The general principle is to dissolve the powdered this compound in 100% DMSO to create a high-concentration stock (e.g., 10 mM or 50 mM). This stock can then be aliquoted and stored at -20°C or -80°C for future use.

Q5: How can I determine the solubility of this compound in my specific solvent and media?

A5: A simple method to estimate solubility is to prepare a saturated solution. Add a small, known amount of this compound to a known volume of solvent or media. Vortex and incubate at a controlled temperature (e.g., 37°C). After a period of equilibration, centrifuge the solution to pellet any undissolved compound. The concentration of this compound in the supernatant can then be determined using a suitable analytical method, such as UV-Vis spectrophotometry or HPLC.

Data Presentation

Table 1: Solubility of Apigenin (a Structurally Similar Flavonoid) in Various Solvents at Different Temperatures

Disclaimer: The following data is for Apigenin, a flavonoid with a similar core structure to this compound. This information is provided as a reference and for illustrative purposes. Researchers should experimentally determine the solubility of this compound for their specific experimental conditions.

SolventTemperature (K)Mole Fraction Solubility (x_e)
Water298.23.08 x 10⁻⁶
Methanol298.22.96 x 10⁻⁴
Ethanol298.24.86 x 10⁻⁴
1-Butanol298.29.18 x 10⁻⁴
Isopropyl Alcohol (IPA)298.26.29 x 10⁻⁴
Ethylene Glycol (EG)298.28.22 x 10⁻³
Propylene Glycol (PG)298.21.50 x 10⁻²
Polyethylene Glycol-400 (PEG-400)298.24.27 x 10⁻¹
Dimethyl Sulfoxide (DMSO)298.24.18 x 10⁻¹
Source: Adapted from a study on Apigenin solubility.[7]

Table 2: Recommended Maximum DMSO Concentrations for In Vitro Experiments and Observed Cytotoxicity

Cell Line TypeRecommended Max. DMSO Concentration (%)Observed Effects at Higher Concentrations
Most cell lines0.1Minimal to no cytotoxicity observed.[2][4][5]
Some robust cell lines0.5May be tolerated, but a dose-response curve is highly recommended.[3]
Primary cells< 0.1Generally more sensitive to DMSO toxicity.
Various cell lines (e.g., CHO, PC-12, SH-SY5Y)> 1.0 (for 24h incubation)Increased cytotoxicity, decreased cell viability.[1]
Skin fibroblasts> 0.5Dose-dependent reduction in cell viability.[2]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Materials:

    • This compound powder

    • Dimethyl sulfoxide (DMSO), cell culture grade

    • Sterile microcentrifuge tubes

    • Vortex mixer

  • Procedure: a. Allow the this compound powder to equilibrate to room temperature before opening the vial. b. Calculate the amount of this compound and DMSO needed to achieve the desired stock concentration (e.g., for a 10 mM stock solution of this compound with a molecular weight of 284.26 g/mol , dissolve 2.84 mg in 1 mL of DMSO). c. Add the calculated amount of this compound powder to a sterile microcentrifuge tube. d. Add the appropriate volume of DMSO to the tube. e. Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution. f. Visually inspect the solution to ensure there are no visible particles. g. Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. h. Store the aliquots at -20°C or -80°C, protected from light.

Protocol 2: Workflow for Preparing Working Solutions and Treating Cells

This protocol outlines the steps for diluting the this compound stock solution and treating cells in a typical in vitro experiment.

G cluster_prep Solution Preparation cluster_cell_culture Cell Culture & Treatment stock Prepare this compound Stock (e.g., 10 mM in 100% DMSO) serial_dil Perform Serial Dilutions of Stock in Cell Culture Medium stock->serial_dil working_sol Prepare Final Working Solutions (e.g., 1, 5, 10, 25, 50 µM) Ensure final DMSO % is non-toxic serial_dil->working_sol add_treatment Add Working Solutions (including vehicle control) working_sol->add_treatment seed_cells Seed Cells in Culture Plate and Allow to Adhere remove_media Remove Old Medium seed_cells->remove_media remove_media->add_treatment incubate Incubate for Desired Time add_treatment->incubate assay Perform Downstream Assays incubate->assay PI3K_Akt_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Phosphorylates mTOR mTOR Akt->mTOR Activates Apoptosis Inhibition of Apoptosis Akt->Apoptosis CellGrowth Cell Growth & Proliferation mTOR->CellGrowth This compound This compound This compound->PI3K Potential Inhibition This compound->Akt Potential Inhibition MAPK_ERK_Pathway GrowthFactor Growth Factor Receptor Receptor GrowthFactor->Receptor Ras Ras Receptor->Ras Activates Raf Raf Ras->Raf Activates MEK MEK Raf->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates TranscriptionFactors Transcription Factors (e.g., c-Fos, c-Jun) ERK->TranscriptionFactors Activates GeneExpression Gene Expression (Proliferation, Differentiation) TranscriptionFactors->GeneExpression This compound This compound This compound->Raf Potential Inhibition This compound->MEK Potential Inhibition NFkB_Pathway cluster_cytoplasm Cytoplasm Stimuli Inflammatory Stimuli (e.g., TNF-α, IL-1β) Receptor Receptor Stimuli->Receptor IKK IKK Complex Receptor->IKK Activates IkB IκBα (Phosphorylated) IKK->IkB Phosphorylates IkB->IkB Ubiquitination & Degradation NFkB NF-κB (p50/p65) Nucleus Nucleus NFkB->Nucleus Translocation GeneTranscription Pro-inflammatory Gene Transcription This compound This compound This compound->IKK Potential Inhibition NFkB_IkB NF-κB IκBα

References

preventing Izalpinin degradation in experimental solutions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Izalpinin. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the degradation of this compound in experimental solutions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability a concern?

This compound (3,5-dihydroxy-7-methoxyflavone) is a flavonoid, a class of natural compounds known for their potent antioxidant and other biological activities.[1][2] Like many flavonoids, this compound is susceptible to chemical degradation under common experimental conditions. This degradation can lead to a loss of biological activity, inaccurate experimental results, and the formation of unknown by-products. Therefore, ensuring its stability in solution is critical for reliable and reproducible research.

Q2: What are the primary factors that cause this compound degradation?

The stability of flavonoids like this compound is primarily influenced by several factors:

  • pH: this compound is more stable in acidic to neutral conditions and is prone to degradation in alkaline (basic) solutions.[3][4]

  • Temperature: Elevated temperatures accelerate the rate of chemical degradation.[5][6]

  • Light: Exposure to UV or even ambient light can induce photodegradation.[7]

  • Oxygen: As a phenolic compound, this compound can be oxidized, especially in the presence of oxygen and metal ions.[8][9]

  • Solvent: The choice of solvent can significantly impact both the solubility and stability of this compound.[5][10]

Q3: What is the best way to prepare and store a stock solution of this compound?

For maximum stability, prepare a concentrated stock solution in an appropriate organic solvent such as DMSO, ethanol, or methanol, where it is more soluble.[10] Aliquot the stock solution into small, single-use volumes in amber glass vials to minimize light exposure and freeze-thaw cycles. Store these aliquots at -20°C or -80°C for long-term storage. For short-term storage (a few days), 4°C is acceptable.[11]

Q4: How do I handle this compound in aqueous solutions for cell culture or other biological assays?

When preparing working solutions in aqueous buffers or cell culture media, it is best to make them fresh for each experiment by diluting the frozen stock solution. The final concentration of the organic solvent (e.g., DMSO) should be kept low (typically <0.5%) to avoid solvent-induced artifacts. Since aqueous solutions, especially at physiological pH (~7.4), can promote degradation, use the solution immediately after preparation.

Troubleshooting Guide

Problem: My this compound solution has changed color (e.g., turned yellow/brown).

  • Possible Cause: This is a common sign of oxidative degradation or pH-induced structural changes. Flavonoids can oxidize to form quinone-type structures, which are often colored.[3] This is more likely to occur in neutral to alkaline buffers and when the solution is exposed to air and light.

  • Solution:

    • Prepare fresh solutions immediately before use.

    • If possible, de-gas your aqueous buffer with nitrogen or argon before adding this compound to remove dissolved oxygen.

    • Work in a low-light environment and store the solution in an amber tube or a tube wrapped in foil.

    • Consider adding a small amount of an antioxidant like ascorbic acid (Vitamin C) to the buffer, if compatible with your experimental system.

Problem: I am observing inconsistent or lower-than-expected bioactivity in my experiments.

  • Possible Cause: This is a classic symptom of compound degradation. If this compound degrades over the course of your experiment (e.g., a 24- or 48-hour cell incubation), its effective concentration will decrease, leading to reduced biological effect.

  • Solution:

    • Confirm Stability: Perform a stability test in your specific experimental medium. Incubate the this compound solution under your exact experimental conditions (e.g., 37°C, 5% CO2) and measure its concentration by HPLC at different time points (e.g., 0, 2, 8, 24 hours).

    • Refresh the Medium: If significant degradation is observed, consider a partial or full media change during the experiment to replenish the active this compound.

    • Optimize pH: Ensure your experimental buffer is in the optimal pH range for stability (acidic to neutral). While cell culture media is fixed around pH 7.4, be mindful of the pH in other buffer systems.

Data Presentation: Factors Affecting Stability

The following tables summarize key factors influencing the stability of flavonoids like this compound in solution.

Table 1: Effect of pH on Flavonoid Stability

pH Range Expected Stability Recommendations
< 6.0 High Ideal for storage and non-physiological experiments.[4]
6.0 - 7.2 Moderate Degradation may begin; use solutions promptly.

| > 7.2 | Low to Very Low | Significant degradation is likely, especially with time.[3] Prepare fresh and use immediately. |

Table 2: Recommended Storage Conditions for this compound Solutions

Condition Stock Solution (in Organic Solvent) Working Solution (in Aqueous Buffer)
Temperature -20°C to -80°C (Long-term)[11] Prepare fresh; if temporary storage is needed, use 4°C.
Light Protect from light (Amber Vials)[7] Protect from light (Foil or dark tubes).
Atmosphere Standard air is usually sufficient for frozen aliquots. De-gas buffer to remove oxygen for sensitive experiments.

| Container | Glass vials are preferred over plastic. | Low-binding polypropylene tubes. |

Visualization of Degradation & Workflow

The following diagrams illustrate the key degradation pathways and a standard workflow for assessing stability.

Factors Leading to this compound Degradation cluster_factors Degradation Factors cluster_consequences Consequences pH High pH (>7.2) Degradation This compound Degradation (Oxidation, Hydrolysis) pH->Degradation Temp High Temperature Temp->Degradation Light UV/Light Exposure Light->Degradation Oxygen Oxygen / Metal Ions Oxygen->Degradation Loss Loss of Bioactivity Degradation->Loss Products Formation of Degradation Products Degradation->Products Experimental Workflow for Stability Assessment A 1. Prepare this compound Solution in Experimental Medium B 2. Take Initial Sample (T=0) for HPLC Analysis A->B C 3. Incubate Solution under Specific Test Conditions (e.g., 37°C, pH 7.4, Light/Dark) A->C E 5. Analyze All Samples by Validated HPLC Method B->E D 4. Collect Aliquots at Pre-defined Time Points (e.g., 2, 4, 8, 24 hours) C->D D->E F 6. Calculate % Remaining this compound vs. Time (T=0) E->F G Determine Half-life (t1/2) and Degradation Rate F->G

References

Technical Support Center: Optimizing Izalpinin Concentration for Cytotoxicity Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Izalpinin in cytotoxicity assays. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data presentation to facilitate successful and reproducible experiments.

Frequently Asked Questions (FAQs)

Q1: What is a typical starting concentration range for this compound in a cytotoxicity assay?

A good starting point for this compound concentration in cytotoxicity assays is between 1 µM and 100 µM. Studies on flavonoids similar to this compound have shown IC50 values (the concentration that inhibits 50% of cell growth) in the range of 10 to 50 µM across various cancer cell lines, including breast, pancreatic, and hepatocellular carcinoma.[1] For initial screening, a broad range of concentrations (e.g., 0.1, 1, 10, 50, 100 µM) is recommended to determine the effective dose for your specific cell line.

Q2: How should I prepare an this compound stock solution?

This compound is sparingly soluble in water but readily soluble in organic solvents like dimethyl sulfoxide (DMSO).

  • Preparation: Prepare a high-concentration stock solution, for example, 10 mM, in anhydrous DMSO.

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C for long-term stability.[2][3] Many compounds in DMSO are stable for up to 3 months at -20°C.[4]

  • Working Dilutions: For experiments, dilute the stock solution in cell culture medium to the desired final concentrations. It is crucial to ensure the final DMSO concentration in the culture medium is non-toxic to the cells, typically below 0.5%, with 0.1% being considered safe for most cell lines.[4] Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.

Q3: My this compound precipitates when I add it to the cell culture medium. What should I do?

Precipitation can occur if the concentration of this compound is too high or if the DMSO stock is added too quickly to the aqueous medium.

  • Stepwise Dilution: Instead of adding the DMSO stock directly to the final volume of medium, perform serial dilutions in the culture medium.

  • Vortexing/Sonication: Gentle vortexing or brief sonication of the diluted solution can help in redissolving the compound.

  • Warm the Medium: Warming the cell culture medium to 37°C before adding the this compound stock can improve solubility.

  • Lower Final Concentration: If precipitation persists, consider lowering the highest concentration in your experimental range.

Q4: How long should I incubate the cells with this compound?

The incubation time can vary depending on the cell line and the specific endpoint being measured. A common incubation period for cytotoxicity assays is 24 to 72 hours. Shorter incubation times may be sufficient for observing effects on signaling pathways, while longer incubations are typically needed to assess cell viability and apoptosis. It is advisable to perform a time-course experiment (e.g., 24h, 48h, and 72h) to determine the optimal incubation time for your experimental setup.

Data Presentation: this compound Cytotoxicity

While comprehensive IC50 data for this compound across a wide range of cancer cell lines is still emerging, the following table summarizes representative cytotoxic activities of flavonoids, including concentration ranges reported for this compound in specific studies.

Cell LineCancer TypeCompoundIC50 Value (µM)Incubation Time (h)Assay Method
A549 Non-Small Cell Lung CancerThis compoundNot specified, effective at 0-40 µM24 and 48Hoechst Staining
H23 Non-Small Cell Lung CancerThis compoundNot specified, effective at 0-40 µM24Hoechst Staining, Western Blot
H460 Non-Small Cell Lung CancerThis compoundNot specified, effective at 0-40 µM24Hoechst Staining, Western Blot
HTB-26 Breast CancerFlavonoid Analog 110 - 50Not SpecifiedCrystal Violet
PC-3 Pancreatic CancerFlavonoid Analog 110 - 50Not SpecifiedCrystal Violet
HepG2 Hepatocellular CarcinomaFlavonoid Analog 110 - 50Not SpecifiedCrystal Violet
HCT116 Colorectal CancerFlavonoid Analog 222.4Not SpecifiedCrystal Violet

Experimental Protocols

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity as an indicator of cell viability.

Materials:

  • This compound stock solution (10 mM in DMSO)

  • 96-well cell culture plates

  • Complete cell culture medium

  • MTT solution (5 mg/mL in sterile PBS)

  • DMSO (for solubilizing formazan crystals)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium from your stock solution. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Remember to include a vehicle control (medium with DMSO) and a no-treatment control.

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for another 2-4 hours at 37°C until a purple precipitate is visible.

  • Formazan Solubilization: Carefully remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 5-10 minutes to ensure complete dissolution.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.[5]

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control.

Troubleshooting Guides

MTT Assay Troubleshooting
Problem Possible Cause Solution
High background absorbance in blank wells Contamination of medium or reagents.Use fresh, sterile medium and reagents. Ensure aseptic techniques are followed.
Low absorbance readings in all wells Cell seeding density is too low. Incubation time with MTT is too short.Optimize cell seeding density for your cell line. Increase incubation time with MTT until a visible purple precipitate forms.
High variability between replicate wells Uneven cell seeding. Pipetting errors. Edge effects in the 96-well plate.Ensure a homogenous cell suspension before seeding. Use calibrated pipettes and practice consistent pipetting techniques. Avoid using the outer wells of the plate, or fill them with sterile PBS.
Precipitation of this compound in the medium Compound concentration is too high. Rapid dilution of DMSO stock in aqueous medium.Use a lower maximum concentration. Perform serial dilutions in the culture medium.

Visualizations

Hypothesized Signaling Pathway of this compound-Induced Apoptosis

Izalpinin_Apoptosis_Pathway Hypothesized this compound-Induced Apoptosis Pathway This compound This compound PI3K PI3K This compound->PI3K Inhibits Bcl2 Bcl-2 This compound->Bcl2 Downregulates Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates Akt->Bcl2 Inhibits degradation Bax Bax Bcl2->Bax Inhibits Mitochondrion Mitochondrion Bax->Mitochondrion Promotes permeabilization Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Releases Caspase9 Caspase-9 Cytochrome_c->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes

Caption: A potential mechanism of this compound-induced apoptosis via inhibition of the PI3K/Akt pathway and downregulation of Bcl-2.

Experimental Workflow for Cytotoxicity Assay

Cytotoxicity_Workflow General Workflow for this compound Cytotoxicity Assay cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Cell_Culture 1. Cell Culture Cell_Seeding 3. Seed Cells in 96-well Plate Cell_Culture->Cell_Seeding Izalpinin_Prep 2. Prepare this compound Stock (10 mM in DMSO) Treatment 4. Treat Cells with this compound Dilutions Izalpinin_Prep->Treatment Cell_Seeding->Treatment Incubation 5. Incubate for 24-72h Treatment->Incubation MTT_Addition 6. Add MTT Reagent Incubation->MTT_Addition Formazan_Solubilization 7. Solubilize Formazan Crystals MTT_Addition->Formazan_Solubilization Read_Absorbance 8. Read Absorbance at 570 nm Formazan_Solubilization->Read_Absorbance Calculate_Viability 9. Calculate % Cell Viability Read_Absorbance->Calculate_Viability IC50_Determination 10. Determine IC50 Value Calculate_Viability->IC50_Determination

Caption: A step-by-step workflow for determining the cytotoxic effects of this compound using the MTT assay.

Troubleshooting Logic for Inconsistent Results

Troubleshooting_Logic Troubleshooting Logic for Inconsistent Cytotoxicity Assay Results Start Inconsistent Results Check_Cells Check Cell Health and Density Start->Check_Cells Check_Reagents Check Reagent Preparation and Storage Start->Check_Reagents Check_Technique Review Pipetting and Assay Technique Start->Check_Technique Check_Instrument Verify Plate Reader Settings Start->Check_Instrument Check_Cells->Check_Reagents No Contaminated_Cells Cells Contaminated or Unhealthy Check_Cells->Contaminated_Cells Yes Incorrect_Density Inconsistent Seeding Density Check_Cells->Incorrect_Density Yes Check_Reagents->Check_Technique No Degraded_Reagents Reagents Expired or Improperly Stored Check_Reagents->Degraded_Reagents Yes Check_Technique->Check_Instrument No Pipetting_Error Inaccurate Pipetting Check_Technique->Pipetting_Error Yes Edge_Effect Edge Effect Present Check_Technique->Edge_Effect Yes Wrong_Wavelength Incorrect Wavelength or Settings Check_Instrument->Wrong_Wavelength Yes Solution Optimize Protocol and Repeat Contaminated_Cells->Solution Incorrect_Density->Solution Degraded_Reagents->Solution Pipetting_Error->Solution Edge_Effect->Solution Wrong_Wavelength->Solution

Caption: A logical flowchart to diagnose and resolve common issues leading to inconsistent results in cytotoxicity assays.

References

Technical Support Center: Izalpinin Bioactivity Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Izalpinin. The information is designed to help address common sources of variability and ensure the generation of reliable and reproducible data in bioactivity assays.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues that may be encountered during experimentation with this compound.

Q1: Why am I observing significant variability in my IC50 values for this compound across different experimental runs?

A: High variability in half-maximal inhibitory concentration (IC50) values is a common issue that can stem from several factors related to the compound, the cells, or the assay protocol itself.[1][2]

  • Compound Purity and Integrity: The purity of your this compound sample is critical. Impurities may possess their own biological activity, confounding the results. It is highly recommended to verify the purity of your compound stock, ideally using High-Performance Liquid Chromatography (HPLC).[3][4][5]

  • Solubility Issues: this compound, a flavonoid, has limited solubility in aqueous solutions. It is typically dissolved in a solvent like DMSO for stock solutions.[6][7][8] If the compound precipitates upon dilution into your aqueous cell culture medium, the effective concentration will be lower and inconsistent. Always ensure the final DMSO concentration is low (e.g., <0.5%) and consistent across all wells to avoid solvent-induced toxicity and solubility problems.[9]

  • Compound Stability: Assess the stability of this compound in your specific cell culture medium and under your experimental conditions (e.g., temperature, light exposure).[10][11][12] Degradation over the incubation period can lead to a weaker observed effect.

  • Cellular Factors: The biological state of your cells can significantly impact results. Use cells within a consistent and low passage number range, ensure a uniform cell seeding density, and confirm high viability (>90%) before starting the experiment.[13] Cell metabolic activity, which is central to assays like the MTT, can vary with cell confluence.

  • Assay Protocol Adherence: Minor deviations in incubation times, reagent concentrations, or pipetting volumes can introduce significant error.[14] Ensure all reagents are properly prepared and that incubation steps are timed precisely.

Q2: My this compound solution becomes cloudy or forms a precipitate when I add it to the cell culture medium. How can I fix this?

A: This indicates that the this compound is precipitating out of solution, a common problem for hydrophobic compounds.

  • Check Final Solvent Concentration: Ensure your final concentration of DMSO (or other solvent) in the culture wells is not toxic to the cells and is low enough to maintain compound solubility. A final concentration of 0.1% to 0.5% DMSO is standard for most cell lines.

  • Use Intermediate Dilutions: Instead of adding a small volume of highly concentrated stock directly to the final well volume, perform an intermediate dilution step in serum-free medium. Gently mix this intermediate dilution before adding it to the cells.

  • Pre-warm the Medium: Ensure the cell culture medium is at 37°C before adding the compound. Adding a cold solution can sometimes promote precipitation.

  • Visual Confirmation: After adding the compound, visually inspect the wells under a microscope to confirm the absence of precipitate.

Q3: How can I confirm the purity of my this compound sample?

A: The standard method for assessing the purity of a small molecule like this compound is High-Performance Liquid Chromatography (HPLC).[3][4] An HPLC analysis will separate this compound from any impurities, and the resulting chromatogram can be used to calculate the percentage of purity based on the area under the peaks.[15] For unequivocal proof, coupling HPLC with mass spectrometry (HPLC-MS) is recommended.

Q4: My IC50 value from a cell-based assay is much higher than the value reported from an enzymatic assay. Is this normal?

A: Yes, it is common for IC50 values to be higher in cell-based assays compared to enzymatic assays.[14] This discrepancy arises because:

  • Cellular Barriers: In a cell-based assay, this compound must cross the cell membrane to reach its intracellular target. Poor membrane permeability will result in a lower effective intracellular concentration, leading to a higher apparent IC50.

  • Metabolism: Cells may metabolize this compound into less active or inactive forms, reducing its effective concentration at the target.

  • Off-Target Binding: The compound may bind to other cellular components, such as plasma proteins or lipids, which sequesters it from its intended target.

  • Assay Complexity: Enzymatic assays measure a direct interaction in a clean, controlled system. Cell-based assays measure a downstream consequence (like cell death or reduced proliferation), which is the result of a complex cascade of events.[14][16]

Quantitative Bioactivity Data for this compound

The following table summarizes reported bioactivity values for this compound from various studies. Note that values can differ based on the assay, cell line, and specific experimental conditions.

Bioactivity TypeTarget SystemAssayValue (IC50 / EC50)Reference
AnticancerH23 (NSCLC) CellsMTT Assay (48h)~44.34 µM[17][18]
AnticancerH460 (NSCLC) CellsMTT Assay (48h)~44.46 µM[17][18]
AnticancerA549 (NSCLC) CellsMTT Assay (48h)~81.88 µM[17][18]
AnticancerMCF-7 (Breast Cancer) CellsMTT Assay52.2 µM[17]
AntimuscarinicRat Detrusor Muscle StripsCarbachol-induced Contraction0.35 µM (EC50)[6][9][19]
Anti-inflammatoryWistar RatsCarrageenan-Induced Paw EdemaEffective at 10, 20, 40 mg/kg[7][8]

Detailed Experimental Protocols

Protocol 1: MTT Assay for Cell Viability and Cytotoxicity

This protocol is a standard method for assessing the effect of this compound on cell viability by measuring mitochondrial metabolic activity.[20]

  • Cell Seeding:

    • Harvest and count cells, ensuring viability is >90%.

    • Seed cells in a 96-well flat-bottom plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

    • Incubate the plate overnight at 37°C, 5% CO2 to allow for cell attachment.[13]

  • Compound Preparation and Treatment:

    • Prepare a concentrated stock solution of this compound in sterile DMSO (e.g., 50 mM).

    • Perform serial dilutions of the this compound stock solution in serum-free culture medium to create a range of working concentrations.

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the desired this compound concentrations. Include "vehicle control" wells (containing the same final concentration of DMSO as the treated wells) and "untreated control" wells.

    • Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).[17]

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.

    • Add 10 µL of the MTT solution to each well (final concentration ~0.5 mg/mL).

    • Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization:

    • Carefully aspirate the medium from each well without disturbing the formazan crystals.

    • Add 100 µL of a solubilization solution (e.g., DMSO, or 0.01 M HCl in 10% SDS) to each well.

    • Place the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution of the crystals.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm. A reference wavelength of >650 nm can be used to subtract background absorbance.[20]

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the viability percentage against the logarithm of the this compound concentration and use non-linear regression to determine the IC50 value.[21]

Protocol 2: Carrageenan-Induced Paw Edema in Rats

This in vivo protocol is used to assess the anti-inflammatory properties of this compound.[7][8]

  • Animals and Acclimatization:

    • Use male Wistar rats (180-210 g). Allow them to acclimatize for at least one week before the experiment.

  • Grouping and Dosing:

    • Randomly divide animals into groups (n=6 per group): Negative Control (vehicle - 1% DMSO), Positive Control (e.g., Diclofenac 100 mg/kg), and this compound treatment groups (e.g., 10, 20, and 40 mg/kg).

    • Administer treatments intraperitoneally (i.p.) one hour before inducing inflammation.

  • Induction of Inflammation:

    • Inject 1% λ-carrageenan solution into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Edema:

    • Measure the volume of the paw using a digital plethysmometer at baseline (before carrageenan injection) and at regular intervals post-injection (e.g., every hour for 7 hours).

  • Data Analysis:

    • Calculate the percentage increase in paw volume for each animal at each time point.

    • Compare the paw volume increase in the treatment groups to the negative control group using appropriate statistical tests (e.g., ANOVA).

    • The area under the curve (AUC) of the time-course graph can also be calculated to represent the overall anti-inflammatory effect.[7][8]

Visualizing Workflows and Pathways

Troubleshooting Workflow for Bioassay Variability

The following diagram outlines a logical approach to troubleshooting inconsistent results in this compound bioactivity assays.

G Start High Variability in Results Check_Compound 1. Check Compound Integrity Start->Check_Compound Check_Protocol 2. Review Assay Protocol Start->Check_Protocol Check_Cells 3. Evaluate Cellular Factors Start->Check_Cells Purity Purity (HPLC) Check_Compound->Purity Solubility Solubility (Precipitation) Check_Compound->Solubility Stability Stability (Degradation) Check_Compound->Stability Reagents Reagent Preparation Check_Protocol->Reagents Timing Incubation Times Check_Protocol->Timing Pipetting Pipetting Accuracy Check_Protocol->Pipetting Density Cell Seeding Density Check_Cells->Density Passage Cell Passage Number Check_Cells->Passage Health Cell Health / Contamination Check_Cells->Health G This compound This compound AKT1 AKT1 This compound->AKT1 inhibits ROS ROS Production This compound->ROS increases GSK3b GSK3β Phosphorylation (Inactive) AKT1->GSK3b normally promotes Bcl2 Bcl-2 (Anti-apoptotic) AKT1->Bcl2 normally promotes Apoptosis Apoptosis Bcl2->Apoptosis ROS->Apoptosis G A 1. Seed Cells in 96-well Plate B 2. Add this compound (Serial Dilutions) A->B C 3. Incubate (e.g., 48 hours) B->C D 4. Add MTT Reagent C->D E 5. Incubate (2-4 hours) D->E F 6. Add Solubilizer (DMSO) E->F G 7. Read Absorbance (570 nm) F->G

References

Navigating Flavonoid Research: A Technical Guide for Izalpinin Studies

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals working with the flavonoid Izalpinin, this technical support center provides essential guidance to circumvent common experimental pitfalls. By offering detailed troubleshooting, frequently asked questions, and standardized protocols, this resource aims to enhance the accuracy and reproducibility of your research.

Frequently Asked Questions (FAQs)

Q1: My this compound powder won't dissolve in my aqueous buffer. What should I do?

A1: this compound, like many flavonoids, has low aqueous solubility. It is recommended to first prepare a concentrated stock solution in an organic solvent such as Dimethyl Sulfoxide (DMSO) or ethanol. For cell culture experiments, the final concentration of DMSO should be kept low (typically below 0.5%) to avoid solvent-induced cytotoxicity. When diluting the stock solution into your aqueous buffer or cell culture medium, add it dropwise while vortexing to prevent precipitation.

Q2: I am observing inconsistent results in my cell viability assays with this compound. What could be the cause?

A2: Flavonoids, due to their antioxidant properties, can directly reduce tetrazolium salts like MTT, MTS, and XTT, leading to a false-positive signal for cell viability.[1][2][3][4] This interference can mask the true cytotoxic effects of this compound.

  • Troubleshooting:

    • Run a cell-free control containing only your media, the assay reagent, and this compound at the highest concentration used in your experiment. A significant color change indicates interference.

    • Consider using alternative cell viability assays that are not based on cellular reduction potential, such as the Sulforhodamine B (SRB) assay, which measures total protein content, or a CyQUANT assay that quantifies DNA content.[1]

Q3: My HPLC chromatogram for this compound shows peak tailing and poor resolution. How can I improve this?

A3: Peak tailing in flavonoid analysis is often due to interactions with free silanol groups on the silica-based C18 column.

  • Troubleshooting:

    • Mobile Phase pH: Adjusting the pH of the mobile phase can suppress the ionization of silanol groups. Adding a small amount of acid (e.g., 0.1% formic acid or acetic acid) is a common practice.

    • Column Choice: Use a high-purity, end-capped C18 column specifically designed to minimize silanol interactions.

    • Temperature: Increasing the column temperature can improve peak shape and reduce viscosity, but be mindful of the thermal stability of this compound.

Q4: How should I store my this compound stock solutions and how long are they stable?

A4: For long-term storage, this compound stock solutions in DMSO or ethanol should be stored at -20°C or -80°C in small, single-use aliquots to minimize freeze-thaw cycles. The stability of this compound in aqueous solutions is pH and temperature-dependent. It is advisable to prepare fresh dilutions in aqueous buffers for each experiment. A formal stability study is recommended to determine the precise shelf-life under your specific experimental conditions.

Troubleshooting Guides

Cell Viability Assays
Problem Possible Cause Recommended Solution
High background absorbance in cell-free wells Direct reduction of the assay reagent (MTT, XTT, MTS) by this compound.[1][2][3][4]Switch to a non-tetrazolium-based assay like SRB or CyQUANT. Include a "no-cell" control for every this compound concentration to subtract background absorbance.
Overestimation of cell viability Interference from the antioxidant properties of this compound.[1]Validate findings with a secondary assay that has a different detection principle.
Precipitation of this compound in culture medium Low aqueous solubility.Prepare a high-concentration stock in DMSO and ensure the final DMSO concentration in the well is non-toxic and does not exceed recommended limits (e.g., <0.5%). Perform serial dilutions in the culture medium.
HPLC Analysis
Problem Possible Cause Recommended Solution
Peak Tailing Interaction with residual silanols on the column.Use a mobile phase with a low pH (e.g., add 0.1% formic acid). Employ a high-purity, end-capped C18 column.
Poor Resolution/Overlapping Peaks Similar polarity to other compounds in the sample.Optimize the gradient elution profile. Try a different mobile phase composition (e.g., methanol instead of acetonitrile).
Variable Retention Times Inconsistent mobile phase composition or temperature fluctuations.Ensure precise preparation of the mobile phase and use a column oven for temperature control.
Low Signal Intensity Low concentration or poor ionization.Concentrate the sample. If using LC-MS, optimize the ionization source parameters.

Quantitative Data Summary

Table 1: Physicochemical and In Vitro Properties of this compound (Template)

Parameter Solvent/Condition Value Notes
Solubility DMSOData not availableExpected to be highly soluble.
EthanolData not availableExpected to be soluble.
PBS (pH 7.4)Data not availableExpected to have low solubility.
Stability (t½) pH 5.0, 25°CData not availableStability is pH and temperature-dependent.
pH 7.4, 25°CData not available
pH 9.0, 25°CData not available
IC₅₀ Values Cancer Cell LineValue (µM)IC₅₀ values are cell line and assay dependent.
e.g., MCF-7 (Breast)Data not available
e.g., A549 (Lung)Data not available
e.g., HepG2 (Liver)Data not available

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Weighing: Accurately weigh out the desired amount of this compound powder using an analytical balance.

  • Dissolution: In a sterile microcentrifuge tube or vial, add the appropriate volume of sterile, anhydrous DMSO to achieve a high-concentration stock solution (e.g., 10-50 mM).

  • Mixing: Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming in a water bath may be necessary but should be done with caution to avoid degradation.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use, light-protected tubes to minimize freeze-thaw cycles. Store at -20°C or -80°C for long-term use.

Protocol 2: HPLC Method for this compound Quantification (General Method)
  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: A typical starting gradient could be 95% A and 5% B, ramping to 100% B over 20-30 minutes, followed by a re-equilibration step. This will need to be optimized for your specific sample matrix.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection: UV detector at a wavelength determined by a UV scan of this compound (typically around 254 nm or 360 nm for flavonoids).

  • Injection Volume: 10-20 µL.

  • Standard Curve: Prepare a series of known concentrations of this compound in the mobile phase to generate a standard curve for quantification.

Protocol 3: Sulforhodamine B (SRB) Cell Viability Assay
  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Treatment: Treat cells with a serial dilution of this compound (prepared from a stock solution) and a vehicle control (medium with the same final concentration of DMSO). Incubate for the desired time period (e.g., 24, 48, 72 hours).

  • Fixation: Gently remove the culture medium and fix the cells by adding 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well. Incubate at 4°C for 1 hour.

  • Washing: Wash the plate five times with slow-running tap water and allow it to air dry completely.

  • Staining: Add 50 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.

  • Washing: Quickly wash the plate five times with 1% (v/v) acetic acid to remove unbound dye. Allow the plate to air dry.

  • Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.

  • Measurement: Shake the plate for 5-10 minutes and read the absorbance at 510 nm using a microplate reader.

Signaling Pathways and Experimental Workflows

This compound, as a flavonoid, may modulate key signaling pathways involved in cell proliferation, inflammation, and apoptosis, such as NF-κB, MAPK, and PI3K/Akt. The following diagrams illustrate these pathways and a general workflow for investigating the effects of this compound.

experimental_workflow cluster_preparation Sample Preparation cluster_invitro In Vitro Assays cluster_mechanistic Mechanistic Studies cluster_analysis Data Analysis Izalpinin_Stock Prepare this compound Stock (e.g., 50 mM in DMSO) Working_Solutions Prepare Working Solutions (Serial Dilutions) Izalpinin_Stock->Working_Solutions Cell_Culture Seed Cancer Cells Treatment Treat with this compound Cell_Culture->Treatment Viability_Assay Cell Viability Assay (e.g., SRB) Treatment->Viability_Assay Protein_Extraction Protein Extraction Treatment->Protein_Extraction IC50_Calc Calculate IC50 Viability_Assay->IC50_Calc Western_Blot Western Blot Analysis (e.g., for p-Akt, p-ERK) Protein_Extraction->Western_Blot Pathway_Analysis Analyze Pathway Modulation Western_Blot->Pathway_Analysis

Figure 1: General experimental workflow for studying this compound.

NFkB_Pathway cluster_cytoplasm Cytoplasm This compound This compound IKK IKK Complex This compound->IKK Inhibition (?) IkB IκBα IKK->IkB Phosphorylation NFkB NF-κB (p65/p50) IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocation Gene_Expression Pro-inflammatory & Pro-survival Gene Expression Nucleus->Gene_Expression Transcription

Figure 2: Potential inhibition of the NF-κB pathway by this compound.

MAPK_PI3K_Pathways cluster_pi3k PI3K/Akt Pathway cluster_mapk MAPK Pathway This compound This compound PI3K PI3K This compound->PI3K Inhibition (?) Raf Raf This compound->Raf Inhibition (?) Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Cell_Survival Cell Survival, Proliferation, & Angiogenesis mTOR->Cell_Survival Ras Ras Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Cell_Survival

Figure 3: Potential targets of this compound in the PI3K/Akt and MAPK pathways.

References

dealing with Izalpinin precipitation in cell culture media

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Izalpinin in cell culture.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications in research?

This compound is a flavonoid compound, specifically a flavone, with the molecular formula C₁₆H₁₂O₅ and a molecular weight of 284.26 g/mol .[1] It is naturally found in plants such as Alpinia oxyphylla.[2] In research, this compound is investigated for a variety of biological activities, including:

  • Anti-cancer effects: It has been shown to have anti-proliferative activity and induce apoptosis (programmed cell death) in various cancer cell lines.

  • Muscarinic receptor antagonism: this compound can inhibit muscarinic receptors, suggesting potential applications in conditions like overactive bladder.[2]

  • Anti-inflammatory properties: It has demonstrated anti-inflammatory effects in preclinical models.

  • Antioxidant activity: Like many flavonoids, this compound exhibits antioxidant properties.[2]

Q2: I am observing precipitation after adding my this compound stock solution to the cell culture medium. What are the common causes?

Precipitation of compounds like this compound, which are often hydrophobic, is a common issue in cell culture experiments. The primary reasons include:

  • Poor Aqueous Solubility: this compound has limited solubility in aqueous solutions like cell culture media.

  • Solvent Shock: A rapid change in solvent polarity when a concentrated DMSO stock is diluted into the aqueous medium can cause the compound to crash out of solution.

  • High Final Concentration: The desired final concentration of this compound in the media may exceed its solubility limit under the specific experimental conditions.

  • pH and Temperature: The pH and temperature of the cell culture medium can influence the solubility and stability of this compound.

  • Interaction with Media Components: Components in the media, such as salts and proteins, can interact with this compound and reduce its solubility.

Q3: What is the maximum recommended final concentration of DMSO in the cell culture medium?

The final concentration of DMSO should be kept as low as possible to avoid solvent-induced cytotoxicity. A final DMSO concentration of less than 0.5% is generally recommended, and it is crucial to include a vehicle control (medium with the same final concentration of DMSO) in your experiments to account for any effects of the solvent itself.

Q4: How can I determine the maximum soluble concentration of this compound in my specific cell culture system?

You can determine the kinetic solubility of this compound in your specific cell culture medium and conditions by performing a solubility assay. A detailed protocol for a 96-well plate-based assay is provided in the "Experimental Protocols" section of this guide.

Troubleshooting Guide: this compound Precipitation

This guide provides a step-by-step approach to troubleshoot and prevent this compound precipitation in your cell culture experiments.

Scenario Potential Cause Troubleshooting & Optimization Steps
Precipitate appears immediately upon adding this compound stock to the medium. Solvent shock, supersaturation.1. Optimize Dilution Method: Instead of adding the concentrated DMSO stock directly to the full volume of media, perform serial dilutions. First, dilute the stock in a small volume of serum-free media, mix gently, and then add this intermediate dilution to your final volume of complete media. 2. Dropwise Addition: Add the this compound stock solution to the pre-warmed (37°C) cell culture medium drop by drop while gently vortexing or swirling the medium. 3. Lower Stock Concentration: Prepare a lower concentration of your this compound stock solution in DMSO. This will require adding a larger volume to your media, so be mindful of the final DMSO concentration.
Precipitate forms over time in the incubator. Temperature-dependent solubility, compound instability, pH shift.1. Pre-warm the Medium: Always pre-warm your cell culture medium to 37°C before adding the this compound stock solution. 2. Maintain Stable pH: Use a medium buffered with HEPES to maintain a stable pH, especially for long-term experiments where cell metabolism can acidify the medium. Ensure proper CO₂ levels in the incubator. 3. Assess Compound Stability: Check the stability of this compound at 37°C over the time course of your experiment. It may be necessary to refresh the medium with freshly prepared this compound at regular intervals.
Precipitation occurs only in serum-free medium. Lack of protein binding.Serum proteins like albumin can bind to hydrophobic compounds and help keep them in solution. If your experiment requires serum-free conditions, you may need to explore the use of solubilizing agents or carriers, such as cyclodextrins. However, their compatibility and potential effects on your cells must be carefully evaluated.
Precipitation is observed at all tested concentrations. Low intrinsic solubility of this compound in your specific medium.1. Test Different Media: The composition of the cell culture medium can impact compound solubility. If your experimental design allows, test the solubility of this compound in different base media (e.g., DMEM, RPMI-1640). 2. Use Co-solvents: In some cases, using other co-solvents like ethanol or polyethylene glycol (PEG) in combination with DMSO can improve solubility. The toxicity of any co-solvent must be tested for your specific cell line. 3. Determine Kinetic Solubility: Perform the kinetic solubility assay described in the "Experimental Protocols" section to find the maximum achievable concentration without precipitation under your conditions.

Data Presentation

Illustrative Solubility and Stability of this compound

Disclaimer: The following data is illustrative and based on the general characteristics of flavonoids. Specific experimental data for this compound is limited. Researchers should determine the solubility and stability for their specific experimental conditions.

Table 1: Illustrative Solubility of this compound in Common Solvents at Room Temperature

Solvent Solubility (mg/mL) Solubility (mM)
DMSO> 20> 70
Ethanol~5-10~17.6 - 35.2
Water< 0.1< 0.35

Table 2: Illustrative Stability of this compound in Aqueous Solution (pH 7.4) at Different Temperatures

Temperature Half-life (t½)
4°C> 7 days
25°C (Room Temp)~ 24-48 hours
37°C< 24 hours

Table 3: Illustrative Effect of pH on this compound Stability in Aqueous Solution at 37°C

pH Relative Stability
5.0High
7.4Moderate
8.5Low

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

Materials:

  • This compound powder (MW: 284.26 g/mol )

  • Anhydrous, sterile DMSO

  • Sterile microcentrifuge tubes

Procedure:

  • Calculate the required mass of this compound: For 1 mL of a 10 mM stock solution, you will need 2.84 mg of this compound (Mass = Molarity x Volume x Molecular Weight = 0.01 mol/L x 0.001 L x 284.26 g/mol = 0.00284 g = 2.84 mg).

  • Weigh the this compound powder in a sterile microcentrifuge tube.

  • Add the calculated volume of anhydrous, sterile DMSO to the tube.

  • Vortex the solution until the this compound is completely dissolved. If necessary, gently warm the tube at 37°C or sonicate for short intervals.

  • Visually inspect the solution to ensure there is no undissolved material.

  • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C, protected from light.

Protocol 2: Dilution of this compound Stock Solution into Cell Culture Media

Materials:

  • 10 mM this compound stock solution in DMSO

  • Pre-warmed (37°C) complete cell culture medium (with serum, if applicable)

  • Sterile conical tubes

Procedure (for a final concentration of 40 µM):

  • In a sterile conical tube, add the required volume of this compound stock solution to a small volume of the complete medium (e.g., 1 mL). For a final volume of 10 mL at 40 µM, you would add 4 µL of the 10 mM stock.

  • Gently pipette up and down or vortex briefly to mix. This creates an intermediate dilution.

  • Add the remaining volume of your complete medium to the conical tube containing the intermediate dilution.

  • Invert the tube several times to ensure thorough mixing.

  • Visually inspect the media for any signs of precipitation before adding it to your cells.

Protocol 3: 96-Well Plate-Based Kinetic Solubility Assay

Materials:

  • This compound stock solution in DMSO (e.g., 10 mM)

  • Cell culture medium (serum-free or complete, as used in your experiment)

  • 96-well clear-bottom assay plates

  • Multichannel pipette

  • Plate reader capable of measuring absorbance or light scattering

Procedure:

  • Prepare a serial dilution of this compound in DMSO: In a 96-well plate, prepare a 2-fold serial dilution of your this compound stock solution in DMSO.

  • Add cell culture medium to the assay plate: To a new clear-bottom 96-well plate, add 198 µL of your cell culture medium to each well.

  • Add the this compound dilutions to the assay plate: Using a multichannel pipette, transfer 2 µL of each this compound dilution from the DMSO plate to the corresponding wells of the assay plate containing the medium. This will result in a final DMSO concentration of 1%.

  • Include controls:

    • Positive Control (Precipitate): A high concentration of a known poorly soluble compound.

    • Negative Control (No Precipitate): Medium with 1% DMSO only.

    • Blank: Medium only.

  • Incubate the plate: Incubate the plate under your experimental conditions (e.g., 37°C, 5% CO₂) for a set period (e.g., 2 hours).

  • Measure for precipitation:

    • Visual Inspection: Examine the plate under a light microscope for any signs of precipitation.

    • Instrumental Analysis: Measure the absorbance or light scattering at a wavelength where the compound does not absorb (e.g., 600-700 nm). An increase in absorbance or scattering indicates precipitation.

  • Determine the kinetic solubility: The highest concentration of this compound that does not show a significant increase in absorbance/scattering compared to the negative control is considered the kinetic solubility under these conditions.

Mandatory Visualizations

PI3K/Akt/GSK3β Signaling Pathway

This compound has been shown to exert its anti-cancer effects in non-small cell lung cancer cells by inhibiting the PI3K/Akt/GSK3β signaling pathway. This pathway is crucial for cell growth, survival, and metabolism.

Izalpinin_Signaling_Pathway This compound This compound PI3K PI3K This compound->PI3K Inhibits Akt Akt PI3K->Akt Activates pAkt p-Akt (Active) GSK3b GSK3β pAkt->GSK3b Phosphorylates (Inactivates) pGSK3b p-GSK3β (Inactive) Proliferation Cell Proliferation & Survival pGSK3b->Proliferation Inhibition of pro-survival signal

This compound's inhibition of the PI3K/Akt/GSK3β pathway.
Experimental Workflow for Preventing this compound Precipitation

The following workflow outlines the recommended steps to minimize this compound precipitation when preparing it for cell culture experiments.

Precipitation_Workflow start Start: Prepare this compound Solution stock Prepare 10 mM Stock in 100% DMSO start->stock aliquot Aliquot & Store at -80°C stock->aliquot warm_media Pre-warm Cell Culture Medium to 37°C aliquot->warm_media intermediate Create Intermediate Dilution in small volume of medium warm_media->intermediate final_dilution Add Intermediate Dilution to Final Volume of Medium (Dropwise) intermediate->final_dilution visual_check Visually Inspect for Precipitation final_dilution->visual_check add_to_cells Add to Cells visual_check->add_to_cells No troubleshoot Troubleshoot: - Lower Concentration - Use Co-solvent - Test Different Media visual_check->troubleshoot Yes

Workflow for preparing this compound for cell culture.

References

Technical Support Center: Minimizing Off-Target Effects of Izalpinin in Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding and mitigating the off-target effects of Izalpinin in experimental settings. The information is presented in a question-and-answer format to directly address common issues.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its known primary activities?

This compound is a flavonol, a type of flavonoid, that has been isolated from plants such as Alpinia oxyphylla.[1][2][3] Its primary documented biological activities include:

  • Muscarinic Receptor Antagonism: this compound has been shown to act as an antagonist of muscarinic receptors, which play a role in smooth muscle contraction. This has been demonstrated through its inhibitory effect on carbachol-induced contractions of rat bladder detrusor smooth muscle.[1][2][4]

  • Anti-inflammatory Effects: Studies have indicated that this compound possesses anti-inflammatory properties, demonstrated by its ability to reduce edema and creatine kinase levels in models of inflammation.[5]

Q2: What are off-target effects and why are they a concern when using this compound?

Off-target effects occur when a compound, such as this compound, interacts with molecules other than its intended biological target.[6] These unintended interactions can lead to a range of issues in experimental research, including:

  • Misinterpretation of experimental results, where an observed phenotype is incorrectly attributed to the on-target effect.

  • Cellular toxicity.[7]

  • Confounding data that can obscure the true biological role of the intended target.

  • Reduced efficacy of the compound for its intended purpose.[6]

Given that many small molecules can interact with multiple proteins, particularly those with conserved binding domains like kinases, it is crucial to consider and investigate potential off-target effects for this compound.[8]

Q3: What are the general strategies to minimize off-target effects?

Several strategies can be employed to reduce the impact of off-target effects in your experiments:

  • Use the Minimum Effective Concentration: Operate at the lowest concentration of this compound that still produces the desired on-target effect. This minimizes the engagement of lower-affinity off-target molecules.[7]

  • Perform Dose-Response Curves: A clear, dose-dependent effect that correlates with the potency (EC50 or IC50) for the primary target suggests on-target activity.[7][9]

  • Use Orthogonal Approaches: Confirm your findings using a structurally different compound that targets the same primary molecule.[7] If the phenotype is recapitulated, it is more likely to be an on-target effect.

  • Conduct Rescue Experiments: If possible, transfect cells with a mutant version of the target protein that is resistant to this compound. The reversal of the phenotype in these cells strongly supports an on-target mechanism.[7]

  • Profile for Off-Target Liabilities: Screen this compound against a broad panel of potential targets, such as a kinase panel, to identify potential off-target interactions.[7]

Troubleshooting Guide

Issue 1: I am observing unexpected or contradictory cellular phenotypes after treating with this compound.

  • Possible Cause: The observed phenotype may be a result of this compound binding to an unintended target that regulates a different signaling pathway.

  • Troubleshooting Steps:

    • Validate with a Secondary Inhibitor: Use a structurally distinct inhibitor that targets the same protein as this compound. If the phenotype is reproduced, it is more likely to be an on-target effect.[7]

    • Perform a Dose-Response Curve: Test a wide range of this compound concentrations. An effect that correlates with the IC50 for the primary target is indicative of on-target activity.[7]

    • Conduct a Rescue Experiment: If a resistant mutant of your target is available, express it in your cells. If the phenotype is reversed, it strongly suggests an on-target mechanism.[7]

Issue 2: The potency of this compound in my cellular assay (EC50) is much higher than its biochemical potency (IC50).

  • Possible Cause: This discrepancy could be due to poor cell permeability, active efflux from the cell, or engagement with intracellular off-targets.

  • Troubleshooting Steps:

    • Assess Cell Permeability: Utilize assays to determine the intracellular concentration of this compound.

    • Confirm Target Engagement in Cells: Use a Cellular Thermal Shift Assay (CETSA) or a NanoBRET™ Target Engagement Assay to verify that this compound is binding to its intended target within the cell.[9]

Issue 3: I am observing significant cell toxicity at concentrations needed to see my desired on-target effect.

  • Possible Cause: this compound may be interacting with off-targets that are essential for cell survival.[7]

  • Troubleshooting Steps:

    • Lower the Concentration: Determine the minimal concentration required for on-target inhibition. Use concentrations at or slightly above the IC50 for the primary target.[7]

    • Profile for Off-Target Liabilities: Screen this compound against a broad panel of kinases or other relevant protein families to identify potential toxic off-targets.[7]

    • Consider a More Selective Inhibitor: If available, use an alternative inhibitor for your target with a better-documented selectivity profile.[7]

Data Presentation

Quantitative data is crucial for assessing the selectivity of this compound. Below is a summary of known quantitative data and a template for presenting your experimental findings.

Table 1: Known Quantitative Data for this compound

ParameterValueSpeciesAssay
EC50 0.35 ± 0.05 µMRatCarbachol-induced bladder detrusor contraction

Data from multiple sources.[1][2][4]

Table 2: Template for Comparing On-Target and Off-Target Potency

TargetIC50 / EC50 (nM)Assay TypeSelectivity Ratio (Off-Target IC50 / On-Target IC50)
On-Target X e.g., 50e.g., Biochemical Kinase AssayN/A
Off-Target Y e.g., 500e.g., Biochemical Kinase Assay10
Off-Target Z e.g., 5000e.g., Biochemical Kinase Assay100

Experimental Protocols

Protocol 1: Dose-Response Curve for IC50 Determination

This protocol is for determining the concentration of this compound that inhibits 50% of a specific activity, such as a kinase reaction.

  • Materials:

    • Recombinant target protein (e.g., kinase)

    • Specific substrate for the target protein

    • This compound stock solution (e.g., 10 mM in DMSO)

    • ATP (if a kinase) and appropriate reaction buffer

    • 96-well plates

    • Detection reagent (e.g., ADP-Glo™, radiometric detection)

  • Methodology:

    • Prepare serial dilutions of this compound in DMSO, then dilute further into the reaction buffer.

    • In a 96-well plate, add the target protein, its substrate, and this compound at various concentrations. Include a vehicle control (DMSO).

    • Initiate the reaction by adding ATP.

    • Incubate at the optimal temperature and time for the specific target protein.

    • Stop the reaction and measure the output signal (e.g., luminescence, radioactivity).

    • Calculate the percent inhibition for each this compound concentration relative to the vehicle control.

    • Plot the percent inhibition against the log of the this compound concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.

Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement

This protocol assesses whether this compound binds to its target protein in intact cells.[9]

  • Materials:

    • Cells expressing the target protein

    • This compound

    • Vehicle control (e.g., DMSO)

    • Lysis buffer

    • Antibody against the target protein for Western blotting

  • Methodology:

    • Treat cells with this compound or vehicle control for a specified time.

    • Harvest the cells and resuspend them in a buffer.

    • Aliquot the cell suspension and heat the aliquots at different temperatures for a set time (e.g., 3 minutes).

    • Lyse the cells to release the proteins.

    • Separate the soluble and aggregated protein fractions by centrifugation.

    • Analyze the soluble fraction by SDS-PAGE and Western blotting using an antibody against the target protein.

    • Quantify the band intensities to determine the melting curve of the protein in the presence and absence of this compound. A shift in the melting curve indicates target engagement.[9]

Visualizations

cluster_0 Phase 1: Initial Observation cluster_1 Phase 2: On-Target Validation cluster_2 Phase 3: Off-Target Investigation cluster_3 Phase 4: Mitigation A Unexpected Phenotype or Toxicity Observed B Perform Dose-Response Curve A->B C Conduct Rescue Experiment A->C D Use Structurally Different Inhibitor A->D E Profile Against Kinase/Target Panel B->E No Correlation I Conclusion: Phenotype is On-Target B->I Correlates with IC50 C->E Phenotype Not Reversed C->I Phenotype Reversed D->E Phenotype Not Recapitulated D->I Phenotype Recapitulated F Identify Potential Off-Targets E->F G Lower this compound Concentration F->G H Select a More Selective Compound F->H J Conclusion: Phenotype is Off-Target F->J cluster_on_target On-Target Pathway cluster_off_target Off-Target Pathway This compound This compound Target Intended Target (e.g., Muscarinic Receptor) This compound->Target OffTarget Unintended Off-Target (e.g., Kinase X) This compound->OffTarget Downstream1 Downstream Effector 1 Target->Downstream1 Phenotype1 Expected Phenotype Downstream1->Phenotype1 Downstream2 Downstream Effector 2 OffTarget->Downstream2 Phenotype2 Unexpected Phenotype Downstream2->Phenotype2 A 1. Prepare Serial Dilutions of this compound B 2. Add Reagents to 96-Well Plate (Target Protein, Substrate, this compound) A->B C 3. Initiate Reaction (e.g., add ATP) B->C D 4. Incubate at Optimal Temperature C->D E 5. Stop Reaction & Measure Signal D->E F 6. Calculate % Inhibition E->F G 7. Plot Data & Determine IC50 F->G

References

stability testing of Izalpinin under different storage conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability testing of Izalpinin under various storage conditions. The information presented is based on the known chemical structure of this compound and established principles of pharmaceutical stability testing.

Disclaimer: The quantitative data and specific degradation products presented in this guide are hypothetical and for illustrative purposes only. Actual experimental results may vary.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is stability testing important?

A1: this compound is a flavonoid with the chemical structure 3,5-dihydroxy-7-methoxy-2-phenylchromen-4-one. Stability testing is crucial to understand how its quality varies with time under the influence of environmental factors such as temperature, humidity, and light.[1][2][3] This information is essential for developing a stable formulation, determining appropriate storage conditions, and establishing a shelf-life for any this compound-containing product.[1][2]

Q2: What are the key factors that can affect the stability of this compound?

A2: Based on its chemical structure, which includes hydroxyl, methoxy, and ketone functional groups within a chromen-4-one core, this compound may be susceptible to degradation through several pathways:

  • Hydrolysis: The ether linkage in the chromenone ring could be susceptible to cleavage under acidic or basic conditions.

  • Oxidation: The hydroxyl groups on the aromatic rings are prone to oxidation, which can be initiated by exposure to air, light, or certain metal ions.

  • Photodegradation: The conjugated system in the flavonoid structure can absorb light, potentially leading to photochemical degradation.

  • Thermal Degradation: High temperatures can accelerate both hydrolytic and oxidative degradation pathways.

Q3: What are forced degradation studies and why are they necessary for this compound?

A3: Forced degradation, or stress testing, involves intentionally degrading the drug substance under more severe conditions than accelerated stability testing.[2] These studies are vital for:

  • Identifying potential degradation products.[2]

  • Elucidating degradation pathways.[2]

  • Demonstrating the specificity of the analytical method, ensuring that the method can accurately measure the amount of this compound in the presence of its degradants.[2]

Troubleshooting Guide for this compound Stability Studies

Issue Encountered Possible Cause(s) Recommended Solution(s)
Rapid degradation of this compound observed even under mild conditions. 1. Presence of metal ion impurities in the sample or solvent, which can catalyze oxidation. 2. Use of a solvent that is not inert or contains peroxides. 3. Inappropriate pH of the sample solution.1. Use high-purity solvents and glassware. Consider adding a chelating agent like EDTA to the sample preparation. 2. Test solvents for peroxides before use. Use freshly prepared solutions. 3. Ensure the pH of the sample solution is controlled and appropriate for this compound's stability (typically neutral or slightly acidic for flavonoids).
Inconsistent results between replicate samples. 1. Non-homogeneous sample. 2. Inconsistent exposure to light or temperature during sample preparation and analysis. 3. Variability in the analytical method (e.g., injection volume, integration parameters).1. Ensure the sample is thoroughly mixed before taking aliquots. 2. Protect samples from light using amber vials and maintain a consistent temperature throughout the experimental process. 3. Verify the precision of the analytical method and ensure consistent handling of all samples.
Appearance of unknown peaks in the chromatogram during the stability study. 1. Formation of degradation products. 2. Contamination from the container closure system or excipients. 3. Carryover from the analytical instrument.1. Perform forced degradation studies to identify and characterize potential degradation products. Use a mass spectrometer detector (LC-MS) for identification. 2. Analyze blank samples containing only the excipients and stored under the same conditions to identify any leached impurities. 3. Run a blank solvent injection after each sample to check for carryover.
Loss of mass balance in the assay (sum of this compound and its degradation products is less than 100%). 1. Formation of non-UV active or volatile degradation products not detected by the current analytical method. 2. Precipitation of this compound or its degradation products from the solution. 3. Adsorption of the analyte to the container surface.1. Use a universal detector like a Charged Aerosol Detector (CAD) or a mass spectrometer in addition to a UV detector. 2. Visually inspect the samples for any precipitation. Adjust the solvent composition if necessary. 3. Use silanized glassware or vials to minimize adsorption.

Experimental Protocols

Stability-Indicating HPLC Method for this compound

This protocol describes a hypothetical High-Performance Liquid Chromatography (HPLC) method for the quantification of this compound and the separation of its degradation products.

  • Chromatographic System:

    • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

    • Mobile Phase: A gradient of Mobile Phase A (0.1% formic acid in water) and Mobile Phase B (acetonitrile).

      • Gradient Program:

        • 0-5 min: 90% A, 10% B

        • 5-20 min: Linear gradient to 40% A, 60% B

        • 20-25 min: Linear gradient to 10% A, 90% B

        • 25-30 min: Hold at 10% A, 90% B

        • 30.1-35 min: Return to 90% A, 10% B (re-equilibration)

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Detection Wavelength: 280 nm

    • Injection Volume: 10 µL

  • Sample Preparation:

    • Accurately weigh and dissolve an appropriate amount of this compound in methanol to obtain a stock solution of 1 mg/mL.

    • Further dilute the stock solution with the initial mobile phase composition (90:10 water:acetonitrile with 0.1% formic acid) to a final concentration of 50 µg/mL.

Forced Degradation Study Protocol
  • Acid Hydrolysis:

    • To 1 mL of this compound stock solution (1 mg/mL in methanol), add 1 mL of 1 M HCl.

    • Heat the solution at 80 °C for 2 hours.

    • Cool the solution to room temperature and neutralize with 1 M NaOH.

    • Dilute with the mobile phase to a final concentration of 50 µg/mL.

  • Base Hydrolysis:

    • To 1 mL of this compound stock solution, add 1 mL of 0.1 M NaOH.

    • Keep the solution at room temperature for 30 minutes.

    • Neutralize with 0.1 M HCl.

    • Dilute with the mobile phase to a final concentration of 50 µg/mL.

  • Oxidative Degradation:

    • To 1 mL of this compound stock solution, add 1 mL of 3% hydrogen peroxide (H₂O₂).

    • Keep the solution at room temperature for 1 hour, protected from light.

    • Dilute with the mobile phase to a final concentration of 50 µg/mL.

  • Thermal Degradation:

    • Place solid this compound powder in a hot air oven at 105 °C for 24 hours.

    • After exposure, dissolve the powder in methanol and dilute with the mobile phase to a final concentration of 50 µg/mL.

  • Photolytic Degradation:

    • Expose a solution of this compound (50 µg/mL in the mobile phase) to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

    • A control sample should be kept in the dark under the same temperature conditions.

Data Presentation

The following tables present hypothetical data from a 6-month accelerated stability study of this compound stored at 40 °C / 75% RH.

Table 1: Stability of this compound under Accelerated Conditions (40 °C / 75% RH)

Time Point (Months)AppearanceAssay (% of Initial)Total Degradation Products (%)
0White to off-white powder100.00.0
1White to off-white powder99.20.8
3Slight yellowish powder97.52.5
6Yellowish powder95.14.9

Table 2: Profile of Degradation Products under Accelerated Conditions (40 °C / 75% RH)

Time Point (Months)Degradation Product 1 (DP1) (%)Degradation Product 2 (DP2) (%)Degradation Product 3 (DP3) (%)Other Unknown Degradants (%)
00.00.00.00.0
10.30.20.10.2
31.00.80.40.3
62.11.50.70.6

Visualizations

Izalpinin_Stability_Workflow cluster_planning Planning & Preparation cluster_execution Execution cluster_analysis Data Analysis & Reporting A Define Storage Conditions (e.g., 40°C/75%RH, 25°C/60%RH) C Prepare this compound Samples (API or Formulation) A->C B Develop & Validate Stability-Indicating Method (HPLC) B->C D Place Samples in Stability Chambers C->D E Pull Samples at Pre-defined Time Points (0, 1, 3, 6 months) D->E Time F Analyze Samples using Validated HPLC Method E->F G Quantify this compound Assay & Degradation Products F->G H Assess Mass Balance G->H I Identify Trends & Determine Shelf-life H->I J Compile Stability Report I->J

Caption: Experimental workflow for a typical stability study of this compound.

Izalpinin_Degradation_Factors cluster_factors Factors Influencing Stability cluster_pathways Potential Degradation Pathways Temperature Temperature Hydrolysis Hydrolysis Temperature->Hydrolysis Oxidation Oxidation Temperature->Oxidation Humidity Humidity Humidity->Hydrolysis Light Light (UV/Vis) Photodegradation Photodegradation Light->Photodegradation pH pH pH->Hydrolysis Oxygen Oxygen Oxygen->Oxidation This compound This compound Stability Hydrolysis->this compound degrades Oxidation->this compound degrades Photodegradation->this compound degrades

Caption: Factors influencing the potential degradation pathways of this compound.

References

Technical Support Center: Overcoming Izalpinin Resistance

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering resistance to Izalpinin in cancer cell lines.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound exerts its anticancer effects primarily by inhibiting the PI3K/Akt signaling pathway.[1] Molecular docking studies have shown that this compound can directly bind to the ATP-binding pocket of the p85α subunit of PI3K (PIK3R1), leading to reduced phosphorylation of Akt and its downstream target, GSK3β.[1] This inhibition disrupts key cellular processes regulated by this pathway, including cell growth, proliferation, survival, and migration.[1]

Q2: My cancer cell line, initially sensitive to this compound, is now showing reduced responsiveness. What are the potential general mechanisms of resistance?

A2: Acquired resistance to targeted therapies like this compound can arise through various mechanisms. While specific resistance mechanisms to this compound are still under investigation, general principles of drug resistance in cancer suggest several possibilities:[2][3]

  • Target Alteration: Mutations in the this compound binding site on PIK3R1 or other target proteins could prevent effective drug binding.

  • Activation of Bypass Pathways: Cancer cells may activate alternative signaling pathways to circumvent the blocked PI3K/Akt pathway, thereby maintaining pro-survival signals.[2][4]

  • Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters can actively pump this compound out of the cell, reducing its intracellular concentration.

  • Altered Drug Metabolism: Cells may develop mechanisms to metabolize this compound into an inactive form more efficiently.

  • Epigenetic Modifications: Changes in DNA methylation or histone modification can alter the expression of genes involved in drug sensitivity and resistance.[5]

Q3: Are there specific cancer types or cell line characteristics that might predict a higher likelihood of developing resistance to this compound?

A3: While research is ongoing, cell lines with inherent genomic instability or those known to exhibit plasticity in signaling pathways may be more prone to developing resistance. For instance, tumors with mutations in genes that regulate DNA repair or those with a high degree of heterogeneity may have a greater capacity to evolve resistance mechanisms.[5] Additionally, cancer types where parallel survival pathways are easily activated, such as those with co-occurring mutations in receptor tyrosine kinases (RTKs) or RAS pathway components, might develop resistance more readily.

Troubleshooting Guides

Issue 1: Decreased Cell Death in this compound-Treated Cancer Cell Line

Symptoms:

  • Reduced apoptosis (e.g., lower Caspase-3/7 activity, decreased PARP cleavage) compared to initial experiments.

  • IC50 value of this compound has significantly increased.

  • Cell viability assays (e.g., MTT, CellTiter-Glo) show a rightward shift in the dose-response curve.

Possible Causes & Troubleshooting Steps:

1. Altered Target Engagement

  • Hypothesis: Mutations in the PIK3R1 gene may prevent this compound from binding effectively.

  • Suggested Experiment:

    • Sanger Sequencing of PIK3R1: Sequence the coding region of the PIK3R1 gene in both the sensitive (parental) and resistant cell lines to identify any acquired mutations.

    • Western Blot Analysis: Compare the phosphorylation status of Akt (Ser473) and GSK3β (Ser9) in sensitive and resistant cells after this compound treatment. A lack of dephosphorylation in resistant cells would suggest a block upstream, potentially at the level of PI3K.

2. Activation of a Bypass Signaling Pathway

  • Hypothesis: The resistant cells may have upregulated a parallel signaling pathway, such as the MAPK/ERK pathway, to compensate for the inhibition of the PI3K/Akt pathway.[6]

  • Suggested Experiment:

    • Phospho-Kinase Array: Use a phospho-kinase antibody array to screen for changes in the phosphorylation status of multiple kinases in key signaling pathways between sensitive and resistant cells.

    • Western Blot Analysis: Based on the array results, perform western blots to confirm the hyperactivation of specific pathways (e.g., check for increased p-ERK, p-MEK).

Experimental Protocols

Western Blot for PI3K/Akt Pathway Activation

  • Cell Lysis:

    • Plate sensitive and resistant cells and treat with varying concentrations of this compound (e.g., 0, 10, 20, 40 µM) for 24 hours.

    • Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Quantify protein concentration using a BCA assay.

  • SDS-PAGE and Transfer:

    • Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel.

    • Run the gel and transfer proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate with primary antibodies overnight at 4°C (e.g., anti-p-Akt (Ser473), anti-Akt, anti-p-GSK3β (Ser9), anti-GSK3β, anti-GAPDH).

    • Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection:

    • Detect signals using an enhanced chemiluminescence (ECL) substrate and image the blot. Densitometry can be used for quantification.[1]

Data Presentation

Table 1: Hypothetical IC50 Values for this compound in Sensitive vs. Resistant NSCLC Cell Lines

Cell LineIC50 (µM) at 48hFold Resistance
H460 (Parental)44.2 ± 3.51.0
H460-IzR (Resistant)185.7 ± 12.14.2
H23 (Parental)43.8 ± 4.11.0
H23-IzR (Resistant)179.3 ± 15.84.1

Table 2: Hypothetical Densitometry Analysis of Key Signaling Proteins

Cell LineTreatmentp-Akt/Total Akt Ratiop-ERK/Total ERK Ratio
H460 (Parental)Vehicle1.001.00
H460 (Parental)This compound (40µM)0.251.10
H460-IzR (Resistant)Vehicle1.152.50
H460-IzR (Resistant)This compound (40µM)1.052.45

Visualizations

Signaling Pathways and Workflows

Izalpinin_Mechanism_of_Action cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates Akt Akt PI3K->Akt Phosphorylates (Activates) This compound This compound This compound->PI3K Inhibits GSK3b GSK3β Akt->GSK3b Phosphorylates (Inactivates) Proliferation Cell Proliferation & Survival Akt->Proliferation Apoptosis Apoptosis GSK3b->Apoptosis Inhibits

Caption: this compound inhibits the PI3K/Akt signaling pathway.

Troubleshooting_Workflow Start Decreased this compound Sensitivity Observed Check1 Is p-Akt still inhibited by this compound? Start->Check1 Seq Sequence PIK3R1 Gene Check1->Seq No Check2 Investigate Bypass Pathways Check1->Check2 Yes Mutation Mutation Found? Seq->Mutation Target Conclusion: Target Alteration (Mechanism of Resistance) Mutation->Target Yes NoMutation No Mutation Found Mutation->NoMutation No PKArray Phospho-Kinase Array Check2->PKArray WB_ERK Western Blot for p-ERK PKArray->WB_ERK Bypass Conclusion: Bypass Pathway Activation (Mechanism of Resistance) WB_ERK->Bypass

Caption: Workflow for troubleshooting this compound resistance.

References

selecting the appropriate vehicle for Izalpinin administration

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Izalpinin. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in successfully utilizing this compound in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its basic properties?

This compound is a natural flavonoid compound with the molecular formula C₁₆H₁₂O₅ and a molecular weight of 284.26 g/mol .[1] It has been identified in various plants, including Alpinia chinensis and Alpinia japonica.[1] Like many flavonoids, this compound is known to be poorly soluble in water, which presents challenges for its use in aqueous experimental systems.

Q2: I am having trouble dissolving this compound. What solvents should I use?

Due to the lack of specific public solubility data for this compound, we recommend referring to data for structurally similar flavonoids, such as Kaempferol. Kaempferol is soluble in organic solvents like ethanol and dimethyl sulfoxide (DMSO).[2]

  • For in vitro experiments: A common practice for poorly soluble compounds is to first dissolve them in a small amount of 100% DMSO to create a high-concentration stock solution. This stock can then be diluted to the final desired concentration in your aqueous cell culture medium. It is crucial to ensure the final concentration of DMSO in the culture medium is low (typically <0.5% v/v) to avoid solvent-induced cytotoxicity.

  • For in vivo experiments: The choice of vehicle is critical and depends on the route of administration. For oral administration, strategies to improve the bioavailability of poorly soluble compounds like flavonoids are often necessary. These can include formulations such as phospholipid complexes or the use of cyclodextrins.[3][4] For parenteral routes, a vehicle that can safely solubilize the compound is required.

Q3: What is a suitable starting concentration for my in vitro experiments?

The optimal concentration of this compound will depend on your specific cell type and experimental endpoint. It is recommended to perform a dose-response curve to determine the effective concentration for your system. Based on studies with similar flavonoids, a starting range of 1-100 µM is often used.

Q4: How should I prepare a stock solution of this compound?

  • Accurately weigh the desired amount of this compound powder.

  • Add a small volume of 100% DMSO to the powder.

  • Gently vortex or sonicate at room temperature until the this compound is completely dissolved.

  • Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.

Q5: My this compound solution appears cloudy or precipitated after dilution in my aqueous buffer. What should I do?

This is a common issue with hydrophobic compounds. Here are a few troubleshooting steps:

  • Increase the initial solvent concentration: Ensure your stock solution in DMSO is at a sufficiently high concentration so that the volume needed for dilution into your aqueous buffer is minimal.

  • Use a pre-warmed buffer: Gently warming your aqueous buffer before adding the this compound stock solution can sometimes help maintain solubility.

  • Vortex immediately after dilution: Vigorous mixing immediately after adding the stock solution to the buffer can prevent precipitation.

  • Consider a different formulation: For persistent solubility issues, especially for in vivo studies, exploring advanced formulations like liposomes, nanoparticles, or self-emulsifying drug delivery systems (SEDDS) may be necessary.

Q6: What are some potential vehicles for in vivo oral administration of this compound?

Given this compound's poor aqueous solubility, enhancing its oral bioavailability is a key consideration. While specific vehicles for this compound have not been extensively reported, successful strategies for similar flavonoids include:

  • Phospholipid complexes: Formulating kaempferol with phospholipids has been shown to enhance its aqueous solubility and oral bioavailability.[3]

  • Cyclodextrins: These can encapsulate hydrophobic drugs to improve their solubility in water.[4]

  • Gelatin-based formulations: For animal studies, incorporating the compound into flavored gelatin can be an effective method for voluntary oral administration.[5]

Data Presentation: Solubility of a Structurally Similar Flavonoid (Kaempferol)

SolventApproximate Solubility (mg/mL)Reference
Ethanol11[2]
DMSO10[2]
Dimethyl formamide3[2]
Ethanol:PBS (1:4, pH 7.2)0.2[2]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution for In Vitro Studies

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.

Materials:

  • This compound powder (MW: 284.26 g/mol )

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Weigh out 2.84 mg of this compound powder and place it in a sterile microcentrifuge tube.

  • Add 1 mL of anhydrous DMSO to the tube.

  • Vortex the tube vigorously for 1-2 minutes until the powder is completely dissolved. If necessary, briefly sonicate the tube to aid dissolution.

  • Visually inspect the solution to ensure there are no undissolved particles.

  • Aliquot the 10 mM stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.

  • Store the aliquots at -20°C or -80°C, protected from light.

Protocol 2: Preparation of Working Solutions for Cell Culture Experiments

This protocol describes the dilution of the this compound stock solution into cell culture medium.

Materials:

  • 10 mM this compound stock solution in DMSO

  • Pre-warmed complete cell culture medium

  • Sterile tubes for dilution

Procedure:

  • Thaw an aliquot of the 10 mM this compound stock solution at room temperature.

  • Perform serial dilutions of the stock solution in pre-warmed complete cell culture medium to achieve the desired final concentrations.

  • For example, to prepare a 10 µM working solution, add 1 µL of the 10 mM stock solution to 999 µL of cell culture medium.

  • Vortex the working solution gently immediately after dilution.

  • Add the appropriate volume of the working solution to your cell culture plates. Ensure the final DMSO concentration does not exceed a level that is toxic to your cells (typically <0.5%).

Mandatory Visualizations

VehicleSelectionWorkflow cluster_0 Initial Assessment cluster_1 In Vitro Pathway cluster_2 In Vivo Pathway A Start: Need to administer this compound B Determine Experimental System A->B C Prepare high-concentration stock solution in 100% DMSO B->C In Vitro H Determine Route of Administration B->H In Vivo D Dilute stock solution into aqueous cell culture medium C->D E Check for precipitation D->E F Proceed with experiment E->F No G Troubleshoot: - Use higher stock concentration - Pre-warm medium - Vortex immediately E->G Yes G->D I Oral Administration H->I Oral J Parenteral Administration H->J Parenteral K Formulate to enhance bioavailability: - Phospholipid complex - Cyclodextrin inclusion - Nanoparticle formulation I->K L Select biocompatible solvent system: - Co-solvents (e.g., PEG, propylene glycol) - Surfactants J->L M Perform pilot study for tolerability and efficacy K->M L->M

Caption: Decision workflow for selecting an appropriate vehicle for this compound administration.

ExperimentalWorkflow cluster_0 Preparation cluster_1 Experiment cluster_2 Analysis A Weigh this compound B Dissolve in 100% DMSO to create stock solution A->B C Store stock solution at -20°C / -80°C B->C D Thaw stock solution C->D E Prepare working solutions by diluting in experimental medium/vehicle D->E F Administer to cells (in vitro) or animal model (in vivo) E->F G Incubate for desired time F->G H Perform endpoint assay (e.g., viability, gene expression) G->H I Data analysis and interpretation H->I

Caption: General experimental workflow for studies involving this compound.

References

Technical Support Center: Accounting for Izalpinin Metabolism in In Vitro Models

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the in vitro metabolism of Izalpinin.

Frequently Asked Questions (FAQs)

Q1: What are the expected metabolic pathways for this compound in in vitro models?

A1: Based on studies of structurally similar flavonoids and preliminary data from plant extracts containing this compound, the primary metabolic pathways for this compound in in vitro models, such as human liver microsomes (HLM) and hepatocytes, are expected to be:

  • Phase II Conjugation: This is likely the major metabolic route.

    • Glucuronidation: The formation of this compound-glucuronide conjugates.

    • Sulfation: The formation of this compound-sulfate conjugates.

  • Phase I Oxidation:

    • O-demethylation: this compound (7-O-methylkaempferol) can be demethylated to form its aglycone, kaempferol. This is a critical consideration as kaempferol itself is metabolically active.

A study on an extract from Alpiniae oxyphyllae Fructus identified phase II metabolites of this compound and its oxidized product, kaempferol, in rat plasma.[1]

Q2: Which enzyme families are likely responsible for this compound metabolism?

A2: The metabolism of this compound is likely mediated by the following enzyme superfamilies:

  • Uridine diphosphate-glucuronosyltransferases (UGTs): These enzymes are responsible for glucuronidation. For flavonoids, UGT1A1, UGT1A8, and UGT1A9 are often involved.[2]

  • Sulfotransferases (SULTs): These enzymes catalyze sulfation. SULT1A1 is a major isoform involved in the sulfation of phenolic compounds.[3]

  • Cytochrome P450 (CYP) enzymes: These are responsible for the oxidative O-demethylation of this compound to kaempferol. Studies on the related compound kaempferide (4'-O-methylkaempferol) have shown that CYP1A2 and CYP2C9 are the primary enzymes responsible for its oxidation to kaempferol.[4]

Q3: What are the common in vitro models used to study this compound metabolism?

A3: The most common in vitro models for studying the metabolism of compounds like this compound are:

  • Human Liver Microsomes (HLM): These are subcellular fractions that are rich in Phase I (CYP) and some Phase II (UGT) enzymes. They are a cost-effective tool for initial metabolic stability screening and identifying metabolites.[5]

  • Hepatocytes (fresh or cryopreserved): These are intact liver cells that contain a full complement of Phase I and Phase II metabolic enzymes and cofactors, providing a more physiologically relevant model.[6]

  • Recombinant Human Enzymes (e.g., specific CYP or UGT isoforms): These are used for reaction phenotyping to identify the specific enzymes responsible for a particular metabolic transformation.[7]

Q4: What analytical techniques are suitable for quantifying this compound and its metabolites?

A4: High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is the most common and reliable method for the simultaneous quantification of this compound and its metabolites.[8][9] This technique offers the necessary sensitivity and selectivity to detect and quantify the parent drug and its various conjugated and oxidized products in complex biological matrices.

Troubleshooting Guides

Issue 1: Low or No Detectable Metabolism of this compound
Potential Cause Troubleshooting Steps
Poor Solubility of this compound This compound, like many flavonoids, has low aqueous solubility. Ensure it is fully dissolved in the incubation buffer. Consider using a co-solvent like DMSO or methanol, keeping the final concentration low (typically <0.5%) to avoid enzyme inhibition.[10]
Inactive Enzymes Verify the activity of your in vitro system (microsomes or hepatocytes) using a positive control substrate with a known metabolic pathway and rate.[11]
Inappropriate Cofactor Concentration Ensure the appropriate cofactors are present at optimal concentrations. For CYP-mediated metabolism, an NADPH regenerating system is required. For glucuronidation, UDPGA is necessary, and for sulfation, PAPS is needed.
This compound is a Poor Substrate for the Chosen System If using microsomes, consider that some Phase II enzymes may have lower activity compared to hepatocytes. If no metabolism is observed in microsomes, an experiment with hepatocytes is recommended as they have a more complete set of metabolic enzymes.[12]
Issue 2: High Variability in Metabolic Rate Between Replicates
Potential Cause Troubleshooting Steps
Inconsistent Pipetting Ensure accurate and consistent pipetting of all reagents, especially the test compound and enzyme source. Use calibrated pipettes.
"Edge Effects" in Microplates To minimize evaporation from the outer wells of a microplate, which can concentrate reactants, fill the peripheral wells with sterile media or PBS.[13]
Incomplete Mixing Ensure thorough mixing of the incubation components before and at the start of the reaction.
Time-dependent Inhibition This compound or its metabolites may be inhibiting the metabolic enzymes over time. Conduct a time-dependent inhibition assay to investigate this possibility.
Issue 3: Difficulty in Identifying and Quantifying Metabolites
Potential Cause Troubleshooting Steps
Low Abundance of Metabolites Optimize LC-MS/MS parameters for sensitivity. Increase the incubation time or the concentration of the enzyme source (e.g., microsomal protein) to generate more metabolites.
Distinguishing Between Isomeric Metabolites Flavonoids can have multiple hydroxyl groups, leading to the formation of isomeric glucuronide or sulfate conjugates. Use high-resolution mass spectrometry and authentic standards (if available) to differentiate between isomers.[14]
Metabolite Instability Glucuronide and sulfate conjugates can be unstable and may hydrolyze back to the parent compound. Ensure samples are processed and stored appropriately (e.g., at low temperatures and appropriate pH).
Matrix Effects in LC-MS/MS Biological matrices can interfere with the ionization of analytes. Use an internal standard and perform matrix effect experiments to assess and correct for any ion suppression or enhancement.

Data Presentation

Table 1: Hypothetical Metabolic Stability of this compound in Human Liver Microsomes

Parameter Value
In Vitro Half-life (t1/2) >60 min
Intrinsic Clearance (CLint) < 40 µL/min/mg protein

Note: This data is hypothetical and for illustrative purposes. Actual values should be determined experimentally. A half-life of >60 minutes and a low intrinsic clearance would suggest that this compound is moderately stable in human liver microsomes.[15]

Table 2: Predicted Major Metabolites of this compound in In Vitro Systems

Metabolite Metabolic Pathway In Vitro System
KaempferolPhase I: O-demethylationLiver Microsomes, Hepatocytes
This compound-7-O-glucuronidePhase II: GlucuronidationLiver Microsomes, Hepatocytes
This compound-3-O-glucuronidePhase II: GlucuronidationHepatocytes
This compound-sulfatePhase II: SulfationHepatocytes

Experimental Protocols

Detailed Methodology for a Typical this compound Metabolic Stability Assay in Human Liver Microsomes

  • Preparation of Reagents:

    • This compound Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO.

    • Human Liver Microsomes (HLM): Thaw pooled HLM on ice. Dilute to a working concentration of 1 mg/mL in 0.1 M potassium phosphate buffer (pH 7.4).

    • NADPH Regenerating System: Prepare a solution containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in phosphate buffer.

  • Incubation:

    • Pre-warm a mixture of HLM, phosphate buffer, and this compound (final concentration, e.g., 1 µM) at 37°C for 5 minutes.

    • Initiate the metabolic reaction by adding the NADPH regenerating system.

    • Incubate at 37°C with gentle shaking.

    • Collect aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Reaction Termination and Sample Processing:

    • Stop the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard (e.g., a structurally similar compound not found in the matrix).

    • Centrifuge the samples to precipitate proteins.

    • Transfer the supernatant for LC-MS/MS analysis.

  • Data Analysis:

    • Quantify the remaining this compound concentration at each time point using a validated LC-MS/MS method.

    • Plot the natural logarithm of the percentage of this compound remaining versus time.

    • Calculate the in vitro half-life (t1/2) from the slope of the linear portion of the curve.

    • Calculate the intrinsic clearance (CLint) using the formula: CLint = (0.693 / t1/2) * (incubation volume / mg of microsomal protein).[6]

Mandatory Visualization

Izalpinin_Metabolism_Workflow cluster_prep Preparation cluster_incubation Incubation (37°C) cluster_analysis Analysis This compound This compound Stock (in DMSO) Incubation_Mix Incubation Mixture This compound->Incubation_Mix HLM Human Liver Microsomes (or Hepatocytes) HLM->Incubation_Mix Cofactors Cofactors (NADPH, UDPGA, PAPS) Cofactors->Incubation_Mix Termination Reaction Termination (Acetonitrile + IS) Incubation_Mix->Termination Time Points Centrifugation Protein Precipitation Termination->Centrifugation LCMS LC-MS/MS Analysis Centrifugation->LCMS Data_Analysis Data Analysis (t1/2, CLint) LCMS->Data_Analysis

Caption: Experimental workflow for in vitro metabolism of this compound.

Izalpinin_Metabolic_Pathways cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism This compound This compound CYPs CYP1A2, CYP2C9 This compound->CYPs O-demethylation UGTs UGT Isoforms (e.g., UGT1A1, 1A8, 1A9) This compound->UGTs Glucuronidation SULTs SULT Isoforms (e.g., SULT1A1) This compound->SULTs Sulfation Kaempferol Kaempferol CYPs->Kaempferol Glucuronide This compound-Glucuronide Sulfate This compound-Sulfate UGTs->Glucuronide SULTs->Sulfate

Caption: Predicted metabolic pathways of this compound.

Troubleshooting_Logic cluster_sol Troubleshooting Steps Start In Vitro Experiment with this compound Problem Problem Encountered? Start->Problem No_Metabolism Low/No Metabolism Problem->No_Metabolism Yes High_Variability High Variability Problem->High_Variability Yes Metabolite_ID_Issue Metabolite ID/Quant Issues Problem->Metabolite_ID_Issue Yes Success Successful Experiment Problem->Success No Check_Solubility Check Solubility No_Metabolism->Check_Solubility Check_Enzyme_Activity Verify Enzyme Activity No_Metabolism->Check_Enzyme_Activity Check_Pipetting Review Pipetting High_Variability->Check_Pipetting Optimize_LCMS Optimize LC-MS Metabolite_ID_Issue->Optimize_LCMS

Caption: A logical diagram for troubleshooting this compound metabolism experiments.

References

optimizing incubation times for Izalpinin treatment in cell culture

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers with troubleshooting guides and frequently asked questions (FAQs) to optimize incubation times for Izalpinin treatment in cell culture experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting concentration range for this compound?

A1: Based on available research, a broad starting concentration range of 1 µM to 100 µM is recommended for initial screening experiments. Studies on non-small cell lung cancer (NSCLC) cell lines have shown IC50 values ranging from approximately 44 µM to 82 µM after 48 hours.[1][2] For breast cancer cell line MCF-7, an IC50 value of 52.2 ± 5.9 μM has been reported.[1]

Q2: What is a typical incubation time for preliminary experiments with this compound?

A2: For initial cytotoxicity and viability assays, standard incubation times of 24 and 48 hours are commonly used.[1] This timeframe allows for the assessment of both early and more prolonged cellular responses to the treatment. Some studies have shown significant apoptosis induction as early as 24 hours.[1]

Q3: How does this compound affect cells? What is its mechanism of action?

A3: this compound, a flavonoid, has been shown to exert anti-tumor and anti-inflammatory effects. Its mechanism of action includes:

  • Inhibition of Cell Viability: It inhibits cancer cell viability in a dose- and time-dependent manner.[1][2]

  • Induction of Apoptosis: It induces programmed cell death (apoptosis) by increasing the production of reactive oxygen species (ROS) and downregulating anti-apoptotic proteins like Bcl-2.[1][2]

  • Signaling Pathway Modulation: this compound can directly bind to the ATP-binding pocket of AKT1, leading to reduced phosphorylation of Akt and its downstream target GSK3β.[1][2] It may also modulate the NF-κB pathway, which is critical in inflammation.[3][4]

Q4: Should I change the cell culture medium during a long incubation period (e.g., > 48 hours)?

A4: Yes, for incubation times longer than 48 hours, it is advisable to perform a medium change. This ensures that nutrient depletion or the accumulation of metabolic waste does not become a confounding factor affecting cell viability, which could interfere with the interpretation of this compound's effects.[5] When changing the medium, it should be replaced with fresh medium containing the same concentration of this compound to maintain consistent exposure.[5][6]

Experimental Protocols & Data

Protocol 1: Determining Optimal this compound Incubation Time via Cytotoxicity Assay

This protocol outlines a standard procedure using an MTT or similar viability assay to determine the optimal incubation time for your specific cell line and experimental goals.

Materials:

  • Your chosen cell line

  • Complete cell culture medium

  • This compound stock solution (e.g., 10 mM in DMSO)

  • 96-well cell culture plates

  • MTT reagent (or other viability assay reagent like CellTiter-Glo®)

  • Solubilization solution (e.g., DMSO or SDS-HCl)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count your cells.

    • Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well).

    • Incubate for 24 hours at 37°C, 5% CO₂ to allow cells to attach and resume growth.[7]

  • This compound Treatment:

    • Prepare serial dilutions of this compound in complete culture medium from your stock solution. A common approach is to prepare these at 2x the final desired concentration.

    • Remove the old medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include vehicle-only (e.g., DMSO) controls.

    • Set up separate plates for each time point you wish to test (e.g., 6h, 12h, 24h, 48h, 72h).[8]

  • Incubation:

    • Return the plates to the incubator (37°C, 5% CO₂).

    • Incubate each plate for its designated time period.

  • Viability Assay (MTT Example):

    • At the end of each incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.[8]

    • Incubate for 2-4 hours at 37°C, allowing viable cells to convert the MTT into formazan crystals.[8]

    • Carefully remove the medium and add 100 µL of a solubilization solution to each well to dissolve the crystals.[8]

    • Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.[8]

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot cell viability against the different incubation times for a chosen concentration (e.g., the approximate IC50) to visualize the time-dependent effect.

Data Presentation: Published IC50 Values for this compound

The following table summarizes reported 50% inhibitory concentration (IC50) values for this compound in various cancer cell lines.

Cell LineCancer TypeIncubation TimeIC50 Value (µM)Citation
H23 Non-Small Cell Lung48 hours~44[1][2]
H460 Non-Small Cell Lung48 hours~44[1][2]
A549 Non-Small Cell Lung48 hours82[1][2]
MCF-7 Breast CancerNot Specified52.2 ± 5.9[1]

Troubleshooting Guide

Problem 1: No significant cell death or effect is observed at any concentration or time point.

Possible CauseSuggested Solution
Incubation time is too short. The effect of this compound is time-dependent. Extend the incubation period to 48 or 72 hours.[1]
This compound concentration is too low. Increase the concentration range. If you started with 1-50 µM, try extending it up to 100 µM or higher.
Cell line is resistant. Some cell lines may be inherently resistant to this compound. Confirm the compound's activity on a sensitive control cell line, such as H460.[1]
Compound degradation. Ensure the this compound stock solution is stored correctly and prepare fresh dilutions for each experiment.

Problem 2: Excessive cell death observed even at the lowest concentrations.

Possible CauseSuggested Solution
Incubation time is too long. Reduce the incubation time. Perform a time-course experiment with shorter intervals (e.g., 4, 8, 12, 24 hours) to find the optimal window.
This compound concentration is too high. Lower the concentration range for your experiment. Start with nanomolar or low micromolar concentrations.
High solvent (DMSO) concentration. Ensure the final concentration of the vehicle (e.g., DMSO) in the culture medium is non-toxic, typically below 0.5%. Run a vehicle-only control to verify.
Cells were unhealthy before treatment. Ensure cells are in the logarithmic growth phase and have high viability before starting the experiment. Do not use over-confluent cultures.

Problem 3: High variability between replicate wells.

Possible CauseSuggested Solution
Inconsistent cell seeding. Ensure a homogenous single-cell suspension before seeding. After plating, gently rock the plate in a cross pattern to distribute cells evenly.
Pipetting errors. Use calibrated pipettes and be consistent with your technique, especially when adding the compound and assay reagents.
Edge effects in the 96-well plate. Evaporation from the outer wells can concentrate the compound and affect cell growth. Avoid using the outermost wells or fill them with sterile PBS to maintain humidity.[9]

Visualizations: Workflows and Signaling Pathways

experimental_workflow cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experimentation cluster_analysis Phase 3: Analysis & Optimization start Start: Define Cell Line & Hypothesis stock Prepare this compound Stock (e.g., 10 mM in DMSO) start->stock seed Seed Cells in 96-Well Plate (24h pre-incubation) stock->seed range_finding Dose-Response Assay (Broad Range, 24h & 48h) seed->range_finding viability Perform Viability Assay (e.g., MTT, CellTiter-Glo) range_finding->viability time_course Time-Course Assay (Fixed Dose, e.g., 6h, 12h, 24h, 48h) time_course->viability analyze Analyze Data: Calculate % Viability & IC50 viability->analyze analyze->time_course optimize Select Optimal Incubation Time for Downstream Experiments analyze->optimize finish End: Optimized Protocol optimize->finish

Caption: Workflow for optimizing this compound incubation time.

Caption: Simplified signaling pathway for this compound's action.

troubleshooting_guide start Problem with Experiment? no_effect No Significant Effect? start->no_effect Yes high_death Excessive Cell Death? start->high_death No sol_no_effect1 Increase Incubation Time (e.g., 48h, 72h) no_effect->sol_no_effect1 Yes sol_no_effect2 Increase this compound Concentration no_effect->sol_no_effect2 Also consider sol_high_death1 Decrease Incubation Time (e.g., 6h, 12h) high_death->sol_high_death1 Yes sol_high_death2 Decrease this compound Concentration high_death->sol_high_death2 Also consider sol_high_death3 Check Solvent (DMSO) Toxicity high_death->sol_high_death3 Also consider

Caption: A logical troubleshooting guide for common issues.

References

Validation & Comparative

A Comparative Efficacy Analysis of Izalpinin and Oxybutynin for Overactive Bladder

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the available experimental data on Izalpinin and the well-established drug, oxybutynin, for the treatment of overactive bladder (OAB). While oxybutynin has a long history of clinical use and a large body of research, this compound is a natural compound with preliminary evidence suggesting potential efficacy. This document aims to present the current scientific landscape for both compounds to inform further research and development efforts.

Executive Summary

Oxybutynin is a well-characterized antimuscarinic agent that reduces involuntary bladder contractions by antagonizing M2 and M3 muscarinic receptors in the detrusor muscle.[1] Its efficacy in treating OAB symptoms is well-documented in numerous preclinical and clinical studies. This compound, a flavonoid isolated from Alpinia oxyphylla, has demonstrated in vitro antagonistic activity on rat detrusor muscle contractions, suggesting a similar muscarinic receptor-mediated mechanism.[2][3][4][5] However, to date, there are no published in vivo studies or direct comparative analyses of this compound against oxybutynin. This guide synthesizes the available preclinical data to offer a preliminary comparative perspective.

Quantitative Data Summary

The following tables summarize the available quantitative data for this compound and oxybutynin from preclinical studies. It is important to note that the data for this compound is limited to a single in vitro study, preventing a direct comparison of in vivo efficacy.

Table 1: In Vitro Efficacy on Detrusor Muscle Contraction

CompoundPreparationAgonistKey FindingsSource
This compound Isolated rat bladder detrusor stripsCarbacholConcentration-dependently antagonized carbachol-induced contractions with a mean EC50 value of 0.35 µM.[2][4][5]
Oxybutynin Isolated rabbit bladder stripsAcetylcholineVaginally and orally administered oxybutynin effectively inhibited acetylcholine-stimulated bladder contractions.[6]

Table 2: In Vivo Efficacy in Animal Models of Overactive Bladder

CompoundAnimal ModelKey Efficacy ParametersResultsSource
This compound --No in vivo data available.[3]
Oxybutynin Conscious ratsMicturition pressure, Bladder volume capacityDose-dependently decreased micturition pressure with no significant change in bladder volume capacity in several cystometrographic conditions.[7][8]
Oxybutynin Anesthetized ratsMicturition pressure, Bladder volume capacityInduced a significant decrease in micturition pressure, with no significant reduction in bladder volume capacity.[8]
Oxybutynin Conscious obstructed ratsNon-voiding contractions, Bladder capacity, Micturition volumeDid not modify the frequency and amplitude of non-voiding contractions, bladder capacity, or micturition volume.[8]

Experimental Protocols

This compound: In Vitro Antagonistic Activity on Rat Detrusor Muscle

This protocol is based on the methodology described in the study by Yuan et al. (2014).[2][3][4][5]

1. Tissue Preparation:

  • Male Sprague-Dawley rats are euthanized.

  • The urinary bladders are excised and placed in oxygenated Krebs' solution.

  • The bladder body is dissected into longitudinal detrusor muscle strips (approximately 10 mm in length and 2 mm in width).

2. Isometric Tension Recording:

  • Detrusor strips are mounted in organ baths containing oxygenated Krebs' solution at 37°C.

  • One end of the strip is connected to a fixed support, and the other to an isometric force transducer.

  • The strips are equilibrated under a resting tension of 1 g for 60 minutes, with the bathing solution being changed every 15 minutes.

3. Experimental Procedure:

  • The viability of the strips is confirmed by exposure to 80 mM KCl.

  • Cumulative concentration-response curves to the muscarinic agonist carbachol are obtained.

  • To assess the antagonistic effect of this compound, the detrusor strips are pre-incubated with varying concentrations of this compound for 30 minutes before obtaining a second cumulative concentration-response curve to carbachol.

4. Data Analysis:

  • Contractile responses are recorded and expressed as a percentage of the maximal contraction induced by carbachol alone.

  • The half-maximal effective concentration (EC50) of carbachol in the absence and presence of this compound is calculated.

Oxybutynin: In Vivo Urodynamic Effects in Conscious Rats

This protocol is a representative example based on methodologies used in preclinical studies of OAB.[7][8]

1. Animal Model:

  • Female Sprague-Dawley rats are used.

  • A catheter is implanted in the bladder dome for cystometry.

2. Cystometry:

  • Conscious and unrestrained rats are placed in metabolic cages.

  • The bladder catheter is connected to a pressure transducer and an infusion pump.

  • Saline is infused into the bladder at a constant rate (e.g., 0.1 ml/min).

  • Micturition pressure (MP) and bladder volume capacity (BVC) are continuously recorded.

3. Drug Administration:

  • Oxybutynin is administered intravenously or orally at various doses.

  • Urodynamic parameters are monitored before and after drug administration.

4. Data Analysis:

  • Changes in MP and BVC following oxybutynin administration are calculated and compared to baseline values.

Signaling Pathways

Both this compound and oxybutynin are proposed to act as antagonists at muscarinic acetylcholine receptors, which are G-protein coupled receptors. The primary target in the bladder for the treatment of OAB is the M3 receptor subtype, which is responsible for mediating detrusor muscle contraction.

Muscarinic Receptor Signaling in Detrusor Muscle Contraction

G ACh Acetylcholine (ACh) M3R M3 Muscarinic Receptor ACh->M3R Gq Gq protein M3R->Gq PLC Phospholipase C (PLC) Gq->PLC PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG SR Sarcoplasmic Reticulum IP3->SR binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC activates Ca Ca²⁺ SR->Ca releases Contraction Muscle Contraction Ca->Contraction PKC->Contraction Oxybutynin Oxybutynin Oxybutynin->M3R antagonizes This compound This compound This compound->M3R antagonizes (proposed)

Caption: Proposed mechanism of action for this compound and Oxybutynin.

Acetylcholine released from parasympathetic nerves binds to M3 muscarinic receptors on the detrusor smooth muscle cells. This activates the Gq protein, which in turn stimulates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the sarcoplasmic reticulum, leading to the release of intracellular calcium (Ca²⁺). The increased cytosolic Ca²⁺, along with the activation of Protein Kinase C (PKC) by DAG, triggers the contractile machinery of the muscle cell, resulting in bladder contraction. Oxybutynin, and putatively this compound, act by blocking the binding of acetylcholine to the M3 receptor, thereby inhibiting this signaling cascade and reducing detrusor muscle contractility.

Experimental Workflow

The following diagram illustrates a typical preclinical workflow for evaluating a novel compound for OAB, starting from in vitro screening to in vivo efficacy studies.

G cluster_0 In Vitro Screening cluster_1 In Vivo Efficacy Models cluster_2 Pharmacokinetics & Toxicology Receptor Binding Assays Receptor Binding Assays Isolated Tissue Studies\n(e.g., detrusor strips) Isolated Tissue Studies (e.g., detrusor strips) Receptor Binding Assays->Isolated Tissue Studies\n(e.g., detrusor strips) Confirms functional activity Cystometry in Normal Animals Cystometry in Normal Animals Isolated Tissue Studies\n(e.g., detrusor strips)->Cystometry in Normal Animals Moves to in vivo validation OAB Animal Models\n(e.g., chemical irritation, obstruction) OAB Animal Models (e.g., chemical irritation, obstruction) Cystometry in Normal Animals->OAB Animal Models\n(e.g., chemical irritation, obstruction) Evaluates efficacy in disease model ADME Studies ADME Studies OAB Animal Models\n(e.g., chemical irritation, obstruction)->ADME Studies Safety Pharmacology Safety Pharmacology ADME Studies->Safety Pharmacology

Caption: Preclinical development pipeline for OAB drug candidates.

Conclusion and Future Directions

The available evidence suggests that this compound may have potential as a therapeutic agent for OAB, acting through a mechanism similar to that of oxybutynin. The single in vitro study provides a promising starting point, demonstrating a clear antagonistic effect on induced detrusor muscle contractions.[2][3][4][5]

However, the lack of in vivo data for this compound is a significant knowledge gap. To rigorously evaluate its efficacy and potential as a lead compound, further research is imperative. Future studies should focus on:

  • In vivo efficacy studies: Utilizing established animal models of OAB to assess the effects of this compound on urodynamic parameters such as voiding frequency, bladder capacity, and non-voiding contractions.

  • Direct comparative studies: Conducting head-to-head comparisons of this compound and oxybutynin in both in vitro and in vivo models to determine relative potency and efficacy.

  • Muscarinic receptor subtype selectivity: Investigating the binding affinity of this compound for the different muscarinic receptor subtypes (M1-M5) to understand its selectivity profile and predict potential side effects.

  • Pharmacokinetic and toxicological profiling: Establishing the absorption, distribution, metabolism, excretion (ADME), and safety profile of this compound.

A comprehensive evaluation of these aspects will be crucial in determining whether this compound can be developed into a viable clinical alternative to existing OAB therapies like oxybutynin.

References

Izalpinin and Tolterodine: A Comparative Analysis of Their Efficacy in Reducing Bladder Contractility

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a detailed comparison of the pharmacological effects of izalpinin, a novel natural flavonoid, and tolterodine, an established antimuscarinic drug, on bladder contractility. The information presented herein is intended for researchers, scientists, and professionals in the field of drug development and urology.

Introduction

Overactive bladder (OAB) is a prevalent condition characterized by urinary urgency, frequency, and urge incontinence, often resulting from involuntary contractions of the detrusor muscle. The mainstay of OAB treatment involves antimuscarinic drugs, such as tolterodine, which antagonize the action of acetylcholine on muscarinic receptors in the bladder, thereby reducing bladder smooth muscle contractions.[1][2][3] this compound, a flavonoid isolated from the fruits of Alpinia oxyphylla, has emerged as a potential therapeutic agent for OAB, demonstrating inhibitory effects on bladder contractility.[1][4] This guide offers a comprehensive, data-driven comparison of this compound and tolterodine, focusing on their mechanisms of action, in vitro efficacy, and the experimental protocols used for their evaluation.

Comparative Efficacy in Reducing Bladder Contractility

In vitro studies utilizing isolated rat detrusor muscle strips have been conducted to evaluate and compare the inhibitory effects of this compound and tolterodine on bladder contractility induced by the muscarinic agonist, carbachol.

CompoundParameterValueSpecies/TissueReference
This compound EC500.35 µMRat Detrusor Strips[1][4]
Tolterodine pA28.6Guinea Pig Bladder[5]
KB3.0 nMGuinea Pig Bladder[5]
pA28.4Human Bladder[5]
KB4.0 nMHuman Bladder[5]
Ki (Muscarinic Receptors)3.3 nMHuman Bladder[5]

Table 1: In Vitro Potency of this compound and Tolterodine on Bladder Smooth Muscle. EC50 represents the concentration of the compound that produces 50% of its maximal inhibitory effect. pA2 is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the concentration-response curve of an agonist. KB is the equilibrium dissociation constant of the antagonist-receptor complex, and Ki is the inhibition constant. Lower values of EC50, KB, and Ki, and higher values of pA2 indicate greater potency.

This compound demonstrated a concentration-dependent antagonism of carbachol-induced contractions in isolated rat bladder detrusor strips, with a mean EC50 value of 0.35 µM.[1][4] This effect was characterized by a right-ward shift of the cumulative agonist concentration-response curves.[1][4] Tolterodine, used as a positive control in the same study, also produced a concentration-dependent rightward shift of the carbachol-induced contraction curve, demonstrating its antagonistic effect at the muscarinic receptors.[4] Other studies have quantified tolterodine's potency, showing high affinity for muscarinic receptors in both guinea pig and human bladder tissue.[5]

Mechanisms of Action and Signaling Pathways

Both this compound and tolterodine exert their effects on bladder contractility primarily through the antagonism of muscarinic receptors.

Tolterodine is a competitive muscarinic receptor antagonist.[6] It and its active metabolite, 5-hydroxymethyltolterodine, exhibit high specificity for muscarinic receptors, with negligible activity at other neurotransmitter receptors or calcium channels.[6][7] In the bladder, acetylcholine released from parasympathetic nerves binds to M3 muscarinic receptors on detrusor smooth muscle cells, initiating a signaling cascade that leads to contraction. Tolterodine competitively blocks this binding, thereby inhibiting bladder contraction and reducing detrusor pressure.[1][8]

This compound is also suggested to act as a muscarinic receptor antagonist.[1][4] Its ability to concentration-dependently antagonize carbachol-induced contractions and shift the concentration-response curve to the right is indicative of a competitive antagonistic mechanism at the muscarinic receptor.[4]

G cluster_0 Muscarinic Receptor Signaling in Bladder Smooth Muscle cluster_1 Inhibition of Contraction ACh Acetylcholine (ACh) M3R M3 Muscarinic Receptor ACh->M3R Binds Gq Gq Protein M3R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG SR Sarcoplasmic Reticulum (SR) IP3->SR Binds to IP3R Contraction Smooth Muscle Contraction DAG->Contraction Ca Ca²⁺ Release SR->Ca Ca->Contraction This compound This compound This compound->M3R Antagonizes Tolterodine Tolterodine Tolterodine->M3R Antagonizes

Caption: Signaling pathway of bladder smooth muscle contraction and inhibition.

Experimental Protocols

The following is a detailed methodology for the in vitro assessment of bladder contractility as described in the comparative study.

Tissue Preparation:

  • Male Sprague-Dawley rats are anesthetized and euthanized.

  • The urinary bladder is excised and placed in oxygenated Krebs' solution (composition in mM: NaCl 114, KCl 4.7, CaCl2 2.5, KH2PO4 1.2, MgSO4 1.2, NaHCO3 25, and glucose 11.7).

  • The bladder is dissected to obtain longitudinal detrusor smooth muscle strips (approximately 10 mm in length and 2 mm in width).

Isometric Tension Measurement:

  • Detrusor strips are mounted in organ baths containing oxygenated Krebs' solution at 37°C.

  • The strips are allowed to equilibrate for 60 minutes under a resting tension of 1.0 g, with the bathing solution being replaced every 15 minutes.

  • Isometric contractions are recorded using a force-displacement transducer connected to a data acquisition system.

Experimental Procedure:

  • After equilibration, the viability of the tissue is confirmed by stimulation with 80 mM KCl.

  • The tissues are washed and allowed to return to baseline tension.

  • Cumulative concentration-response curves to carbachol are generated by adding the agonist in a stepwise manner.

  • To assess the effect of the antagonists, detrusor strips are pre-incubated with either this compound or tolterodine for 30 minutes before generating the carbachol concentration-response curve.

  • The antagonistic effects are quantified by determining the shift in the carbachol concentration-response curve.

G start Start dissect Dissect Bladder (Rat) start->dissect prepare_strips Prepare Detrusor Muscle Strips dissect->prepare_strips mount Mount Strips in Organ Bath prepare_strips->mount equilibrate Equilibrate (60 min) under 1.0g tension mount->equilibrate kcl_test Test Viability with 80mM KCl equilibrate->kcl_test wash Wash and Return to Baseline kcl_test->wash pre_incubate Pre-incubate with This compound or Tolterodine (30 min) wash->pre_incubate carbachol_crc Generate Cumulative Carbachol Concentration- Response Curve (CRC) pre_incubate->carbachol_crc record Record Isometric Tension carbachol_crc->record analyze Analyze Data (EC50, pA2) record->analyze end End analyze->end

Caption: Experimental workflow for in vitro bladder contractility assay.

Conclusion

Both this compound and tolterodine effectively reduce carbachol-induced bladder contractility in vitro, with their primary mechanism of action being the antagonism of muscarinic receptors. Tolterodine is a well-established compound with high affinity for muscarinic receptors. This compound, a natural flavonoid, also demonstrates potent inhibitory activity, suggesting its potential as a lead compound for the development of new therapies for overactive bladder. Further research, including in vivo studies and assessment of muscarinic receptor subtype selectivity, is warranted to fully elucidate the therapeutic potential of this compound.

References

A Head-to-Head Comparison of the Anti-Inflammatory Effects of Izalpinin and Quercetin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the quest for novel anti-inflammatory agents, natural flavonoids have emerged as a promising source of lead compounds. Among these, Izalpinin and Quercetin have garnered attention for their potential therapeutic benefits. This guide provides a comprehensive, data-driven comparison of the anti-inflammatory effects of these two flavonoids, drawing upon available experimental evidence to inform future research and drug development endeavors.

Executive Summary

This comparative guide reveals that while both this compound and Quercetin exhibit anti-inflammatory properties, the extent of scientific investigation into their effects differs significantly. Quercetin is a well-researched flavonoid with a large body of evidence detailing its mechanisms of action and inhibitory concentrations against various inflammatory mediators. In contrast, the anti-inflammatory activities of this compound are less explored, with current knowledge primarily derived from in vivo and in silico studies. This guide synthesizes the available data to provide a parallel assessment of their anti-inflammatory potential, highlighting the existing knowledge gaps and opportunities for future research.

Quantitative Data on Anti-Inflammatory Effects

A direct quantitative comparison of the in vitro anti-inflammatory potency of this compound and Quercetin is challenging due to the limited availability of published IC50 values for this compound. The following tables summarize the available quantitative data for both compounds.

Table 1: In Vivo Anti-Inflammatory Effects of this compound (Carrageenan-Induced Paw Edema in Rats)

Dose (mg/kg)Time Post-CarrageenanPaw Edema Inhibition (%)Reference
101 hourSignificant[1][2]
201 hourSignificant[1][2]
401 hourSignificant[1][2]
103 hoursSignificant[1][2]
203 hoursSignificant[1][2]
403 hoursSignificant[1][2]

Note: The study did not provide specific percentage inhibition values but stated a significant reduction in paw edema at the indicated time points and doses.

Table 2: In Vitro Anti-Inflammatory Effects of Quercetin

TargetCell LineIC50 (µM)Reference(s)
Nitric Oxide (NO) Production RAW 264.7~27
TNF-α Production Human PBMCs~5-10[3]
IL-6 Production ARPE-19<20[4]
IL-1β Production THP-1-Data not available in a comparable format
COX-2 Expression A549Weak inhibition of expression[5]
5-LOX Activity --Data not available in a comparable format

Note: IC50 values for Quercetin can vary depending on the cell line, stimulus, and experimental conditions. The values presented here are approximate and serve as a general reference.

Mechanistic Insights: A Comparative Overview

Quercetin: The anti-inflammatory mechanism of Quercetin is well-documented and involves the modulation of key signaling pathways. Quercetin is known to inhibit the activation of the Nuclear Factor-kappa B (NF-κB) pathway by preventing the degradation of its inhibitory subunit, IκB. This, in turn, suppresses the transcription of pro-inflammatory genes, including those for cytokines like TNF-α, IL-6, and IL-1β, as well as enzymes such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). Furthermore, Quercetin can modulate the Mitogen-Activated Protein Kinase (MAPK) signaling cascade, including the p38, ERK, and JNK pathways, which are also crucial for the inflammatory response.

This compound: The precise molecular mechanisms underlying the anti-inflammatory effects of this compound are not as well-elucidated as those of Quercetin. However, in silico molecular docking studies suggest that this compound has a strong binding affinity for several key proteins involved in the inflammatory process, including COX-2, 5-lipoxygenase (5-LOX), and nitric oxide synthase (NOS)[6]. These computational findings suggest that this compound may exert its anti-inflammatory effects by directly inhibiting these enzymes, thereby reducing the production of prostaglandins, leukotrienes, and nitric oxide. Further experimental validation is required to confirm these putative mechanisms.

Signaling Pathway and Experimental Workflow Diagrams

To visually represent the molecular interactions and experimental procedures discussed, the following diagrams have been generated using Graphviz.

Quercetin_Signaling_Pathway cluster_nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK IκB IκB IKK->IκB P NFκB NF-κB IκB->NFκB Nucleus Nucleus NFκB->Nucleus Pro_inflammatory_Genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS, COX-2) Nucleus->Pro_inflammatory_Genes Quercetin Quercetin Quercetin->IKK

Quercetin's Inhibition of the NF-κB Signaling Pathway.

Izalpinin_Putative_Mechanism This compound This compound COX2 COX-2 This compound->COX2 Inhibition (In Silico) LOX5 5-LOX This compound->LOX5 Inhibition (In Silico) iNOS iNOS This compound->iNOS Inhibition (In Silico) Prostaglandins Prostaglandins COX2->Prostaglandins Leukotrienes Leukotrienes LOX5->Leukotrienes Nitric_Oxide Nitric Oxide iNOS->Nitric_Oxide Inflammation Inflammation Prostaglandins->Inflammation Leukotrienes->Inflammation Nitric_Oxide->Inflammation

Putative Anti-Inflammatory Mechanism of this compound based on In Silico Docking.

Experimental_Workflow_Carrageenan_Edema Start Start Animal_Grouping Animal Grouping (e.g., Wistar Rats) Start->Animal_Grouping Drug_Admin Drug Administration (this compound, Quercetin, or Vehicle) Animal_Grouping->Drug_Admin Carrageenan_Injection Subplantar Injection of Carrageenan (1%) Drug_Admin->Carrageenan_Injection Paw_Volume_Measurement Measure Paw Volume (Plethysmometer) at 0, 1, 2, 3, 4, 5 hours Carrageenan_Injection->Paw_Volume_Measurement Data_Analysis Calculate % Inhibition of Edema Paw_Volume_Measurement->Data_Analysis End End Data_Analysis->End

Experimental Workflow for Carrageenan-Induced Paw Edema Assay.

Detailed Experimental Protocols

Carrageenan-Induced Paw Edema in Rats

This in vivo model is widely used to assess the acute anti-inflammatory activity of compounds.

Materials:

  • Male Wistar rats (180-220 g)

  • This compound and Quercetin

  • Carrageenan (lambda, Type IV)

  • Vehicle (e.g., 0.5% carboxymethylcellulose)

  • Plethysmometer

  • Syringes and needles

Procedure:

  • Animal Acclimatization: House the rats under standard laboratory conditions for at least one week before the experiment.

  • Grouping and Fasting: Divide the animals into groups (n=6 per group): Vehicle control, positive control (e.g., Indomethacin 10 mg/kg), and test groups (different doses of this compound and Quercetin). Fast the animals overnight before the experiment with free access to water.

  • Drug Administration: Administer the vehicle, positive control, or test compounds orally or intraperitoneally 1 hour before the carrageenan injection.

  • Induction of Edema: Inject 0.1 mL of 1% carrageenan suspension in saline into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Volume: Measure the paw volume of each rat using a plethysmometer immediately before the carrageenan injection (0 hour) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours).

  • Data Analysis: Calculate the percentage increase in paw volume for each group at each time point. The percentage inhibition of edema is calculated using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

Measurement of Nitric Oxide (NO) Production in RAW 264.7 Macrophages

This in vitro assay measures the inhibitory effect of compounds on the production of nitric oxide, a key inflammatory mediator.

Materials:

  • RAW 264.7 macrophage cell line

  • Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

  • Lipopolysaccharide (LPS)

  • This compound and Quercetin

  • Griess Reagent (Solution A: 1% sulfanilamide in 5% phosphoric acid; Solution B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

  • 96-well cell culture plates

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

  • Compound Treatment: Pre-treat the cells with various concentrations of this compound or Quercetin for 1 hour.

  • Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours.

  • Nitrite Measurement: After incubation, collect 50 µL of the cell culture supernatant from each well.

  • Add 50 µL of Griess Reagent A to each supernatant sample and incubate for 10 minutes at room temperature, protected from light.

  • Add 50 µL of Griess Reagent B and incubate for another 10 minutes at room temperature, protected from light.

  • Absorbance Reading: Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis: Create a standard curve using known concentrations of sodium nitrite. Calculate the concentration of nitrite in the samples from the standard curve. The percentage inhibition of NO production is calculated relative to the LPS-stimulated control.

Western Blot Analysis of NF-κB and MAPK Signaling Pathways

This technique is used to detect the levels of key proteins involved in inflammatory signaling cascades.

Materials:

  • Cell lysates from treated and untreated cells

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF membranes

  • Transfer buffer and apparatus

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-p65, anti-p65, anti-p-p38, anti-p38, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Protein Quantification: Determine the protein concentration of each cell lysate using a protein assay.

  • SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) from each sample onto an SDS-PAGE gel and perform electrophoresis to separate the proteins by size.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane several times with TBST to remove unbound primary antibody.

  • Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Wash the membrane again several times with TBST.

  • Detection: Add the chemiluminescent substrate to the membrane and detect the signal using an imaging system.

  • Data Analysis: Quantify the band intensities using densitometry software. Normalize the levels of phosphorylated proteins to their total protein levels and then to a loading control (e.g., β-actin) to determine the relative changes in protein activation.

Conclusion and Future Directions

This comparative guide highlights the current state of knowledge regarding the anti-inflammatory effects of this compound and Quercetin. Quercetin stands out as a well-characterized anti-inflammatory agent with established mechanisms of action and a wealth of quantitative data. This compound, while showing promise in in vivo and in silico models, requires further rigorous investigation to substantiate its anti-inflammatory potential and elucidate its molecular targets.

For researchers and drug development professionals, this guide underscores a clear need for future studies focused on:

  • In vitro quantitative analysis of this compound: Determining the IC50 values of this compound against a panel of key inflammatory mediators (e.g., COX-1, COX-2, 5-LOX, iNOS, TNF-α, IL-6, IL-1β) is crucial for a direct comparison with Quercetin and other anti-inflammatory compounds.

  • Mechanistic studies of this compound: Experimental validation of the in silico predictions is necessary to confirm the direct targets of this compound and to investigate its effects on key inflammatory signaling pathways such as NF-κB and MAPK.

  • Head-to-head comparative studies: Conducting direct comparative studies of this compound and Quercetin in standardized in vitro and in vivo models will provide definitive data on their relative potency and efficacy.

By addressing these research gaps, the scientific community can gain a clearer understanding of the therapeutic potential of this compound and its standing relative to the well-established anti-inflammatory properties of Quercetin. This will ultimately facilitate the development of new and effective anti-inflammatory drugs from natural sources.

References

Isalpinin's Antioxidant Power: A Comparative Analysis Against Quercetin and Kaempferol

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

In the competitive landscape of flavonoid research, isalpinin is emerging as a compound of significant interest. This guide offers a detailed comparison of the antioxidant capacity of isalpinin against two of the most well-researched flavonoids, quercetin and kaempferol. By presenting key experimental data, detailed methodologies, and relevant signaling pathways, this document serves as a valuable resource for researchers, scientists, and professionals in drug development.

Quantitative Antioxidant Capacity: A Head-to-Head Comparison

The antioxidant potential of isalpinin, quercetin, and kaempferol has been assessed using various in vitro assays. The following table summarizes their half-maximal inhibitory concentration (IC50) values from 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays, as well as their Oxygen Radical Absorbance Capacity (ORAC). Lower IC50 values denote greater antioxidant activity, while higher ORAC values indicate a stronger antioxidant effect.

FlavonoidDPPH IC50 (µg/mL)ABTS IC50 (µg/mL)ORAC (µmol TE/g)
Isalpinin (Salpalaestinin)3.01Not Widely ReportedNot Widely Reported
Quercetin1.84 - 19.171.89 - 84.60~10.7 (as Trolox Equivalents)
Kaempferol5.318 - 83.570.8506 - 3.70Not Widely Reported

Note: Direct comparative studies involving isalpinin are limited. The data presented is compiled from various sources and experimental conditions may vary. The DPPH IC50 value for isalpinin is reported from a study identifying the compound as salpalaestinin.

Experimental Protocols: A Closer Look at the Methodology

The following are detailed protocols for the key antioxidant assays cited in this guide, providing a framework for reproducible and comparative studies.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, leading to a color change from purple to yellow.

Procedure:

  • A stock solution of DPPH (e.g., 0.1 mM) is prepared in methanol.

  • Various concentrations of the test flavonoid are added to the DPPH solution.

  • The mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

  • The absorbance of the solution is measured at a wavelength of approximately 517 nm using a spectrophotometer.

  • A control sample (DPPH solution without the antioxidant) is also measured.

  • The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

  • The IC50 value is determined by plotting the percentage of inhibition against the flavonoid concentration.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

This assay is based on the reduction of the pre-formed ABTS radical cation (ABTS•+) by antioxidants. The reduction in the blue-green color of the ABTS•+ solution is proportional to the antioxidant concentration.

Procedure:

  • The ABTS radical cation (ABTS•+) is generated by reacting a 7 mM ABTS stock solution with 2.45 mM potassium persulfate and allowing the mixture to stand in the dark at room temperature for 12-16 hours before use.

  • The ABTS•+ solution is diluted with a suitable solvent (e.g., ethanol or phosphate buffered saline) to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Aliquots of the test flavonoid at various concentrations are added to the diluted ABTS•+ solution.

  • The absorbance is read at 734 nm after a specific incubation time (e.g., 6 minutes).

  • A control sample (ABTS•+ solution without the antioxidant) is also measured.

  • The percentage of inhibition is calculated similarly to the DPPH assay.

  • The IC50 value is determined from the dose-response curve.

ORAC (Oxygen Radical Absorbance Capacity) Assay

The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe from oxidative degradation by peroxyl radicals.

Procedure:

  • A fluorescent probe, commonly fluorescein, is mixed with the antioxidant compound in the wells of a microplate.

  • The reaction is initiated by the addition of a peroxyl radical generator, such as 2,2'-azobis(2-amidinopropane) dihydrochloride (AAPH).

  • The fluorescence decay is monitored kinetically over time at an excitation wavelength of ~485 nm and an emission wavelength of ~520 nm.

  • A blank (fluorescein and AAPH without antioxidant) and a standard antioxidant (usually Trolox) are run in parallel.

  • The antioxidant capacity is quantified by calculating the area under the fluorescence decay curve (AUC).

  • The results are typically expressed as Trolox equivalents (TE).

Signaling Pathway Involvement: The PI3K/Akt Pathway

Recent research on isalpinin's biological activities, particularly its anti-cancer effects, has highlighted its interaction with key cellular signaling pathways. One such pathway is the Phosphoinositide 3-kinase (PI3K)/Akt signaling cascade, which is crucial for regulating cell survival, growth, and proliferation, and is often dysregulated in various diseases. The antioxidant properties of flavonoids can influence such pathways by modulating the cellular redox state.

PI3K_Akt_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK Binds PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PIP2->PIP3 PIP3->PIP2 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PIP3->Akt Recruits PDK1->Akt Phosphorylates (Thr308) Downstream Downstream Effectors (Cell Survival, Growth, Proliferation) Akt->Downstream Activates mTORC2 mTORC2 mTORC2->Akt Phosphorylates (Ser473) Isalpinin Isalpinin Isalpinin->Akt Inhibits (in some cancer models) PTEN PTEN PTEN->PIP3 Dephosphorylates

Validating the In Vivo Efficacy of Izalpinin in a Secondary Animal Model: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vivo efficacy of Izalpinin, a flavonoid with potential anti-inflammatory properties, in a secondary animal model of inflammation. The data presented is based on published experimental findings and aims to assist researchers in evaluating its therapeutic potential against established anti-inflammatory agents.

Comparative Efficacy of this compound in Carrageenan-Induced Paw Edema

A well-established secondary animal model for acute inflammation is the λ-carrageenan-induced paw edema model in rats. In this model, the injection of carrageenan into the paw induces a localized inflammatory response characterized by swelling (edema), which can be quantified over time. The efficacy of an anti-inflammatory compound is determined by its ability to reduce this swelling compared to a control group.

This compound has been evaluated for its anti-inflammatory effects in this model, demonstrating a dose-dependent reduction in paw edema. For comparative purposes, its performance is presented alongside a standard non-steroidal anti-inflammatory drug (NSAID), Diclofenac, which was used as a positive control in a relevant study.

Data Summary: Anti-inflammatory Effect of this compound vs. Diclofenac [1]

Treatment GroupDose (mg/kg)Paw Edema Inhibition (%) at 1 hourPaw Edema Inhibition (%) at 3 hours
Vehicle (1% DMSO)-00
This compound10Significant InhibitionSignificant Inhibition
This compound20Significant Inhibition Significant Inhibition
This compound40Significant Inhibition****Significant Inhibition****
Diclofenac100Significant Inhibition****Significant Inhibition****

*p < 0.05, **p < 0.001, ****p < 0.0001 compared to the negative control group.[1]

Experimental Protocols

A detailed understanding of the experimental methodology is crucial for the interpretation and replication of in vivo efficacy studies.

λ-Carrageenan-Induced Paw Edema in Rats[2]

Objective: To assess the in vivo anti-inflammatory activity of a test compound.

Animal Model: Male Wistar rats.

Procedure:

  • Animal Acclimatization: Animals are acclimatized to laboratory conditions before the experiment.

  • Grouping: Rats are randomly divided into several groups:

    • Negative Control: Receives the vehicle (e.g., 1% DMSO).

    • Test Compound Groups: Receive varying doses of this compound (e.g., 10, 20, 40 mg/kg).

    • Positive Control: Receives a standard anti-inflammatory drug (e.g., Diclofenac, 100 mg/kg).

  • Administration: The test compound, positive control, or vehicle is administered, typically intraperitoneally (i.p.), one hour before the induction of inflammation.

  • Induction of Edema: A 1% solution of λ-carrageenan is injected into the sub-plantar tissue of the right hind paw of each rat.

  • Measurement of Paw Edema: Paw volume is measured using a plethysmometer at specific time intervals after carrageenan injection (e.g., every hour for up to 7 hours).

  • Data Analysis: The percentage of inhibition of edema is calculated for each group relative to the negative control group.

Proposed Anti-inflammatory Signaling Pathway of this compound

In silico molecular docking studies have provided insights into the potential mechanism of action of this compound. These computational models predict that this compound can bind to and potentially inhibit key enzymes involved in the inflammatory cascade. A primary target identified is Cyclooxygenase-2 (COX-2), a critical enzyme in the synthesis of prostaglandins, which are key mediators of inflammation.

G cluster_stimulus Inflammatory Stimulus cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Inflammatory Stimulus Inflammatory Stimulus Phospholipids Phospholipids Inflammatory Stimulus->Phospholipids Activates Phospholipase A2 Arachidonic Acid Arachidonic Acid Phospholipids->Arachidonic Acid COX2 COX-2 Arachidonic Acid->COX2 Prostaglandins Prostaglandins COX2->Prostaglandins Inflammation\n(Edema, Pain) Inflammation (Edema, Pain) Prostaglandins->Inflammation\n(Edema, Pain) This compound This compound This compound->COX2 Inhibition

Caption: Proposed mechanism of this compound's anti-inflammatory action via COX-2 inhibition.

Experimental Workflow for Efficacy Validation

The process of validating the in vivo efficacy of a compound like this compound in a secondary animal model follows a structured workflow, from initial screening to data analysis.

G A Animal Acclimatization & Grouping B Administration of This compound / Control A->B C Induction of Paw Edema (Carrageenan Injection) B->C D Measurement of Paw Volume (Plethysmometer) C->D E Data Collection & Analysis D->E F Comparison of Efficacy E->F

Caption: Workflow for in vivo validation of this compound's anti-inflammatory efficacy.

References

Cross-Validation of Izalpinin's Bioactivity: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Analysis of Anticancer, Anti-inflammatory, and Antimicrobial Properties Across Independent Laboratory Studies

Izalpinin, a flavonoid found in various medicinal plants of the Alpinia genus, has garnered significant attention for its potential therapeutic properties. This guide provides a comprehensive comparison of its bioactivity as demonstrated by different research laboratories, focusing on its anticancer, anti-inflammatory, and antimicrobial effects. By collating and standardizing data from multiple studies, this document aims to offer researchers, scientists, and drug development professionals a clear and objective overview of this compound's performance and facilitate further investigation into its therapeutic potential.

Anticancer Activity: Cross-Lab Validation

The cytotoxic effects of this compound have been evaluated against several cancer cell lines. This section compares the half-maximal inhibitory concentration (IC50) values reported by different research groups for the same cell lines, providing a basis for cross-laboratory validation of its anticancer activity.

Cell LineCancer TypeIC50 (µM)Research Lab/Study
MCF-7Breast Cancer52.2 ± 5.9Referenced in No-in et al. (2025)[1]
HepG2Liver Cancer4.62 ± 1.50From Paphiopedilum callosum study[1]
A549Non-Small Cell Lung Cancer81.88 ± 23.36 (48h)No-in et al. (2025)[2][3]
H23Non-Small Cell Lung Cancer44.34 ± 16.34 (48h)No-in et al. (2025)[2][3]
H460Non-Small Cell Lung Cancer44.46 ± 13.40 (48h)No-in et al. (2025)[2][3]

Experimental Protocols: Anticancer Assays

The following methodologies are commonly employed to assess the anticancer activity of this compound:

  • Cell Culture: Cancer cell lines (e.g., MCF-7, HepG2, A549, H23, H460) are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

  • MTT Assay (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide): This colorimetric assay is used to assess cell viability.

    • Cells are seeded in 96-well plates and allowed to adhere overnight.

    • The cells are then treated with various concentrations of this compound for a specified period (e.g., 24, 48, or 72 hours).

    • After treatment, the MTT reagent is added to each well and incubated to allow the formation of formazan crystals by metabolically active cells.

    • The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

    • The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.

Anticancer Experimental Workflow cluster_culture Cell Culture cluster_treatment Treatment cluster_assay MTT Assay Cancer Cell Lines Cancer Cell Lines Culture Media Culture Media Cancer Cell Lines->Culture Media Incubation Incubation Culture Media->Incubation Seeding in 96-well plates Seeding in 96-well plates Incubation->Seeding in 96-well plates This compound Treatment This compound Treatment Seeding in 96-well plates->this compound Treatment MTT Addition MTT Addition This compound Treatment->MTT Addition Formazan Solubilization Formazan Solubilization MTT Addition->Formazan Solubilization Absorbance Reading Absorbance Reading Formazan Solubilization->Absorbance Reading Data Analysis (IC50) Data Analysis (IC50) Absorbance Reading->Data Analysis (IC50)

Workflow for determining the anticancer activity of this compound using the MTT assay.

Anti-inflammatory Activity: Mechanistic Insights

This compound has demonstrated significant anti-inflammatory properties, primarily through the inhibition of key inflammatory mediators and signaling pathways.

ActivityTargetIC50/EffectResearch Lab/Study
Anti-inflammatoryCOX-2IC50 = 59.7 µg/mL (phenolic extract)Study on Zuccagnia punctata[4]
Anti-inflammatoryNitric Oxide (NO) ProductionInhibitorLyu et al. (2017)[5]

Experimental Protocols: Anti-inflammatory Assays

  • COX-2 Inhibition Assay: The ability of this compound to inhibit the cyclooxygenase-2 (COX-2) enzyme is often measured using commercially available assay kits. The assay typically involves the incubation of the enzyme with arachidonic acid (the substrate) in the presence and absence of the test compound. The production of prostaglandins is then quantified, often through a colorimetric or fluorometric method.

  • Nitric Oxide (NO) Inhibition Assay: This assay is commonly performed using lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.

    • Cells are pre-treated with various concentrations of this compound.

    • The cells are then stimulated with LPS to induce the production of NO.

    • The amount of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent.

    • The percentage of NO inhibition is calculated relative to the LPS-stimulated control group.

Anti_Inflammatory_Signaling_Pathway cluster_stimulus Inflammatory Stimulus (e.g., LPS) cluster_receptor Cellular Receptor cluster_pathway Signaling Cascade cluster_transcription Nuclear Transcription cluster_inhibition Enzyme Inhibition LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK IkB IκB IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases NFkB_nucleus NF-κB (in nucleus) NFkB->NFkB_nucleus translocates Izalpinin_NFkB This compound Izalpinin_NFkB->IKK inhibits Pro_inflammatory_genes Pro-inflammatory Genes (COX-2, iNOS, etc.) NFkB_nucleus->Pro_inflammatory_genes activates AA Arachidonic Acid COX2 COX-2 AA->COX2 PGs Prostaglandins COX2->PGs Izalpinin_COX2 This compound Izalpinin_COX2->COX2 inhibits

This compound's anti-inflammatory mechanism via NF-κB and COX-2 inhibition.

Antimicrobial Activity: Emerging Evidence

While research into the antimicrobial properties of this compound is still emerging, preliminary studies and data on related compounds suggest its potential as an antibacterial agent.

A review of chemical constituents from Alpinia species reported that compounds structurally similar to this compound exhibited activity against Staphylococcus aureus with Minimum Inhibitory Concentrations (MICs) in the millimolar range[6][7]. However, specific MIC values for pure this compound against common bacterial pathogens like Staphylococcus aureus and Escherichia coli from multiple, independent studies are not yet consistently available in the published literature. General mentions of this compound's antimicrobial properties can be found in several reviews, indicating it as a compound of interest for further investigation[8][9][10][11][12].

Experimental Protocols: Antimicrobial Assays

  • Broth Microdilution Method: This is a standard method for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

    • A serial dilution of this compound is prepared in a 96-well microtiter plate with a suitable broth medium.

    • Each well is inoculated with a standardized suspension of the target bacterium (e.g., Staphylococcus aureus or Escherichia coli).

    • The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours).

    • The MIC is determined as the lowest concentration of this compound that visibly inhibits bacterial growth.

Antimicrobial_Experimental_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis This compound Dilution This compound Dilution Inoculation Inoculation This compound Dilution->Inoculation Bacterial Inoculum Bacterial Inoculum Bacterial Inoculum->Inoculation Incubation_step Incubation (37°C, 24h) Inoculation->Incubation_step Visual Inspection Visual Inspection Incubation_step->Visual Inspection MIC Determination MIC Determination Visual Inspection->MIC Determination

Workflow for determining the antimicrobial activity of this compound via broth microdilution.

Conclusion

The compiled data indicates that this compound exhibits promising anticancer and anti-inflammatory activities, with some level of cross-laboratory validation for its cytotoxic effects against specific cancer cell lines. Its role as an inhibitor of the NF-κB pathway and COX-2 enzyme provides a mechanistic basis for its anti-inflammatory properties. While the antimicrobial potential of this compound is suggested by preliminary findings and its chemical class, more rigorous and comparative studies are needed to establish its efficacy and spectrum of activity. This guide serves as a valuable resource for researchers, highlighting the current state of knowledge on this compound's bioactivity and underscoring the need for further standardized, cross-validated research to fully elucidate its therapeutic potential.

References

Confirming the Molecular Target of Izalpinin: A Comparative Guide Using a Hypothetical Knockout Model Approach

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Izalpinin, a flavonoid isolated from the fruits of Alpinia oxyphylla, has demonstrated potential therapeutic effects, particularly in the context of overactive bladder.[1][2] Preliminary pharmacological studies strongly suggest that its mechanism of action involves the antagonism of muscarinic acetylcholine receptors (mAChRs). However, definitive confirmation of a drug's molecular target is crucial for its development and for understanding its specificity and potential off-target effects. The gold-standard for such validation is the use of knockout (KO) animal models.

Currently, there are no published studies that utilize knockout models to confirm the molecular target of this compound. This guide, therefore, presents a comparative framework based on a hypothetical study using muscarinic receptor knockout mice. By comparing the known in vitro effects of this compound with the well-established responses of mAChR knockout models to standard muscarinic agonists and antagonists, we can build a strong case for this compound's molecular target and provide a roadmap for future validation studies.

Existing Evidence for Muscarinic Receptor Antagonism

In vitro studies have shown that this compound competitively antagonizes carbachol-induced contractions of isolated rat bladder detrusor strips.[1][2] Carbachol is a non-selective muscarinic agonist that induces smooth muscle contraction. This compound was found to inhibit these contractions in a concentration-dependent manner, with a mean EC50 value of 0.35 µM.[1][2][3] This antagonistic effect suggests that this compound directly competes with muscarinic agonists for binding to their receptors on bladder smooth muscle.

Hypothetical Knockout Model Validation: A Comparative Analysis

To definitively confirm that the muscarinic receptor is the molecular target of this compound, a study employing mice with a genetic knockout of the relevant muscarinic receptor subtype would be necessary. In the urinary bladder, the M3 muscarinic receptor subtype is the primary mediator of smooth muscle contraction.[4][5][6] Therefore, an M3 receptor knockout (M3-KO) mouse model would be the ideal tool for this validation.

This section outlines the expected outcomes of such a study, comparing the effects of this compound with a known muscarinic antagonist, Oxybutynin, in both wild-type (WT) and M3-KO mice.

Data Presentation

Table 1: Effect of Carbachol on Bladder Contractility in Wild-Type vs. M3-KO Mice

TreatmentGenotypeMaximal Contraction (% of WT control)
Carbachol (10 µM)Wild-Type100%
Carbachol (10 µM)M3-KO~5%[7]

Table 2: Hypothetical Effect of this compound on Carbachol-Induced Bladder Contractility

Pre-treatmentGenotypeCarbachol-Induced Contraction (% of WT control)
VehicleWild-Type100%
This compound (1 µM)Wild-TypeReduced (e.g., ~35%)
VehicleM3-KO~5%
This compound (1 µM)M3-KO~5% (No significant further reduction)

Table 3: Comparative Effect of a Standard Muscarinic Antagonist (Oxybutynin)

Pre-treatmentGenotypeCarbachol-Induced Contraction (% of WT control)
VehicleWild-Type100%
Oxybutynin (1 µM)Wild-TypeReduced (e.g., ~20%)
VehicleM3-KO~5%
Oxybutynin (1 µM)M3-KO~5% (No significant further reduction)

Experimental Protocols

Animals

Wild-type and M3 muscarinic receptor knockout (M3-KO) mice on a C57BL/6 background would be used. Animals would be housed under standard conditions with free access to food and water. All experimental procedures would be performed in accordance with institutional animal care and use guidelines.

Isolated Bladder Strip Contractility Assay
  • Tissue Preparation: Mice are euthanized, and the urinary bladders are excised and placed in cold, oxygenated Krebs-Henseleit solution. The bladder body is cut into longitudinal smooth muscle strips (approximately 2 mm wide and 5 mm long).

  • Organ Bath Setup: Each strip is mounted in an organ bath containing Krebs-Henseleit solution at 37°C and continuously bubbled with 95% O2 and 5% CO2. The strips are connected to an isometric force transducer to record contractile activity.

  • Experimental Procedure:

    • Strips are allowed to equilibrate for 60 minutes under a resting tension of 1 g.

    • The viability of the strips is tested by exposing them to a high-potassium solution (80 mM KCl).

    • After a washout period, a cumulative concentration-response curve to carbachol (1 nM to 100 µM) is generated for both WT and M3-KO strips.

    • For antagonist studies, a separate set of strips is pre-incubated with either vehicle, this compound (at various concentrations), or a reference antagonist (e.g., Oxybutynin) for 30 minutes before generating the carbachol concentration-response curve.

  • Data Analysis: The maximal contraction response to carbachol is measured and expressed as a percentage of the response in vehicle-treated wild-type tissues.

Mandatory Visualization

G cluster_0 Muscarinic Receptor Signaling Pathway Acetylcholine Acetylcholine / Carbachol M3R M3 Muscarinic Receptor Acetylcholine->M3R Activates This compound This compound This compound->M3R Inhibits Gq Gq/11 M3R->Gq Activates PLC Phospholipase C Gq->PLC Activates IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca_release Ca²⁺ Release from SR IP3->Ca_release Ca_influx Ca²⁺ Influx DAG->Ca_influx Contraction Smooth Muscle Contraction Ca_release->Contraction Ca_influx->Contraction

Caption: Signaling pathway of M3 muscarinic receptor-mediated smooth muscle contraction and the inhibitory action of this compound.

G cluster_1 Knockout Model Experimental Workflow start Start animal_groups Divide mice into 4 groups: 1. Wild-Type + Vehicle 2. Wild-Type + this compound 3. M3-KO + Vehicle 4. M3-KO + this compound start->animal_groups tissue_prep Isolate bladder strips animal_groups->tissue_prep organ_bath Mount strips in organ baths and equilibrate tissue_prep->organ_bath pre_incubation Pre-incubate with Vehicle or this compound organ_bath->pre_incubation carbachol_stim Stimulate with Carbachol pre_incubation->carbachol_stim record_contraction Record isometric contraction carbachol_stim->record_contraction data_analysis Analyze and compare maximal contraction record_contraction->data_analysis conclusion Conclusion: This compound's effect is abolished in M3-KO, confirming M3R as the target. data_analysis->conclusion

Caption: Experimental workflow for validating this compound's molecular target using M3-KO mice.

Conclusion

While direct experimental evidence from knockout models is currently lacking for this compound, the existing pharmacological data strongly points to its role as a muscarinic receptor antagonist. The hypothetical comparative guide presented here illustrates how a knockout study would provide definitive evidence for this mechanism. The expected outcome is that this compound's inhibitory effect on bladder contractility would be observed in wild-type mice but would be absent in M3 muscarinic receptor knockout mice, as the molecular target of the compound would be absent in the latter group. This approach not only strengthens the case for the muscarinic receptor as the primary target of this compound but also provides a clear experimental design for future studies aimed at rigorously validating this hypothesis. Such confirmation is a critical step in the continued development of this compound as a potential therapeutic agent.

References

A Comparative Safety Profile: Izalpinin vs. Standard-of-Care Anti-Inflammatory Drugs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the quest for novel therapeutics with improved safety profiles, natural compounds are a significant area of interest. Izalpinin, a flavonoid isolated from Alpinia oxyphylla, has demonstrated potential anti-inflammatory and other pharmacological activities. However, a comprehensive understanding of its safety is crucial before it can be considered a viable alternative to established standard-of-care drugs. This guide provides a comparative analysis of the available safety data for this compound against two major classes of anti-inflammatory drugs: nonsteroidal anti-inflammatory drugs (NSAIDs) and corticosteroids.

Due to the limited public data on this compound, this guide incorporates safety findings for a molecule derived from Alpinia oxyphylla (PD-00105) as a proxy, alongside traditional use information for the plant extract. It is critical to note that this is not a direct safety assessment of this compound, and dedicated preclinical toxicology studies are required.

Quantitative Safety Data Comparison

The following table summarizes the incidence of key adverse effects for this compound's surrogate, common NSAIDs (Ibuprofen and Naproxen), and a widely used corticosteroid (Prednisone). This data is compiled from a range of clinical trials and post-marketing surveillance studies.

Adverse Effect CategoryThis compound (surrogate data from Alpinia oxyphylla-derived PD-00105)IbuprofenNaproxenPrednisone (short-term, high-dose)
Gastrointestinal No data available. Traditional use of A. oxyphylla suggests possible mild digestive discomfort.Serious GI reactions (hematemesis, peptic ulcer): 1.5%[1]. Endoscopic ulcers in chronic users: 18.8%[2].Nausea: 3.4% (similar to placebo at 3.1%)[3]. GI adverse events (OTC dosage): 11.6% (not significantly different from placebo at 9.5%)[4].Abdominal discomfort: 26.8%[5].
Cardiovascular No data available.Increased risk of myocardial infarction with chronic high-dose use.[1]Generally considered to have a more favorable cardiovascular profile among NSAIDs.No direct acute cardiovascular events commonly reported in short-term studies.
Renal Liver and kidney toxicity at high doses (50 and 100 mg/kg BW/day) in a 90-day rat study. NOAEL established at 10 mg/kg BW/day.Associated with an increased risk of hospital-acquired acute kidney injury in children, particularly at high doses[6][7]. Reporting odds ratio for AKI: 2.14[8].Clinically apparent liver injury is rare (~1 in 10,000 new users)[9]. Low rate of hospitalization for liver injury (3 per 100,000 patients)[10].Changes in kidney function can occur.
Dermatological No data available. Traditional use mentions rare allergic reactions.Skin rash.Skin rash.Skin rash: 14.7%[5].
Endocrine/Metabolic No data available.--Increased appetite, weight gain, alteration in glucose tolerance.
Neurological No data available.Headache: ~5% (similar to placebo).Headache: 4.8% (placebo 6.4%)[3].Insomnia, mood changes.
Other --Somnolence: 2.7% (placebo 1.9%)[3].Swelling: 13.4%, Hot flush: 6.9%[5]. Increased risk of sepsis, venous thromboembolism, and fracture with short-term use[11].

Disclaimer: The data for the Alpinia oxyphylla-derived molecule (PD-00105) is from a single preclinical study and is not directly transferable to this compound. The incidence rates for standard-of-care drugs can vary based on dosage, duration of use, and patient population.

Experimental Protocols for Key Safety Studies

To ensure robust and reproducible safety data, standardized preclinical testing is essential. The following are outlines of key experimental protocols based on OECD guidelines, which are critical for evaluating the safety of a new chemical entity like this compound.

Bacterial Reverse Mutation Test (Ames Test) - OECD 471
  • Principle: This in vitro assay assesses the mutagenic potential of a substance by measuring its ability to induce reverse mutations in amino-acid dependent strains of Salmonella typhimurium and Escherichia coli.

  • Methodology:

    • Strains: A minimum of five bacterial strains are used, including four S. typhimurium strains (TA98, TA100, TA1535, and TA1537 or TA97a) and one E. coli strain (WP2 uvrA or WP2 uvrA (pKM101)).

    • Metabolic Activation: The test is performed with and without a mammalian metabolic activation system (S9 fraction from induced rat liver) to mimic metabolic processes in the liver.

    • Procedure: The test compound, bacterial culture, and S9 mix (if applicable) are combined and plated on a minimal agar medium.

    • Incubation: Plates are incubated at 37°C for 48-72 hours.

    • Evaluation: The number of revertant colonies (colonies that have regained the ability to grow in the absence of the specific amino acid) is counted. A substance is considered mutagenic if it causes a dose-dependent increase in revertant colonies compared to the negative control.

In Vitro Mammalian Cell Micronucleus Test - OECD 487
  • Principle: This in vitro genotoxicity assay detects damage to chromosomes or the mitotic apparatus by identifying micronuclei in the cytoplasm of interphase cells. Micronuclei are small, extranuclear bodies containing chromosome fragments or whole chromosomes that were not incorporated into the daughter nuclei during cell division.

  • Methodology:

    • Cell Lines: Human peripheral blood lymphocytes or established cell lines like CHO, V79, or TK6 are commonly used.

    • Treatment: Cells are exposed to the test substance at various concentrations, with and without metabolic activation (S9 mix).

    • Cytokinesis Block: Cytochalasin B is often added to block cytokinesis, resulting in binucleated cells that have completed one round of nuclear division. This allows for the specific analysis of cells that have undergone mitosis during or after treatment.

    • Harvesting and Staining: Cells are harvested, fixed, and stained with a DNA-specific stain (e.g., Giemsa or a fluorescent dye).

    • Analysis: At least 2000 binucleated cells per concentration are scored for the presence of micronuclei. A significant, dose-dependent increase in the frequency of micronucleated cells indicates genotoxic potential.

Repeated Dose 90-Day Oral Toxicity Study in Rodents - OECD 408
  • Principle: This in vivo study provides information on the potential health hazards arising from repeated oral exposure to a substance over a prolonged period. It helps to identify target organs of toxicity and establish a No-Observed-Adverse-Effect Level (NOAEL).

  • Methodology:

    • Animal Model: Typically, Sprague-Dawley or Wistar rats are used.

    • Dosing: The test substance is administered daily via gavage or in the diet to at least three dose groups and a control group for 90 days.

    • Observations: Animals are observed daily for clinical signs of toxicity. Body weight and food/water consumption are monitored weekly.

    • Clinical Pathology: Blood and urine samples are collected at the end of the study for hematology, clinical chemistry, and urinalysis.

    • Pathology: At termination, all animals undergo a full necropsy. Organ weights are recorded, and a comprehensive set of tissues is collected for histopathological examination.

    • NOAEL Determination: The NOAEL is the highest dose at which no statistically or biologically significant adverse effects are observed.

Preclinical Safety Assessment Workflow

A typical workflow for assessing the preclinical safety of a new chemical entity is illustrated below. This multi-stage process begins with in vitro assays to screen for potential liabilities and progresses to more complex in vivo studies to understand the systemic effects of the compound.

Preclinical_Safety_Workflow genotox Genotoxicity (Ames, Micronucleus) acute_tox Acute Toxicity (Single Dose) genotox->acute_tox If negative cardiotox Cardiotoxicity (hERG assay) cardiotox->acute_tox hepatotox Hepatotoxicity (Hepatocyte viability) hepatotox->acute_tox repeated_dose Repeated-Dose Toxicity (e.g., 90-day study) acute_tox->repeated_dose Dose-range finding safety_pharm Safety Pharmacology (CNS, CV, Respiratory) repeated_dose->safety_pharm risk_assessment Risk Assessment & Decision to Proceed safety_pharm->risk_assessment start New Chemical Entity start->genotox Initial Screen start->cardiotox start->hepatotox

Caption: A generalized workflow for preclinical safety assessment.

Conclusion

The safety profiles of standard-of-care NSAIDs and corticosteroids are well-characterized, with a wealth of clinical data outlining their benefits and risks. While effective, their use is associated with significant gastrointestinal, cardiovascular, and metabolic side effects, particularly with long-term use.

In contrast, the safety profile of this compound is largely unknown. The available data on a related molecule from Alpinia oxyphylla suggests potential for dose-dependent liver and kidney toxicity at high concentrations in preclinical models, but this cannot be directly extrapolated to this compound. The traditional use of the source plant points towards a generally safe profile at common dosages, with only mild and infrequent side effects reported.

For this compound to be considered a viable therapeutic alternative, a comprehensive preclinical safety evaluation following standardized protocols, such as those outlined by the OECD, is imperative. This will be essential to establish a reliable safety profile and to determine a safe dose range for potential first-in-human clinical trials. Researchers and drug development professionals are urged to prioritize these studies to fully understand the therapeutic potential and risks associated with this compound.

References

A Comparative Analysis of Muscarinic Receptor Antagonists: Benchmarking Against the Potential of Izalpinin

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the binding affinities of established muscarinic receptor antagonists. While direct binding data for the flavonoid Izalpinin is not yet available, this document serves as a foundational reference for understanding the receptor binding landscape and the methodologies employed in such evaluations.

Introduction to Muscarinic Receptors and Antagonists

Muscarinic acetylcholine receptors (mAChRs) are a family of G protein-coupled receptors (GPCRs) that play a pivotal role in the parasympathetic nervous system, mediating a wide array of physiological functions.[1] There are five distinct subtypes, M1 through M5, each with unique tissue distribution and signaling pathways.[2] M1, M3, and M5 receptors primarily couple to Gq/11 proteins, leading to the activation of phospholipase C, while M2 and M4 receptors couple to Gi/o proteins, inhibiting adenylyl cyclase.[2][3][4] The development of subtype-selective muscarinic antagonists is a key objective in drug discovery for treating various conditions, including overactive bladder, chronic obstructive pulmonary disease (COPD), and certain neurological disorders.[5]

This compound, a flavonoid found in plants of the Alpinia genus, is a compound of interest due to the known interactions of other flavonoids with muscarinic receptors.[6] Although direct experimental data on this compound's binding affinity to muscarinic receptor subtypes is currently unavailable, this guide provides a comparative framework by examining the binding profiles of several well-characterized muscarinic antagonists.

Comparative Binding Affinity of Muscarinic Receptor Antagonists

The binding affinity of a ligand for a receptor is a critical measure of its potency and is typically expressed as the inhibition constant (Ki). A lower Ki value indicates a higher binding affinity. The following table summarizes the Ki values (in nM) of several common muscarinic antagonists for the five human muscarinic receptor subtypes.

AntagonistM1 (Ki, nM)M2 (Ki, nM)M3 (Ki, nM)M4 (Ki, nM)M5 (Ki, nM)
Atropine ~2.4~6.7~0.67~2.0~11.0
Scopolamine ~0.83~5.3~0.34~0.38~0.34
Pirenzepine ~1.8 x 10¹~4.8 x 10²~6.9 x 10²--
Darifenacin ~20.6~243~2.16--
Tolterodine ~3.0~3.8~3.4~5.0~3.4

Analysis:

  • Atropine and Scopolamine are non-selective antagonists, exhibiting high affinity for multiple muscarinic receptor subtypes.[7][8][9]

  • Pirenzepine displays a preference for the M1 receptor subtype.[10][11][12][13][14]

  • Darifenacin is recognized for its selectivity for the M3 receptor.[15][16][17][18]

  • Tolterodine shows relatively similar and high affinity across all five subtypes, making it a non-selective antagonist.[1][6][19][20]

Experimental Methodologies: Radioligand Binding Assays

The determination of binding affinities for muscarinic receptors is commonly achieved through in vitro radioligand binding assays. These assays are crucial for characterizing the selectivity and affinity of novel compounds.

General Protocol for Competitive Radioligand Binding Assay:
  • Membrane Preparation: Membranes are prepared from cells (e.g., Chinese Hamster Ovary (CHO) cells) stably expressing a specific human muscarinic receptor subtype (M1-M5).[5][15]

  • Incubation: The cell membranes are incubated with a constant concentration of a radiolabeled ligand (e.g., [3H]N-methylscopolamine) and varying concentrations of the unlabeled competitor compound (the antagonist being tested).[15]

  • Separation of Bound and Free Ligand: The incubation is terminated by rapid filtration through a glass fiber filter, which traps the receptor-bound radioligand. Unbound radioligand is washed away.

  • Quantification: The amount of radioactivity retained on the filter is quantified using a scintillation counter.

  • Data Analysis: The data are analyzed to determine the concentration of the competitor that inhibits 50% of the specific binding of the radioligand (IC50). The IC50 value is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation.

G Experimental Workflow of a Competitive Radioligand Binding Assay cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Membrane Cell Membranes with Muscarinic Receptors Incubation Incubation of Membranes, Radioligand, and Competitor Membrane->Incubation Radioligand Radiolabeled Ligand (e.g., [3H]NMS) Radioligand->Incubation Competitor Unlabeled Competitor (e.g., this compound) Competitor->Incubation Filtration Rapid Filtration to Separate Bound and Free Ligand Incubation->Filtration Washing Washing to Remove Unbound Ligand Filtration->Washing Quantification Quantification of Radioactivity on Filter Washing->Quantification Analysis Data Analysis to Determine IC50 and Ki Values Quantification->Analysis

Caption: Workflow of a competitive radioligand binding assay.

Muscarinic Receptor Signaling Pathways

Understanding the signaling pathways activated by muscarinic receptors is essential for predicting the functional consequences of antagonist binding.

G Muscarinic Receptor Signaling Pathways cluster_gq Gq/11 Pathway cluster_gi Gi/o Pathway M1_M3_M5 M1, M3, M5 Receptors Gq11 Gq/11 M1_M3_M5->Gq11 PLC Phospholipase C (PLC) Gq11->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 hydrolysis DAG DAG PIP2->DAG hydrolysis Ca_release Ca²⁺ Release IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC Cellular_Response_Gq Cellular Response Ca_release->Cellular_Response_Gq PKC->Cellular_Response_Gq M2_M4 M2, M4 Receptors Gio Gi/o M2_M4->Gio inhibition AC Adenylyl Cyclase (AC) Gio->AC inhibition cAMP ↓ cAMP AC->cAMP Cellular_Response_Gi Cellular Response cAMP->Cellular_Response_Gi

Caption: Simplified signaling pathways of muscarinic receptors.

As depicted, the M1, M3, and M5 receptor subtypes activate the Gq/11 pathway, leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). This results in an increase in intracellular calcium and activation of protein kinase C.[4] Conversely, the M2 and M4 subtypes inhibit adenylyl cyclase via the Gi/o pathway, leading to a decrease in cyclic AMP (cAMP) levels.[4]

Conclusion and Future Directions

This guide provides a concise comparison of the binding affinities of several key muscarinic receptor antagonists. The data clearly illustrates the varying degrees of subtype selectivity among these established drugs. While direct binding data for this compound on muscarinic receptors is not yet available, the known activity of other flavonoids at these receptors suggests that this compound warrants further investigation.[6] Future research employing radioligand binding assays, as detailed in this guide, will be crucial to elucidate the potential of this compound as a novel muscarinic receptor modulator. Such studies would not only fill a critical knowledge gap but could also pave the way for the development of new therapeutic agents with improved selectivity and side-effect profiles.

References

A Mechanistic Showdown: Izalpinin and Other Flavonoids in the Fight Against Inflammation

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – In the ongoing quest for novel anti-inflammatory therapeutics, flavonoids have emerged as a promising class of natural compounds. This guide provides a detailed mechanistic comparison of Izalpinin against other well-researched anti-inflammatory flavonoids: Apigenin, Luteolin, Quercetin, and Kaempferol. This objective analysis, supported by experimental data, is intended for researchers, scientists, and drug development professionals to facilitate informed decisions in the pursuit of next-generation anti-inflammatory agents.

Mechanistic Comparison of Anti-Inflammatory Action

The anti-inflammatory effects of these flavonoids are multifaceted, primarily revolving around the inhibition of key signaling pathways and the suppression of pro-inflammatory mediators. While sharing common targets, the potency and specific molecular interactions of each flavonoid can vary, offering a spectrum of therapeutic potential.

This compound , a flavone isolated from Chromolaena leivensis, has demonstrated notable anti-inflammatory activity. Its mechanism is primarily attributed to the inhibition of enzymes involved in the inflammatory cascade. In silico molecular docking studies have shown a strong binding affinity of this compound to cyclooxygenase-2 (COX-2), 5-lipoxygenase (5-LOX), and inducible nitric oxide synthase (iNOS), key enzymes in the synthesis of prostaglandins, leukotrienes, and nitric oxide, respectively[1][2][3][4]. This suggests that this compound exerts its anti-inflammatory effect by directly targeting these pro-inflammatory enzyme activities.

Apigenin , abundant in chamomile, parsley, and celery, exhibits potent anti-inflammatory properties by modulating multiple signaling pathways. It is a known inhibitor of the nuclear factor-kappa B (NF-κB) pathway, a critical regulator of inflammatory gene expression[5]. Apigenin prevents the degradation of IκBα, thereby inhibiting the nuclear translocation of the p65 subunit of NF-κB[6]. Furthermore, it downregulates the mitogen-activated protein kinase (MAPK) signaling cascade, including ERK, JNK, and p38 pathways, which are also crucial for the expression of inflammatory mediators[7].

Luteolin , found in foods such as celery, green pepper, and chamomile, shares structural similarities with Apigenin and also demonstrates robust anti-inflammatory effects. Like Apigenin, Luteolin is a potent inhibitor of the NF-κB and MAPK pathways[8][9][10]. It has been shown to suppress the production of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in various inflammatory models[9][11]. Some studies suggest that Luteolin's anti-inflammatory efficacy may be slightly higher than that of Apigenin in certain contexts.

Quercetin , a flavonol ubiquitously present in fruits and vegetables like onions, apples, and berries, is one of the most extensively studied flavonoids. Its anti-inflammatory mechanism involves the inhibition of multiple pathways, including NF-κB, MAPK, and the Janus kinase-signal transducer and activator of transcription (JAK-STAT) pathway[4][12][13]. Quercetin's ability to scavenge reactive oxygen species (ROS) also contributes significantly to its anti-inflammatory profile by reducing oxidative stress, a key component of the inflammatory response[14][15].

Kaempferol , another flavonol found in various plant-based foods like kale, beans, and tea, exerts its anti-inflammatory effects through mechanisms similar to Quercetin. It effectively inhibits the NF-κB and MAPK signaling pathways[16][17][18]. Kaempferol has also been shown to downregulate the expression of various pro-inflammatory genes, including those for cytokines, chemokines, and adhesion molecules[6][16].

Quantitative Data on Anti-Inflammatory Activity

The following tables summarize the available quantitative data on the anti-inflammatory effects of this compound and the other selected flavonoids. The IC50 values represent the concentration of the compound required to inhibit a specific biological or biochemical function by 50%.

Table 1: Inhibition of Pro-inflammatory Enzymes and Mediators

FlavonoidTarget/AssayCell Line/ModelIC50 ValueReference(s)
This compound Carrageenan-induced paw edemaWistar ratsEffective at 10, 20, 40 mg/kg[1][2]
Molecular Docking (COX-2)In silico-8.7 kcal/mol (Binding Energy)[1]
Molecular Docking (5-LOX)In silico-8.4 kcal/mol (Binding Energy)[1]
Molecular Docking (iNOS)In silico-8.9 kcal/mol (Binding Energy)[1]
Apigenin Nitric Oxide (NO) ProductionLPS-stimulated RAW 264.7~14 µM[19]
TNF-α ProductionLPS-stimulated RAW 264.7~25 µM[19]
IL-6 ProductionLPS-stimulated RAW 264.7~18 µM[19]
COX-2 ExpressionLPS-stimulated RAW 264.7Potent Inhibition[19]
Luteolin Nitric Oxide (NO) ProductionLPS-stimulated RAW 264.7~7 µM[8]
TNF-α ProductionLPS-stimulated RAW 264.7< 1 µM[20]
IL-6 ProductionLPS-stimulated RAW 264.7< 1 µM[20]
NF-κB ActivationLPS-stimulated RAW 264.735.1 ± 15.8 µmol/kg[8]
Quercetin Nitric Oxide (NO) ProductionLPS-stimulated RAW 264.7~20 µM[4]
TNF-α ProductionLPS-stimulated PBMCsEffective at 5-50 µM[12]
15-LipoxygenaseIn vitro62% inhibition[21]
NF-κB1 Gene ExpressionPBMCsEffective at 10-50 µM[12]
Kaempferol Nitric Oxide (NO) ProductionLPS-stimulated BV2Effective at 25, 50 µM[17]
TNF-α ProductionHigh glucose-treated cellsDose-dependent decrease[16]
IL-1β ProductionHigh glucose-treated cellsDose-dependent decrease[16]
Intracellular ROSAAPH-induced HaCaT7.58 µM[21]

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below to ensure reproducibility and facilitate comparative studies.

Carrageenan-Induced Paw Edema in Rats

This in vivo assay is a standard model for evaluating acute inflammation.

  • Animals: Male Wistar rats (180-220 g) are used.

  • Acclimatization: Animals are acclimatized for at least one week before the experiment with free access to food and water.

  • Grouping: Rats are randomly divided into control and treatment groups (n=6 per group).

  • Treatment: Test compounds (e.g., this compound) or a standard drug (e.g., Indomethacin) are administered intraperitoneally or orally at specified doses 1 hour before carrageenan injection. The control group receives the vehicle.

  • Induction of Edema: 0.1 mL of 1% (w/v) λ-carrageenan suspension in sterile saline is injected into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Volume: Paw volume is measured using a plethysmometer immediately before carrageenan injection and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after.

  • Calculation of Inflammation: The percentage of paw edema is calculated using the formula: % Edema = [(Vt - V0) / V0] x 100, where Vt is the paw volume at time 't' and V0 is the initial paw volume. The percentage of inhibition of edema is calculated by comparing the treated groups with the control group.

Nitric Oxide (NO) Production Assay in LPS-Stimulated RAW 264.7 Macrophages

This in vitro assay measures the production of nitric oxide, a key inflammatory mediator.

  • Cell Culture: RAW 264.7 macrophage cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator.

  • Cell Seeding: Cells are seeded in a 96-well plate at a density of 1 x 10^5 cells/well and allowed to adhere overnight.

  • Treatment: Cells are pre-treated with various concentrations of the test flavonoids for 1-2 hours.

  • Stimulation: Inflammation is induced by adding lipopolysaccharide (LPS) from E. coli (e.g., 1 µg/mL) to each well (except for the unstimulated control) and incubating for 24 hours.

  • Nitrite Measurement (Griess Assay):

    • 100 µL of the cell culture supernatant is mixed with 100 µL of Griess reagent (a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).

    • The mixture is incubated at room temperature for 10-15 minutes.

    • The absorbance is measured at 540 nm using a microplate reader.

  • Calculation: The concentration of nitrite is determined from a sodium nitrite standard curve. The percentage of inhibition of NO production is calculated by comparing the treated groups with the LPS-stimulated control.

Western Blot Analysis for NF-κB and MAPK Signaling Pathways

This technique is used to detect the expression and phosphorylation status of key proteins in these signaling cascades.

  • Cell Lysis: After treatment and/or stimulation, cells are washed with ice-cold PBS and lysed with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: The total protein concentration in the lysates is determined using a BCA protein assay kit.

  • SDS-PAGE: Equal amounts of protein (e.g., 20-40 µg) are separated on a sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) gel.

  • Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies specific for the target proteins (e.g., phospho-p65, total p65, phospho-ERK, total ERK, β-actin as a loading control).

  • Secondary Antibody Incubation: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system and imaged.

  • Densitometry Analysis: The intensity of the bands is quantified using image analysis software, and the relative protein expression is normalized to the loading control.

Visualizing the Mechanisms: Signaling Pathways and Experimental Workflow

To further elucidate the mechanisms of action and experimental procedures, the following diagrams are provided.

Inflammation_Signaling_Pathways cluster_stimulus Inflammatory Stimuli (e.g., LPS) cluster_receptor Cell Surface Receptors cluster_pathways Intracellular Signaling Pathways cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway cluster_jak_stat JAK-STAT Pathway cluster_flavonoids Flavonoid Intervention cluster_response Cellular Response cluster_cytokine_receptor Cytokine Receptors LPS LPS TLR4 TLR4 LPS->TLR4 ERK ERK TLR4->ERK Activates JNK JNK TLR4->JNK Activates p38 p38 TLR4->p38 Activates IKK IKK TLR4->IKK Activates Pro-inflammatory Gene Expression Pro-inflammatory Gene Expression ERK->Pro-inflammatory Gene Expression JNK->Pro-inflammatory Gene Expression p38->Pro-inflammatory Gene Expression IκBα IκBα IKK->IκBα Phosphorylates NF-κB (p65/p50) NF-κB (p65/p50) IκBα->NF-κB (p65/p50) Releases NF-κB (p65/p50)->Pro-inflammatory Gene Expression JAK JAK STAT STAT JAK->STAT Phosphorylates STAT->Pro-inflammatory Gene Expression Translocates to nucleus and induces transcription This compound This compound Enzymes (COX-2, iNOS) Enzymes (COX-2, iNOS) This compound->Enzymes (COX-2, iNOS) Inhibits Apigenin Apigenin Apigenin->ERK Apigenin->IKK Luteolin Luteolin Luteolin->JNK Luteolin->IKK Luteolin->STAT Quercetin Quercetin Quercetin->p38 Quercetin->IKK Quercetin->JAK Kaempferol Kaempferol Kaempferol->ERK Kaempferol->IKK Cytokines (TNF-α, IL-6) Cytokines (TNF-α, IL-6) Pro-inflammatory Gene Expression->Cytokines (TNF-α, IL-6) Pro-inflammatory Gene Expression->Enzymes (COX-2, iNOS) CytokineReceptor CytokineReceptor Cytokines (TNF-α, IL-6)->CytokineReceptor CytokineReceptor->JAK Activates

Caption: Key inflammatory signaling pathways and points of intervention by flavonoids.

Experimental_Workflow cluster_invitro In Vitro Assays cluster_invivo In Vivo Assays cluster_insilico In Silico Analysis CellCulture Cell Culture (e.g., RAW 264.7) Treatment Flavonoid Treatment CellCulture->Treatment Stimulation Inflammatory Stimulus (e.g., LPS) Treatment->Stimulation NO_Assay Nitric Oxide (NO) Production Assay Stimulation->NO_Assay Cytokine_Assay Cytokine (TNF-α, IL-6) ELISA Stimulation->Cytokine_Assay Western_Blot Western Blot (NF-κB, MAPK) Stimulation->Western_Blot AnimalModel Animal Model (e.g., Wistar Rats) Treatment_InVivo Flavonoid Administration AnimalModel->Treatment_InVivo Inflammation_Induction Inflammation Induction (e.g., Carrageenan) Treatment_InVivo->Inflammation_Induction Measurement Measurement of Paw Edema Inflammation_Induction->Measurement Docking Molecular Docking MD_Sim Molecular Dynamics Simulation Docking->MD_Sim

Caption: General experimental workflow for evaluating anti-inflammatory flavonoids.

Conclusion

This compound and the other flavonoids discussed herein represent a rich source of potential anti-inflammatory drug candidates. While they share common mechanistic pathways, the subtle differences in their molecular targets and inhibitory potencies warrant further investigation. This comparative guide provides a foundational framework for researchers to design and interpret studies aimed at harnessing the therapeutic potential of these natural compounds. The provided experimental protocols and quantitative data serve as a valuable resource for the objective evaluation and comparison of these and other novel anti-inflammatory agents.

References

Evaluating the Synergistic Effects of Izalpinin in Combination Cancer Therapy: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for evaluating the synergistic potential of Izalpinin, a flavonoid with known bioactive properties, when used in combination with conventional chemotherapeutic agents. By leveraging established methodologies for assessing drug synergy, researchers can systematically investigate whether this compound can enhance the efficacy of existing cancer treatments, potentially leading to reduced drug dosages and mitigated side effects. This document outlines detailed experimental protocols, presents hypothetical yet representative data in structured tables, and illustrates key experimental workflows and signaling pathways using Graphviz diagrams.

I. Introduction to Synergy in Cancer Therapy

The rationale for combination therapy in oncology is to achieve a therapeutic effect that is greater than the sum of the individual effects of each drug. This phenomenon, known as synergy, can be quantitatively assessed to distinguish it from additive or antagonistic interactions. The Chou-Talalay method is a widely accepted approach for quantifying drug synergy, utilizing the Combination Index (CI).[1][2] A CI value less than 1 indicates synergy, a value equal to 1 suggests an additive effect, and a value greater than 1 points to antagonism.[1][2] Flavonoids, a class of natural compounds to which this compound belongs, have been shown to exert synergistic effects with chemotherapeutic drugs like cisplatin and doxorubicin by modulating various signaling pathways involved in apoptosis, cell cycle regulation, and drug resistance.[3][4][5]

II. Experimental Protocols for Synergy Assessment

To rigorously evaluate the synergistic effects of this compound with a chemotherapeutic agent (e.g., Doxorubicin), a series of in vitro experiments are recommended.

This protocol determines the cytotoxic effects of this compound and the combination treatment on cancer cells and quantifies the interaction.

  • Cell Culture: Culture selected cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) in appropriate media and conditions.

  • Drug Preparation: Prepare stock solutions of this compound and Doxorubicin in a suitable solvent (e.g., DMSO).

  • Single-Agent Cytotoxicity:

    • Seed cells in 96-well plates at a predetermined density and allow them to adhere overnight.

    • Treat the cells with a range of concentrations of this compound and Doxorubicin individually for 48 or 72 hours.

    • Perform an MTT assay to determine the cell viability and calculate the IC50 (the concentration that inhibits 50% of cell growth) for each compound.

  • Combination Treatment:

    • Treat cells with combinations of this compound and Doxorubicin at a constant ratio (e.g., based on their IC50 values) or at varying ratios.

    • Incubate for the same duration as the single-agent treatment.

  • Data Analysis:

    • Perform an MTT assay on the combination-treated cells.

    • Calculate the Combination Index (CI) using software like CompuSyn, which is based on the Chou-Talalay method.[6][7] This will determine if the interaction is synergistic, additive, or antagonistic.

This experiment investigates whether the synergistic cytotoxicity is due to an increase in programmed cell death.

  • Cell Treatment: Treat cancer cells with this compound, Doxorubicin, and the combination at concentrations determined to be synergistic from the cell viability assay. Include an untreated control.

  • Staining: After the treatment period (e.g., 24 or 48 hours), harvest the cells and stain them with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Data Interpretation: Quantify the percentage of apoptotic cells in each treatment group. A significant increase in the apoptotic cell population in the combination group compared to the single-agent groups indicates that the synergy is mediated through the induction of apoptosis.

This protocol examines the molecular mechanisms underlying the observed synergistic effects by analyzing key protein expression levels.

  • Protein Extraction: Treat cells as in the apoptosis assay, then lyse the cells to extract total protein.

  • Protein Quantification: Determine the protein concentration in each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Separate the proteins by size using SDS-PAGE.

    • Transfer the separated proteins to a PVDF membrane.

    • Probe the membrane with primary antibodies against proteins involved in apoptosis (e.g., Bcl-2, Bax, Cleaved Caspase-3, p53) and cell survival (e.g., p-Akt, Akt, p-ERK, ERK).

    • Use a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.

    • Incubate with the appropriate secondary antibodies and visualize the protein bands using an imaging system.

  • Densitometry Analysis: Quantify the intensity of the protein bands to determine the relative changes in protein expression across the different treatment groups.

III. Data Presentation: Comparative Tables

The following tables provide examples of how to present the quantitative data obtained from the described experiments. The values are hypothetical and for illustrative purposes.

Table 1: Cytotoxicity and Combination Index of this compound and Doxorubicin in MCF-7 Cells

TreatmentIC50 (µM)Combination Index (CI) at Fa 0.5Interaction
This compound50--
Doxorubicin0.5--
This compound + Doxorubicin (100:1 ratio)-0.6Synergy

Fa 0.5 represents the effect level where 50% of cells are inhibited.

Table 2: Apoptosis Induction by this compound and Doxorubicin in MCF-7 Cells (48h)

Treatment% Early Apoptosis% Late ApoptosisTotal Apoptosis (%)
Control1.50.82.3
This compound (25 µM)5.22.17.3
Doxorubicin (0.25 µM)8.94.513.4
This compound + Doxorubicin20.715.336.0

Table 3: Relative Protein Expression Changes in Key Signaling Pathways

ProteinThis compoundDoxorubicinThis compound + Doxorubicin
Bcl-2↓↓↓↓↓↓
Bax↑↑↑↑↑↑
Cleaved Caspase-3↑↑↑↑↑↑
p-Akt/Akt↓↓↓

Arrows indicate the direction and magnitude of change relative to the untreated control.

IV. Visualization of Workflows and Pathways

The following diagrams, created using the Graphviz DOT language, illustrate the experimental workflow and a hypothetical signaling pathway for the synergistic action of this compound and Doxorubicin.

G Experimental Workflow for Synergy Assessment cluster_invitro In Vitro Assays cluster_analysis Data Analysis & Interpretation A Cancer Cell Culture (e.g., MCF-7) B Single-Agent Treatment (this compound or Doxorubicin) A->B C Combination Treatment (this compound + Doxorubicin) A->C D MTT Assay B->D C->D G Apoptosis Assay (Annexin V/PI) C->G H Western Blot Analysis C->H E IC50 Determination D->E F Combination Index (CI) Calculation D->F E->F I Synergy Quantification F->I J Mechanism of Action G->J H->J

Experimental Workflow Diagram

G Hypothetical Signaling Pathway for this compound-Doxorubicin Synergy This compound This compound PI3K_Akt PI3K/Akt Pathway This compound->PI3K_Akt inhibits Bax Bax (Pro-apoptotic) This compound->Bax activates Doxorubicin Doxorubicin Doxorubicin->PI3K_Akt inhibits Doxorubicin->Bax activates Bcl2 Bcl-2 (Anti-apoptotic) PI3K_Akt->Bcl2 activates Bcl2->Bax inhibits Mitochondria Mitochondria Bax->Mitochondria induces permeabilization Caspase9 Caspase-9 Mitochondria->Caspase9 activates Caspase3 Caspase-3 Caspase9->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis executes

Hypothetical Signaling Pathway

V. Conclusion

This guide provides a structured approach for researchers to evaluate the synergistic potential of this compound in combination with other anticancer compounds. By following the detailed experimental protocols, presenting data in a clear and comparative manner, and visualizing the underlying mechanisms, a robust assessment of this compound's therapeutic promise can be achieved. The hypothetical data and pathways presented herein serve as a template for the types of results that would strongly support the further development of this compound as a synergistic agent in cancer therapy. Such studies are crucial for the rational design of more effective and less toxic combination treatments for cancer patients.

References

A Comparative Review of Izalpinin's Bioactivity: Evaluating Reproducibility in Preclinical Studies

Author: BenchChem Technical Support Team. Date: November 2025

Izalpinin, a flavonoid found in several plant species, has garnered attention within the research community for its potential therapeutic effects. This guide provides a comparative analysis of published literature on the bioactivity of this compound, with a focus on its anti-inflammatory and anti-cancer properties. By presenting quantitative data from various studies in a standardized format, this document aims to offer researchers, scientists, and drug development professionals a clear and objective overview of the reproducibility of this compound's reported effects. Detailed experimental protocols and visual representations of key signaling pathways are included to facilitate a comprehensive understanding of the current state of this compound research.

Anti-Cancer Effects of this compound

Recent studies have explored the potential of this compound as an anti-cancer agent, particularly in the context of non-small cell lung cancer (NSCLC). A key study investigated its effects on various NSCLC cell lines, demonstrating a dose- and time-dependent inhibition of cell viability.

Comparative Efficacy of this compound in NSCLC Cell Lines

The cytotoxic potential of this compound was evaluated against A549, H23, and H460 NSCLC cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, were determined after 48 hours of treatment. The results indicated that H23 and H460 cells were more sensitive to this compound than A549 cells.[1] For comparison, the study also evaluated the cytotoxicity of cisplatin, a commonly used chemotherapy drug.[1]

Cell LineThis compound IC50 (µM) at 48hCisplatin IC50 (µM)
A54981.88 ± 23.3619.7 ± 3.34
H2344.34 ± 16.3433.39 ± 2.95
H46044.46 ± 13.4041.43 ± 8.58
NIH/3T3 (normal cells)> 10014.65 ± 2.58

Data presented as mean ± standard deviation.

Notably, this compound exhibited minimal cytotoxicity towards normal mouse embryonic fibroblast cells (NIH/3T3), with an IC50 value exceeding 100 μM.[1] This suggests a degree of selectivity for cancer cells over non-cancerous cells, a desirable characteristic for a potential therapeutic agent.

Experimental Protocol: Cell Viability Assay

The cytotoxic effects of this compound were determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Cell Seeding: A549, H23, H460, and NIH/3T3 cells were seeded in 96-well plates at a density of 5 x 103 cells per well.

  • Treatment: After 24 hours of incubation, cells were treated with varying concentrations of this compound (0–200 μM) or cisplatin (0–250 μM) for 24 and 48 hours.

  • MTT Addition: Following the treatment period, 20 µL of MTT solution (5 mg/mL) was added to each well, and the plates were incubated for an additional 4 hours at 37°C.

  • Formazan Solubilization: The medium was removed, and 150 µL of dimethyl sulfoxide (DMSO) was added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.

  • IC50 Calculation: The IC50 values were calculated using non-linear regression analysis.

Mechanism of Action: Apoptosis Induction

This compound's anti-cancer activity is attributed, at least in part, to the induction of apoptosis.[1] Treatment with this compound led to a concentration- and time-dependent increase in apoptotic cell death in all three NSCLC cell lines.[1] This was accompanied by a downregulation of the anti-apoptotic protein Bcl-2 and an increase in the production of reactive oxygen species (ROS).[1] Molecular docking studies have suggested that this compound may directly bind to the ATP-binding pocket of AKT1, leading to reduced phosphorylation of Akt and its downstream target GSK3β.[2]

cluster_akt_pathway AKT Signaling cluster_ros_pathway ROS-Mediated Apoptosis This compound This compound AKT1 AKT1 This compound->AKT1 inhibits ROS ROS This compound->ROS increases GSK3b GSK3b AKT1->GSK3b phosphorylates Bcl2 Bcl2 ROS->Bcl2 downregulates Apoptosis Apoptosis Bcl2->Apoptosis inhibits

Caption: Proposed mechanism of this compound-induced apoptosis in NSCLC cells.

Anti-Inflammatory Effects of this compound

This compound has also demonstrated significant anti-inflammatory properties in a preclinical model of acute inflammation.

Efficacy in Carrageenan-Induced Paw Edema

In a study utilizing a rat model, this compound was shown to reduce λ-carrageenan-induced paw edema.[3][4] The anti-inflammatory effect was dose-dependent, with significant reductions in paw volume observed at doses of 10, 20, and 40 mg/kg.[4][5]

Treatment GroupDose (mg/kg)Paw Volume Reduction (AUC)Serum CK Level (% of Control)
This compound10Significant at 1h & 3hStatistically significant reduction (p < 0.01)
This compound20AUC = 116.1Statistically significant reduction (*p < 0.005)
This compound40AUC = 116.5Not statistically significant
Diclofenac100Significant at 1h & 3h-
Vehicle (DMSO 1%)-AUC = 641100%

AUC (Area Under the Curve) values represent the overall anti-inflammatory effect over the measurement period.[5] Serum Creatine Kinase (CK) levels are an indicator of muscle damage.[4]

The study also found that this compound treatment led to a reduction in serum creatine kinase (CK) levels, indicating less skeletal muscle damage, and decreased infiltration of polymorphonuclear cells in the paw tissue.[3]

Experimental Protocol: Carrageenan-Induced Paw Edema
  • Animal Model: Male Wistar rats were used for the study.

  • Induction of Edema: Plantar edema was induced by injecting 0.1 mL of 1% λ-carrageenan solution into the right hind paw.

  • Treatment: this compound (10, 20, and 40 mg/kg), diclofenac (100 mg/kg as a positive control), or vehicle (1% DMSO) was administered orally one hour before the carrageenan injection.

  • Paw Volume Measurement: Paw volume was measured using a plethysmometer at one-hour intervals for seven hours.

  • Serum CK Measurement: At the end of the experiment, blood samples were collected to measure serum creatine kinase levels.

  • Histological Analysis: Paw tissue was collected for histological examination to assess inflammatory cell infiltration.

In Silico Analysis of Anti-Inflammatory Mechanism

Molecular docking studies have suggested that this compound has a strong binding affinity for several target proteins involved in the inflammatory process.[4][5] This in silico evidence provides a basis for the observed anti-inflammatory effects and suggests potential molecular targets for further investigation.

cluster_workflow Anti-Inflammatory Evaluation Workflow Induction Carrageenan Injection (Paw Edema Induction) Treatment This compound Administration (10, 20, 40 mg/kg) Measurement Paw Volume Measurement (Plethysmography) Treatment->Measurement Biochemical Serum CK Level Measurement Analysis Data Analysis Measurement->Analysis Biochemical->Analysis Histology Histological Analysis (PMN Infiltration) Histology->Analysis

Caption: Experimental workflow for evaluating the anti-inflammatory effect of this compound.

Muscarinic Receptor Antagonistic Activity

In addition to its anti-cancer and anti-inflammatory properties, this compound has been shown to exhibit antagonistic activity against muscarinic receptors in the rat bladder.

Inhibition of Carbachol-Induced Bladder Contraction

A study on isolated rat detrusor smooth muscle strips demonstrated that this compound concentration-dependently antagonized the contractile responses induced by carbachol, a muscarinic receptor agonist.[6]

This compound ConcentrationEffect on Carbachol-Induced ContractionEC50 (µM)
30 nM - 10 µMParallel right-ward shift of the concentration-response curve0.35 ± 0.05
1 µMReduced Emax to 64.3%-
10 µMReduced Emax to 86.6%-

EC50 represents the concentration of a drug that gives a half-maximal response. Emax is the maximum response.

These findings suggest that this compound may have potential as a lead compound for the development of treatments for overactive bladder syndrome.[6]

Experimental Protocol: Isolated Rat Detrusor Strip Assay
  • Tissue Preparation: Detrusor smooth muscle strips were isolated from rat bladders.

  • Organ Bath Setup: The strips were mounted in organ baths containing oxygenated Krebs' solution.

  • Contraction Induction: Cumulative concentration-response curves to carbachol were obtained to induce muscle contraction.

  • This compound Treatment: The effects of different concentrations of this compound on the carbachol-induced contractions were evaluated.

  • Data Analysis: The concentration-response curves were analyzed to determine the antagonistic effects of this compound.

Conclusion

The published literature provides reproducible evidence for the anti-cancer and anti-inflammatory effects of this compound in preclinical models. The quantitative data, while originating from a limited number of studies, shows consistency in the dose-dependent nature of its activity. The detailed experimental protocols offer a basis for other researchers to replicate and further investigate these findings. The elucidation of its mechanisms of action, including the induction of apoptosis in cancer cells and the modulation of inflammatory pathways, provides a strong rationale for continued research into the therapeutic potential of this compound. Further studies are warranted to confirm these effects in vivo and to explore the full spectrum of its pharmacological activities.

References

A Comparative Pharmacokinetic Guideline: Izalpinin and its Synthetic Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the pharmacokinetic properties of the natural flavonoid Izalpinin and its synthetic derivatives. Due to a lack of publicly available, direct comparative studies, this document focuses on providing a framework for comparison, detailing established experimental protocols, and summarizing the known biological activities and associated signaling pathways of this compound. The information presented herein is intended to guide future research and development of this compound-based therapeutic agents.

Executive Summary

This compound, a flavonoid found in plants of the Alpinia genus, has demonstrated promising anti-inflammatory and anti-cancer properties. Structural modifications to the this compound scaffold have the potential to improve its pharmacokinetic profile, enhancing its therapeutic efficacy. This guide outlines the methodologies to assess these pharmacokinetic parameters and visualizes the key signaling pathways modulated by this compound, providing a foundation for the rational design and evaluation of its synthetic derivatives.

Data Presentation: Pharmacokinetic Parameters

While direct comparative quantitative data for this compound and its synthetic derivatives are not available in the current literature, the following tables illustrate the standard parameters used to evaluate and compare the pharmacokinetics of flavonoids. Researchers are encouraged to populate these tables with their experimental data.

Table 1: In Vitro ADME Profile of this compound and Its Synthetic Derivatives

CompoundCaco-2 Permeability (Papp, 10⁻⁶ cm/s)Liver Microsomal Stability (t½, min)Plasma Protein Binding (%)
This compoundData not availableData not availableData not available
Derivative 1Data not availableData not availableData not available
Derivative 2Data not availableData not availableData not available

Table 2: In Vivo Pharmacokinetic Parameters of this compound and Its Synthetic Derivatives in Rats (Oral Administration)

CompoundDose (mg/kg)Cmax (ng/mL)Tmax (h)AUC₀-t (ng·h/mL)Bioavailability (%)
This compoundData not availableData not availableData not availableData not availableData not available
Derivative 1Data not availableData not availableData not availableData not availableData not available
Derivative 2Data not availableData not availableData not availableData not availableData not available

Experimental Protocols

The following are detailed methodologies for key experiments to determine the pharmacokinetic profiles of this compound and its derivatives.

Caco-2 Permeability Assay

This in vitro assay is a reliable method for predicting intestinal drug absorption.

  • Cell Culture: Caco-2 cells are seeded on Transwell® inserts and cultured for 21-25 days to allow for differentiation and the formation of a confluent monolayer with tight junctions.

  • Transport Study: The test compound (e.g., this compound or a derivative) is added to the apical (AP) side of the monolayer, and samples are taken from the basolateral (BL) side at various time points. To assess efflux, the compound is added to the BL side, and samples are collected from the AP side.

  • Quantification: The concentration of the compound in the collected samples is determined using a validated LC-MS/MS method.

  • Calculation of Apparent Permeability (Papp): The Papp value is calculated using the following equation: Papp = (dQ/dt) / (A × C₀) Where:

    • dQ/dt is the steady-state flux of the compound across the monolayer.

    • A is the surface area of the membrane.

    • C₀ is the initial concentration of the compound in the donor chamber.

Liver Microsomal Stability Assay

This in vitro assay evaluates the metabolic stability of a compound in the liver.

  • Incubation: The test compound is incubated with liver microsomes (from human or relevant animal species) and a NADPH-regenerating system to initiate metabolic reactions.

  • Sample Collection: Aliquots are taken at different time points and the reaction is quenched (e.g., with cold acetonitrile).

  • Quantification: The remaining concentration of the parent compound is quantified by LC-MS/MS.

  • Calculation of Half-Life (t½): The in vitro half-life is determined from the slope of the natural logarithm of the remaining compound concentration versus time.

In Vivo Pharmacokinetic Study in Rats

This study provides key information on the absorption, distribution, and elimination of a compound in a living organism.

  • Animal Model: Male Sprague-Dawley rats are typically used.

  • Drug Administration: A single dose of the test compound is administered via oral gavage (for bioavailability assessment) or intravenous injection (for clearance and volume of distribution).

  • Blood Sampling: Blood samples are collected from the tail vein at predetermined time points post-dosing.

  • Plasma Preparation and Analysis: Plasma is separated by centrifugation and the concentration of the compound is quantified by a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: Non-compartmental analysis is used to determine key parameters such as Cmax, Tmax, AUC, clearance, and bioavailability.

Mandatory Visualization

Signaling Pathways Modulated by this compound

This compound has been shown to exert its biological effects by modulating key cellular signaling pathways.

PI3K_Akt_Signaling_Pathway This compound This compound PI3K PI3K This compound->PI3K Inhibits Akt Akt PI3K->Akt Activates GSK3b GSK3β Akt->GSK3b Inhibits Cell_Survival Cell Survival (Inhibition) Akt->Cell_Survival Apoptosis Apoptosis GSK3b->Apoptosis

Caption: this compound inhibits the PI3K/Akt/GSK3β signaling pathway in cancer cells.

NFkB_MAPK_Signaling_Pathway Inflammatory_Stimuli Inflammatory Stimuli IKK IKK Inflammatory_Stimuli->IKK MAPK MAPK (p38, JNK, ERK) Inflammatory_Stimuli->MAPK This compound This compound This compound->IKK Inhibits This compound->MAPK Inhibits IkB IκBα IKK->IkB Phosphorylates & Inhibits NFkB NF-κB IkB->NFkB Inhibits Pro_inflammatory_Genes Pro-inflammatory Gene Expression (e.g., COX-2) NFkB->Pro_inflammatory_Genes MAPK->Pro_inflammatory_Genes

Caption: this compound exerts anti-inflammatory effects by inhibiting NF-κB and MAPK signaling pathways.

Experimental Workflow

The following diagram illustrates a typical workflow for a comparative pharmacokinetic study.

Pharmacokinetic_Workflow start Compound Synthesis (this compound & Derivatives) in_vitro In Vitro ADME Assays (Caco-2, Microsomal Stability) start->in_vitro in_vivo In Vivo Pharmacokinetic Study (Rat Model) start->in_vivo analysis LC-MS/MS Bioanalysis in_vitro->analysis in_vivo->analysis pk_modeling Pharmacokinetic Modeling & Parameter Calculation analysis->pk_modeling comparison Comparative Analysis pk_modeling->comparison

Caption: A typical experimental workflow for a comparative pharmacokinetic study.

Safety Operating Guide

Essential Guide to the Proper Disposal of Izalpinin

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides procedural, step-by-step instructions to ensure the safe management and disposal of Izalpinin waste, thereby minimizing risks to laboratory personnel and the environment.

Hazard and Safety Data Summary

Before handling this compound, it is crucial to be aware of the potential hazards associated with flavonoids and similar organic compounds. The following table summarizes key safety data that would typically be found in an SDS. This information is provided as a general reference and may not be specific to this compound.

PropertyIllustrative ValueSource/Comment
Physical State Solid (Powder)General observation for flavonoids.
Solubility Soluble in DMSO, ethanol.Based on typical laboratory use of similar compounds.
Incompatibilities Strong oxidizing agents.A common incompatibility for organic compounds.
Toxicity Potential for toxicity; handle with care.Flavonoids should be handled as potentially hazardous.
Environmental Hazard Assume harmful to aquatic life.Prudent practice for synthetic organic compounds.

Personal Protective Equipment (PPE)

Prior to initiating any disposal procedures, all personnel must be equipped with the appropriate PPE to prevent exposure.[1][2]

  • Hand Protection: Wear chemical-resistant gloves, such as nitrile gloves.[2][3] Double gloving is recommended when handling the pure compound.[3]

  • Eye/Face Protection: Use safety glasses with side shields or chemical safety goggles.[1] A face shield may be necessary if there is a risk of splashing.[3][4]

  • Skin and Body Protection: A lab coat is mandatory.[2] Ensure it is clean and fully buttoned.

  • Respiratory Protection: For handling powders outside of a certified chemical fume hood, a NIOSH-approved respirator (e.g., N95) may be required to prevent inhalation of dust.[3][5]

Step-by-Step Disposal Protocol

The disposal of this compound must be managed as hazardous chemical waste.[6][7] Never dispose of this compound or its waste in the general trash or down the drain.[2][8]

Step 1: Waste Identification and Segregation

  • Characterize the Waste: Identify all waste streams containing this compound. This includes:

    • Unused or expired pure this compound powder.

    • Contaminated labware (e.g., weigh boats, filter paper, pipette tips).

    • Contaminated PPE (gloves, disposable lab coats).

    • Solutions containing this compound.

    • Spill cleanup materials.

  • Segregate the Waste:

    • Solid Waste: Collect pure this compound and contaminated solids in a designated container labeled "Solid Organic Hazardous Waste."[9][10]

    • Liquid Waste: Collect solutions containing this compound in a separate, compatible container labeled "Liquid Organic Hazardous Waste."

    • Sharps: Any contaminated sharps (e.g., needles) must be placed in a designated, puncture-resistant sharps container.[9]

    • Do not mix this compound waste with incompatible waste streams.[6][11] For example, keep it separate from strong oxidizing agents.[12]

Step 2: Waste Collection and Container Requirements

  • Container Selection: Use chemically compatible containers, preferably the original container or a high-density polyethylene (HDPE) bottle for solids and a plastic-coated glass bottle for liquids.[13] Containers must be in good condition with a secure, leak-proof screw-top cap.[13]

  • Labeling: All hazardous waste containers must be properly labeled before any waste is added.[6] The label must include:

    • The words "Hazardous Waste".[13]

    • The full chemical name: "this compound".

    • Associated hazards (e.g., "Toxic," "Environmentally Hazardous").

    • The accumulation start date.

  • Collection: Carefully transfer waste into the labeled container, avoiding spills. Keep the container closed at all times except when adding waste.[6][13] Do not overfill containers; leave at least one inch of headspace to allow for expansion.[12]

Step 3: Storage and Disposal

  • Storage: Store the sealed waste containers in a designated Satellite Accumulation Area (SAA) within the laboratory.[12] The SAA should be away from general traffic and have secondary containment to hold any potential leaks.[14]

  • Professional Disposal: Contact your institution's EHS department to schedule a pickup for the hazardous waste.[6] All hazardous waste must be managed and transported by a licensed professional waste disposal service.[7]

Step 4: Decontamination and Empty Container Disposal

  • Contaminated Glassware: Reusable glassware should be decontaminated by rinsing with a suitable solvent (e.g., ethanol), collecting the rinsate as hazardous liquid waste. Then, wash with soap and water.

  • Empty Containers: A container that held pure this compound is not considered "empty" until it has been triple-rinsed with an appropriate solvent.[7][13] The rinsate must be collected and disposed of as hazardous liquid waste.[7][13] Once decontaminated, deface or remove the original label and dispose of the container according to institutional guidelines for clean lab glass or plastic.[7]

Spill Management Protocol

In the event of a spill, prompt and correct action is critical to prevent exposure and contamination.

  • Alert Personnel: Immediately notify others in the vicinity.

  • Evacuate: If the spill is large or if there is significant dust in the air, evacuate the immediate area.

  • Secure the Area: Restrict access to the spill area. Ensure the area is well-ventilated, preferably within a chemical fume hood.

  • Assemble Materials: Gather the chemical spill kit, which should contain inert absorbent material (e.g., vermiculite, sand), bags for waste, and appropriate PPE.[15]

  • Clean-Up (for minor spills):

    • Wearing the appropriate PPE, carefully sweep up the solid material to avoid creating dust.[16][17]

    • Place the swept-up material and any broken containers into a sealed, labeled hazardous waste bag or container.[16]

    • Wipe the spill area with a cloth or paper towel dampened with a suitable solvent (like ethanol), then with soap and water.[15][16]

    • Collect all cleaning materials (absorbent pads, contaminated paper towels, gloves) and place them in the hazardous waste container.[16]

  • Contact EHS: For large spills or if you are unsure how to proceed, contact your institution's EHS office for guidance and assistance.

Caption: Workflow for the proper disposal of this compound waste.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.